4-(4-Ethylpiperazin-1-YL)benzoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(4-ethylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUGZAMAKCYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592409 | |
| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784130-66-1 | |
| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzoic Acid Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride (CAS No. 940284-81-1), a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its chemical identity, physicochemical properties, a probable synthetic route, and its potential applications, all viewed through the lens of a seasoned medicinal chemist. The narrative is structured to not only present data but to explain the underlying scientific rationale, thereby offering actionable insights for professionals in the field.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is not coincidental; the unique physicochemical properties of the piperazine moiety often bestow favorable pharmacokinetic characteristics upon a drug candidate.[2][3] These properties include enhanced aqueous solubility and the ability to engage in multiple hydrogen bonding interactions, which can be pivotal for target binding and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[4]
Piperazine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antipsychotic, antihistaminic, and anti-infective properties.[1][5][6] this compound hydrochloride belongs to this versatile class of compounds. While it is a less documented analogue, its close relative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a well-known, critical intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[7][8] This familial link strongly suggests that the ethyl-analogue is a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.
Core Compound Profile: this compound Hydrochloride
The subject of this guide is the hydrochloride salt of this compound. The salt form is common for amine-containing compounds, as it typically enhances stability and aqueous solubility, which is advantageous for both chemical reactions and potential pharmaceutical formulations.[9]
Chemical and Physical Properties
A clear understanding of a compound's properties is the bedrock of its effective application. The key physicochemical data for this compound hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 940284-81-1 | [10] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | |
| Molecular Weight | 270.76 g/mol | [10] |
| IUPAC Name | This compound hydrochloride | [10] |
| SMILES | O=C(O)C1=CC=C(N2CCN(CC)CC2)C=C1.[H]Cl | [10] |
| InChI Key | NQXIEWIFTRSCDG-UHFFFAOYSA-N | [10] |
Structural Features and Their Implications
The molecule's structure can be dissected into three key components, each contributing to its overall chemical personality and potential for biological activity.
-
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle for amide bond formation, a cornerstone reaction in drug synthesis. It's also a potential hydrogen bond donor and acceptor, which can be critical for molecular recognition at a biological target.
-
Piperazine Ring: This central scaffold provides a degree of conformational rigidity. The two nitrogen atoms are key; one is engaged in a tertiary amine linkage to the phenyl ring, while the other is alkylated with an ethyl group. The basic nature of the piperazine nitrogens allows for salt formation and can be crucial for interactions with acidic residues in a protein's active site.[9]
-
Ethyl Group: The N-ethyl substituent subtly alters the lipophilicity and steric profile compared to its methyl counterpart. In drug design, such seemingly minor modifications can lead to significant changes in target affinity, selectivity, and metabolic stability.
Synthesis and Characterization: A Practical Approach
While specific, peer-reviewed synthetic procedures for this compound hydrochloride are not extensively published, a robust synthetic strategy can be extrapolated from established methods for analogous compounds, particularly the intermediates of Imatinib.[7][11][12]
Proposed Synthetic Workflow
A logical and efficient approach would be a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.
Caption: Proposed synthetic workflow for this compound hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)benzoate
-
To a stirred solution of ethyl 4-fluorobenzoate (1 equivalent) and N-ethylpiperazine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 120-140 °C.
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) reaction. DMSO is an excellent polar aprotic solvent for this type of transformation. The excess base neutralizes the HF byproduct.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Causality: The basic conditions facilitate the saponification of the ester to the corresponding carboxylate salt. The reflux ensures the reaction proceeds at a reasonable rate.
-
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Dilute the aqueous residue with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 1-2.
-
Causality: Acidification protonates the carboxylate to form the free carboxylic acid and also protonates the basic piperazine nitrogen, leading to the precipitation of the hydrochloride salt.
-
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
-
Dry the product under vacuum to yield this compound hydrochloride as a solid.
Analytical Characterization
A full suite of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of the target compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation by showing the expected signals for the aromatic, piperazine, and ethyl protons and carbons.[13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
HPLC: The primary method for assessing the purity of the final product. A well-developed HPLC method can also be used for quantification.[16][17]
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
Applications in Drug Discovery and Development
Given its structural similarity to known kinase inhibitor precursors, this compound hydrochloride is a prime candidate for use as a building block in the synthesis of novel therapeutic agents. The piperazine scaffold is a key feature in many kinase inhibitors, often acting as a linker that orients other pharmacophoric elements correctly within the ATP-binding pocket of the target kinase.[4]
Potential research applications include:
-
Synthesis of Kinase Inhibitor Libraries: This compound can be used as a starting scaffold to be elaborated via amide coupling with various amines, generating a library of compounds for screening against a panel of kinases.
-
Development of Imatinib Analogues: By replacing the methyl group with an ethyl group, researchers can investigate the structure-activity relationship (SAR) and potentially develop compounds with altered potency, selectivity, or pharmacokinetic profiles.[18]
-
Exploration of Other Biological Targets: The piperazine core is not limited to kinase inhibition. It is present in drugs targeting G protein-coupled receptors (GPCRs), ion channels, and other enzyme classes.[5][19] This compound could therefore be a valuable starting point for projects in diverse therapeutic areas such as CNS disorders, inflammation, or infectious diseases.[6][20][21][22]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: this compound hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23] The GHS hazard statements for the related methyl-analogue also indicate potential for skin and eye irritation.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[25]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25]
Conclusion
This compound hydrochloride is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its value is derived from the privileged piperazine scaffold, which is known to impart favorable drug-like properties. While direct biological data on this specific molecule is sparse, its close structural relationship to key pharmaceutical intermediates provides a strong rationale for its use in the synthesis of next-generation targeted therapies, particularly kinase inhibitors. The synthetic and analytical methodologies outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their drug discovery programs, paving the way for new therapeutic breakthroughs.
References
- 1. adanipharma.net [adanipharma.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]
- 10. 940284-81-1 | this compound hydrochloride - AiFChem [aifchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 23. chemical-label.com [chemical-label.com]
- 24. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Ethylpiperazin-1-YL)benzoic acid
This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 4-(4-Ethylpiperazin-1-YL)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the logical workflow, from synthesis to spectroscopic and crystallographic analysis, offering field-proven insights into the causality behind experimental choices.
Introduction
This compound is a substituted aromatic carboxylic acid containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to the prevalence of the piperazine ring as a "privileged scaffold" in numerous biologically active compounds. The precise determination of its chemical structure is a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and stability in drug development pipelines. This guide will detail a multi-technique approach to confirm the molecular structure, connectivity, and three-dimensional arrangement of this compound.
Synthesis and Sample Preparation
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a para-halobenzoic acid (e.g., 4-fluorobenzoic acid) with N-ethylpiperazine in the presence of a base.
General Synthetic Protocol:
-
To a solution of 4-fluorobenzoic acid and N-ethylpiperazine in a suitable polar aprotic solvent (e.g., DMSO, DMF), an inorganic base such as potassium carbonate is added.
-
The reaction mixture is heated to promote the substitution reaction.
-
Upon completion, the reaction is cooled, and the product is precipitated by acidification.
-
The crude product is then purified by recrystallization or chromatography to yield the final compound.
For the analytical techniques described below, the purified solid sample is used. For NMR and mass spectrometry, the sample is dissolved in an appropriate solvent.
The Analytical Workflow: A Multi-pronged Approach
The definitive elucidation of a novel chemical entity's structure is never reliant on a single analytical technique. Instead, a synergistic workflow is employed, where each method provides a unique piece of the structural puzzle.
Caption: The logical workflow for the structure elucidation of a novel compound.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry (MS) is the first port of call for determining the molecular weight of a newly synthesized compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in a mixture of methanol and water with a small amount of formic acid to promote protonation.[1]
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used in positive ion mode.
-
Analysis: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Data Interpretation
For this compound (C₁₃H₁₈N₂O₂), the expected monoisotopic mass is 234.1368 g/mol .
| Ion | Expected m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 235.1441 | 235.1445 | Protonated molecular ion |
| [M+Na]⁺ | 257.1260 | 257.1263 | Sodium adduct of the molecular ion |
The high-resolution data allows for the confirmation of the elemental composition, distinguishing it from other potential formulas with a similar nominal mass.
Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural information. The [M+H]⁺ ion is isolated and fragmented, with the resulting fragments providing clues about the molecule's structure.
Caption: A simplified representation of potential fragmentation pathways in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides detailed information about the chemical environment of each atom and how they are connected.[2][3]
Experimental Protocol:
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to an NMR tube.[2]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments are performed.
Data Interpretation
¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| 7.8 - 7.9 | d | 2H | Aromatic (ortho to COOH) |
| 6.9 - 7.0 | d | 2H | Aromatic (ortho to piperazine) |
| 3.2 - 3.3 | t | 4H | Piperazine (-CH₂-N-Ar) |
| 2.5 - 2.6 | t | 4H | Piperazine (-CH₂-N-Et) |
| 2.4 - 2.5 | q | 2H | Ethyl (-CH₂-) |
| 1.0 - 1.1 | t | 3H | Ethyl (-CH₃) |
¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | Carboxylic acid (-COOH) |
| ~154 | Aromatic C (attached to N) |
| ~131 | Aromatic CH (ortho to COOH) |
| ~120 | Aromatic C (ipso to COOH) |
| ~115 | Aromatic CH (ortho to N) |
| ~52 | Ethyl (-CH₂) |
| ~48 | Piperazine (-CH₂-N-Ar) |
| ~46 | Piperazine (-CH₂-N-Et) |
| ~12 | Ethyl (-CH₃) |
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds). For example, it will show a correlation between the ethyl -CH₂- and -CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for connecting different fragments of the molecule. For example, it will show a correlation from the aromatic protons ortho to the piperazine to the piperazine carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
For this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~2970-2800 | C-H stretch | Aliphatic |
| ~1680-1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1320-1210 | C-O stretch and O-H bend | Carboxylic acid |
| ~1150 | C-N stretch | Tertiary amine |
The very broad O-H stretch and the strong C=O absorption are highly characteristic of a carboxylic acid.[4][5]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for structure determination, providing an unambiguous 3D model of the molecule as it exists in the solid state.[6][7][8][9]
Experimental Protocol:
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[8]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Data Interpretation
The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For this compound, this technique would confirm the connectivity established by NMR and also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the ethyl and phenyl substituents.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy identifies the key functional groups. NMR spectroscopy provides a detailed map of the molecular connectivity. Finally, X-ray crystallography can provide an unambiguous 3D structure. By following the logical workflow and protocols outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel small molecules.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. rigaku.com [rigaku.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-YL)benzoic Acid: Synthesis, Characterization, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, analytical characterization, and explore its potential as a key building block in the development of novel therapeutics. This document is intended to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Piperazinyl-Benzoic Acid Scaffold
The piperazine moiety is a ubiquitous structural motif in a vast array of approved drugs, conferring favorable pharmacokinetic properties such as improved aqueous solubility and the ability to cross the blood-brain barrier. When coupled with a benzoic acid scaffold, it presents a versatile platform for creating compounds that can interact with a multitude of biological targets. This compound, in particular, is a close structural analog of key intermediates used in the synthesis of targeted cancer therapies, most notably tyrosine kinase inhibitors. Understanding the chemistry and biological potential of this specific derivative is therefore of paramount importance for the design of next-generation pharmaceuticals.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from its formulation to its ADME (absorption, distribution, metabolism, and excretion) profile. Below is a summary of the key physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChemLite[2] |
| Molecular Weight | 234.29 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 234.13683 Da | PubChemLite[2] |
| Predicted XlogP | -0.5 | PubChemLite[2] |
| Appearance | White to off-white crystalline powder (predicted) | General knowledge |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO (predicted) | General knowledge |
| pKa | ~4-5 (for the carboxylic acid), ~8-9 (for the piperazine nitrogen) (predicted) | General knowledge |
Note: The majority of the physicochemical data presented here is based on computational predictions and should be confirmed through experimental validation.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 4-fluorobenzoic acid with 1-ethylpiperazine in the presence of a suitable base. This approach is analogous to the synthesis of similar compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid[3].
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Fluorobenzoic acid
-
1-Ethylpiperazine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (dry)
-
Deionized water
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzoic acid (1.0 eq), 1-ethylpiperazine (1.2 eq), and potassium carbonate (1.5 eq) in dry acetonitrile.
-
Reaction: Heat the reaction mixture to 353 K (80 °C) and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 4-5 using glacial acetic acid. This will precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Rationale: The use of a slight excess of 1-ethylpiperazine and potassium carbonate drives the reaction to completion. Acetonitrile is an appropriate solvent due to its polarity and boiling point. Acidification is crucial for protonating the carboxylate to the less soluble carboxylic acid, facilitating its precipitation and isolation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.5-13.5 (s, 1H): Carboxylic acid proton (-COOH).
-
7.8-8.0 (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
6.9-7.1 (d, 2H): Aromatic protons ortho to the piperazine group.
-
3.2-3.4 (t, 4H): Piperazine protons adjacent to the benzene ring.
-
2.5-2.7 (t, 4H): Piperazine protons adjacent to the ethyl group.
-
2.4-2.6 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
1.0-1.2 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
167-168: Carboxylic acid carbon (-COOH).
-
154-155: Aromatic carbon attached to the piperazine nitrogen.
-
131-132: Aromatic carbons ortho to the carboxylic acid group.
-
122-123: Aromatic carbon attached to the carboxylic acid group.
-
114-115: Aromatic carbons ortho to the piperazine group.
-
52-53: Methylene carbon of the ethyl group (-CH₂-CH₃).
-
48-49: Piperazine carbons adjacent to the benzene ring.
-
47-48: Piperazine carbons adjacent to the ethyl group.
-
12-13: Methyl carbon of the ethyl group (-CH₂-CH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum (Electrospray Ionization - Positive Mode):
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 235.1441 |
| [M+Na]⁺ | 257.1260 |
Data sourced from PubChemLite predictions.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the synthesized compound.
References
molecular weight of 4-(4-Ethylpiperazin-1-YL)benzoic acid
An In-Depth Technical Guide to the Molecular Weight Determination of 4-(4-Ethylpiperazin-1-YL)benzoic acid
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is a cornerstone of drug development and quality control. This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. The accurate determination of its molecular weight is not merely a procedural step; it is a critical checkpoint that validates the compound's identity, purity, and structural integrity. An erroneous molecular weight assessment can lead to significant downstream consequences, including incorrect stoichiometric calculations in subsequent reactions, misinterpretation of biological activity data, and potential failure in regulatory submissions.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and methodologies for determining the . We will delve into two orthogonal, field-proven techniques: high-resolution mass spectrometry and classical acid-base titration. This dual-method approach ensures a self-validating system, providing the highest degree of confidence in the final characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable framework for small molecule analysis.
Section 1: Physicochemical Properties of this compound
Before any experimental determination, it is essential to understand the theoretical properties of the target compound. This compound is often handled and supplied as a hydrochloride (HCl) salt to improve its stability and solubility. It is crucial to distinguish between the free acid and its salt form, as their molecular weights differ.
| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | This compound | This compound hydrochloride | N/A |
| CAS Number | 940284-81-1 (for HCl salt) | 940284-81-1 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₉ClN₂O₂ | [1][2] |
| Theoretical Molecular Weight | 234.30 g/mol | 270.76 g/mol | [1][2] |
| Monoisotopic Mass | 234.1368 Da | 270.1135 Da | [3] |
Chemical Structure:
Caption: Chemical structure of this compound.
Section 2: Experimental Methodologies for Molecular Weight Determination
A multi-pronged experimental approach is best practice for unequivocally confirming the molecular weight of a compound. Here, we detail two robust methods: Mass Spectrometry for its precision and directness, and Acid-Base Titration as a functional confirmation of the acidic group and its corresponding equivalent weight.
Method A: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Mass spectrometry is the gold standard for molecular weight determination of small molecules.[4][5] It measures the mass-to-charge ratio (m/z) of ions, providing a direct readout of the molecular mass with exceptional accuracy.[6] For a polar, ionizable molecule like this compound, Electrospray Ionization (ESI) is the preferred technique. ESI is a soft ionization method that minimizes fragmentation, ensuring the predominant species observed is the intact molecular ion.[7] We select positive ion mode ([M+H]⁺) because the piperazine nitrogen is readily protonated, leading to a strong and easily interpretable signal.
Experimental Protocol: Direct Infusion ESI-HRMS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound (or its HCl salt).
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the analyte is protonated for efficient ionization in positive mode.
-
Serially dilute the stock solution to a final concentration of 1-10 µg/mL. This low concentration prevents detector saturation and ion suppression effects.
-
-
Instrumentation & Workflow:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, calibrated according to the manufacturer's protocol.
-
Set up a direct infusion method. The prepared sample is loaded into a syringe and infused directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). This bypasses chromatographic separation, allowing for rapid analysis.
-
-
Data Acquisition:
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 100 to 500. This range comfortably encompasses the expected molecular ion.
-
Resolution: Set to >10,000 (FWHM) to enable accurate mass measurement.
-
Data Analysis: The acquired mass spectrum plots ion intensity versus m/z. The molecular weight is determined from the most intense peak corresponding to the protonated molecule, [M+H]⁺. For the free acid, this peak is expected at m/z 235.1441.
-
Caption: Workflow for molecular weight determination by ESI-Mass Spectrometry.
Method B: Molecular Weight Determination by Acid-Base Titration
Expertise & Rationale: While MS provides a direct mass measurement, titration offers an orthogonal, classical chemistry approach that validates the compound's functional properties.[8] This method determines the equivalent weight of the acid.[9] Since this compound contains a single carboxylic acid group, it is monoprotic. Therefore, its equivalent weight is equal to its molecular weight.[10] This experiment confirms both the presence of the acidic functionality and the mass of the molecule associated with that function. It is a self-validating system because the titrant (NaOH) must first be standardized against a primary standard of known purity and molecular weight.[8]
Experimental Protocol: Potentiometric Titration
-
Standardization of Titrant (0.1 M NaOH):
-
Accurately weigh approximately 0.4 g of primary standard potassium hydrogen phthalate (KHP), dried at 110°C, and dissolve in ~50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared ~0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Calculate the exact molarity of the NaOH solution. Perform in triplicate for statistical validity.
-
-
Titration of the Analyte:
-
Accurately weigh approximately 150-200 mg of this compound HCl into a 250 mL beaker.
-
Dissolve in ~75 mL of an appropriate solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
Place a calibrated pH electrode and a magnetic stirrer into the solution.
-
Fill a 50 mL buret with the standardized 0.1 M NaOH solution.
-
Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change rapidly, reduce the increment size to 0.1 mL or less to accurately capture the equivalence point.
-
Continue additions past the equivalence point to fully define the titration curve.
-
-
Data Analysis & Calculation:
-
Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (the inflection point). This can be determined graphically from a first-derivative plot (ΔpH/ΔV vs. V).
-
Calculate the molecular weight using the following formula:
-
MW ( g/mol ) = (mass of analyte in g) / (Molarity of NaOH in mol/L * Volume of NaOH at equivalence point in L)
-
-
Caption: Experimental workflow for molecular weight determination via titration.
Section 3: Data Interpretation and Validation
Interpreting Mass Spectrometry Data The mass spectrum should show a prominent peak at m/z 235.14 for the free acid ([C₁₃H₁₈N₂O₂ + H]⁺) or m/z 235.14 for the HCl salt (as the HCl is lost and the free base is protonated in the gas phase). High-resolution instrumentation allows this value to be measured to four decimal places. The experimentally determined mass should be within 5 ppm of the theoretical monoisotopic mass.
Interpreting Titration Data The titration of the HCl salt will show two equivalence points. The first corresponds to the neutralization of the hydrochloride proton, and the second corresponds to the neutralization of the carboxylic acid proton. For molecular weight calculation, the volume of titrant consumed between the first and second equivalence points should be used, as this corresponds specifically to the carboxylic acid moiety. If titrating the free acid, only one equivalence point will be observed. The calculated molecular weight should be within ±2% of the theoretical value for a carefully executed experiment.
Comparative Data Summary
| Method | Expected Result for Free Acid | Purpose & Validation |
| Mass Spectrometry | [M+H]⁺ peak at m/z 235.1441 | Direct, high-accuracy measurement of mass-to-charge ratio. Confirms elemental composition. |
| Acid-Base Titration | Calculated MW ≈ 234.3 g/mol | Confirms the presence of one acidic proton per molecule and provides the equivalent weight. Validates the compound's functionality. |
Conclusion
The determination of the is a foundational step in its chemical characterization. By employing a dual-pronged strategy of high-resolution mass spectrometry and acid-base titration, researchers can achieve an exceptionally high degree of confidence in the compound's identity and purity. Mass spectrometry provides a direct and highly accurate measurement of the molecular mass, while titration serves as an orthogonal validation of the compound's acidic functionality and equivalent weight. This rigorous, self-validating approach exemplifies the principles of sound analytical science and is essential for advancing drug discovery and development projects with reliable, well-characterized molecules.
References
- 1. 940284-81-1 | this compound hydrochloride - AiFChem [aifchem.com]
- 2. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 7. tutorchase.com [tutorchase.com]
- 8. prezi.com [prezi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. titration [westfield.ma.edu]
A Comprehensive Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 4-(4-Ethylpiperazin-1-YL)benzoic acid, a crucial building block in contemporary drug discovery and development. The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological receptors with high affinity. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction: The Significance of this compound
This compound and its derivatives are integral components in the design of various therapeutic agents. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid group provides a handle for further chemical modification or for direct interaction with biological targets. The ethyl group on the piperazine nitrogen can modulate the basicity and lipophilicity of the molecule, fine-tuning its pharmacological profile. The synthesis of this key intermediate is therefore of paramount importance for the advancement of numerous pharmaceutical research programs.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the reaction of a nucleophile, in this case, N-ethylpiperazine, with an aryl halide bearing an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination process. The electron-withdrawing carboxylic acid group (or its carboxylate form under basic conditions) on the benzene ring is essential for this reaction. It delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the subsequent elimination of the halide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the piperazine, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Visualizing the SNAr Pathway
Caption: SNAr synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a related compound and is optimized for the preparation of this compound.[1]
Materials:
-
4-Fluorobenzoic acid
-
N-Ethylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), dry
-
Deionized water
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), N-ethylpiperazine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add dry acetonitrile to the flask to create a stirrable slurry.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring under a nitrogen atmosphere.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water.
-
Acidify the aqueous mixture to a pH of 4-5 with glacial acetic acid. This will precipitate the product.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid.
Data Summary Table:
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-Fluorobenzoic Acid | 140.11 | 1.0 |
| N-Ethylpiperazine | 114.19 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 |
| This compound | 234.29 | - |
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
For aryl halides that are less reactive towards SNAr, or when milder reaction conditions are desired, the Buchwald-Hartwig amination presents a powerful alternative.[2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of carbon-nitrogen bonds.[2]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Association of the amine to the palladium center.
-
Deprotonation of the amine by a base.
-
Reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst.[3]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of this reaction and can be tailored to the specific substrates.
Visualizing the Buchwald-Hartwig Workflow
Caption: General workflow for Buchwald-Hartwig amination.
General Experimental Considerations
A typical Buchwald-Hartwig amination for the synthesis of this compound would involve the following:
-
Aryl Halide: 4-Bromobenzoic acid or 4-iodobenzoic acid would be suitable starting materials.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligand: A variety of phosphine ligands can be employed, such as BINAP, XPhos, or SPhos, to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being frequently used.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.
-
Temperature: The reaction is usually heated, often between 80-110°C.
The reaction would be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. After the reaction is complete, an aqueous workup followed by purification, often by crystallization or column chromatography, is necessary to isolate the pure product.
Conclusion
The synthesis of this compound is readily achievable through established organic chemistry methodologies. The choice between nucleophilic aromatic substitution and Buchwald-Hartwig amination will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. For large-scale production, the SNAr pathway is often preferred due to its operational simplicity and the lower cost of reagents. However, the Buchwald-Hartwig amination offers greater versatility and is a valuable tool for laboratory-scale synthesis and for substrates that are unreactive under SNAr conditions. This guide provides the necessary foundational knowledge for the successful synthesis of this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into the structure of therapeutic agents across a wide range of disease areas. Its prevalence stems from the unique physicochemical properties it imparts to a molecule, including improved aqueous solubility and bioavailability. The two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or be functionalized to modulate the pharmacokinetic and pharmacodynamic profile of a compound. 4-(4-Ethylpiperazin-1-YL)benzoic acid hydrochloride is a key building block in the synthesis of more complex pharmaceutical ingredients. Its structure combines the beneficial properties of the piperazine moiety with a benzoic acid functional group, providing a versatile handle for further chemical modifications, such as amide bond formation, to create libraries of potential drug candidates. This guide provides a comprehensive overview of a proposed synthetic route to this compound hydrochloride, grounded in established chemical principles and analogous transformations.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most logical and widely employed method for the synthesis of 4-(N-arylpiperazinyl)benzoic acids is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, the secondary amine of N-ethylpiperazine. The reactivity of the aryl halide is crucial, with fluoro-substituted arenes generally being the most reactive towards nucleophilic attack due to the high electronegativity of fluorine.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophilic nitrogen of N-ethylpiperazine attacks the carbon atom bearing the leaving group on the 4-halobenzoic acid. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, such as the carboxylic acid, in the para position is essential for stabilizing this intermediate by delocalizing the negative charge. In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired product.
Proposed Synthesis of this compound
This section outlines a detailed, step-by-step protocol for the synthesis of this compound, followed by its conversion to the hydrochloride salt. This proposed synthesis is based on a well-documented procedure for a structurally similar compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid.[1]
Reaction Scheme
Caption: Proposed reaction scheme for the synthesis of this compound hydrochloride.
Experimental Protocol
Part 1: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10.0 |
| N-Ethylpiperazine | 114.19 | 1.26 g (1.38 mL) | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol), N-ethylpiperazine (1.26 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add acetonitrile (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium fluoride). Wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Work-up and Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., dichloromethane/methanol).
-
Purify the product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Part 2: Formation of the Hydrochloride Salt
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| This compound | 234.30 | (from Part 1) |
| Hydrochloric Acid (e.g., 4M in 1,4-Dioxane) | 36.46 | ~1.1 equivalents |
| Diethyl Ether (Et₂O) | 74.12 | As needed |
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.
-
With stirring, add a solution of hydrochloric acid (approximately 1.1 equivalents, e.g., 4M in 1,4-dioxane) dropwise to the solution of the free base.
-
A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by the addition of a less polar solvent, such as diethyl ether, or by cooling the solution in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual solvent and impurities.
-
Dry the product under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.
Characterization
The structure and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (two broad multiplets), and the aromatic protons of the benzoic acid moiety (two doublets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbons of the ethyl group, the piperazine ring, the aromatic ring, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches of the alkyl and aromatic groups, and C-N stretching vibrations.
Applications in Drug Discovery
Compounds containing the 4-(4-alkylpiperazin-1-yl)benzoic acid scaffold are valuable intermediates in the synthesis of a variety of biologically active molecules. For instance, the closely related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.
The ethyl-substituted analog, this compound, can be utilized to explore the structure-activity relationship (SAR) of potential drug candidates. The ethyl group, being slightly more lipophilic than a methyl group, can influence the compound's binding affinity to its biological target, as well as its metabolic stability and pharmacokinetic profile. Researchers can use this building block to synthesize novel derivatives for screening against a wide array of therapeutic targets, including but not limited to:
-
Kinase inhibitors: By forming amide bonds with various amine-containing heterocyclic systems.
-
G-protein coupled receptor (GPCR) modulators: The piperazine nitrogen can interact with key residues in the binding pockets of these receptors.
-
Antiviral and antimicrobial agents: The piperazine moiety is a common feature in many compounds with such activities.
Conclusion
The synthesis of this compound hydrochloride can be reliably achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzoic acid and N-ethylpiperazine, followed by salt formation. This technical guide provides a robust, proposed methodology based on established chemical literature, enabling researchers and drug development professionals to access this valuable building block for the synthesis of novel therapeutic agents. The versatility of the piperazine scaffold ensures that this and related compounds will continue to be of significant interest in the ongoing quest for new and improved medicines.
References
preparation of 4-(4-Ethylpiperazin-1-YL)benzoic acid derivatives
An In-depth Technical Guide to the Preparation of 4-(4-Ethylpiperazin-1-YL)benzoic Acid Derivatives
Abstract
The 4-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid aromatic ring, a flexible piperazine linker, and a versatile carboxylic acid handle allows for systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis of the core intermediate, this compound, and details robust methodologies for its subsequent derivatization, with a primary focus on amide bond formation. Authored for researchers and drug development professionals, this document emphasizes the mechanistic rationale behind protocol choices, provides detailed, field-proven experimental procedures, and offers a strategic framework for library development.
The Strategic Importance of the Phenylpiperazine Scaffold
The phenylpiperazine moiety is a cornerstone in modern drug design, recognized for its ability to interact with a wide range of biological targets. The piperazine ring, often in its protonated state under physiological pH, can form crucial ionic interactions with acidic residues in protein binding pockets. The ethyl group on the distal nitrogen provides a balance of lipophilicity and metabolic stability, influencing cell permeability and target engagement. The para-substituted benzoic acid serves as a critical synthetic handle, allowing for the attachment of diverse chemical functionalities to probe structure-activity relationships (SAR). Derivatives of this core have shown promise in various therapeutic areas, including oncology and neuroscience.[1][2]
Synthesis of the Core Intermediate: this compound
The construction of the central C-N bond between the phenyl ring and the piperazine moiety is the key step in synthesizing the core scaffold. The two most prevalent strategies are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation.
Mechanistic Considerations: SNAr vs. Ullmann Condensation
-
Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method when the aromatic ring is "activated" by an electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (e.g., a halogen).[3][4] In the case of 4-halobenzoic acids, the carboxylic acid (or carboxylate) acts as a powerful EWG, stabilizing the transient, negatively charged Meisenheimer complex formed during the reaction. Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a classic method for forming C-N and C-O bonds.[5][6] While highly effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[7] Modern ligand-accelerated protocols have significantly improved the reaction's scope and mildness, making it a viable alternative, especially for less activated aryl halides.[8][9]
For the synthesis of this compound, the SNAr reaction using 4-fluorobenzoic acid is superior due to its operational simplicity, high efficiency, and avoidance of transition metal catalysts.
Recommended Synthetic Workflow
The following workflow diagram illustrates the SNAr approach for synthesizing the title compound.
Caption: Synthetic workflow for this compound via SNAr.
Detailed Experimental Protocol: Synthesis of the Core
This protocol is adapted from a similar, well-established procedure for a related compound.[10]
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dry acetonitrile (approx. 5-10 mL per mmol of limiting reagent).
-
Addition of Nucleophile: Add N-ethylpiperazine (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water (approx. 10x the volume of acetonitrile).
-
Acidification & Precipitation: While stirring vigorously, acidify the aqueous mixture to a pH of 4-5 using glacial acetic acid or 1M HCl. A precipitate will form.
-
Isolation: Stir the suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Derivatization of the Core Scaffold
The carboxylic acid moiety is the primary site for derivatization, most commonly through the formation of amide bonds. This reaction is central to medicinal chemistry, as it allows for the coupling of the core scaffold to a vast library of primary and secondary amines, generating diverse molecular architectures.[11]
The Chemistry of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent . The general mechanism involves the coupling reagent reacting with the carboxylate to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond and releasing the activated leaving group as a byproduct.
Selecting the Optimal Coupling Reagent
A multitude of coupling reagents are available, each with specific advantages. The choice depends on factors such as substrate complexity, steric hindrance, desired reaction conditions, and the need to suppress side reactions like epimerization in chiral substrates.
| Reagent Class | Example (Acronym) | Advantages | Disadvantages & Considerations |
| Carbodiimides | EDC (or EDCI) | Water-soluble byproducts, cost-effective. | Often requires an additive (e.g., HOBt, Oxyma) to suppress side reactions and improve efficiency.[12] |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times, low epimerization. | Higher cost, can form guanidinium byproduct with the amine if addition order is not controlled.[13] |
| Phosphonium | PyBOP, BOP | Very effective for sterically hindered couplings. | Produces carcinogenic HMPA as a byproduct (BOP); PyBOP is a safer alternative. |
Derivatization Workflow: A Strategic Approach
The following diagram outlines a logical workflow for generating a library of amide derivatives from the core acid.
Caption: Decision workflow for the synthesis of an amide derivative library.
Detailed Experimental Protocol: Amide Coupling
This protocol provides a robust and generally applicable method for amide bond formation using HATU, a highly efficient uronium-based coupling reagent.[13]
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM, approx. 10 mL per mmol).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Causality Note: DIPEA is crucial. It deprotonates the carboxylic acid to form the more nucleophilic carboxylate and also neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation without competing as a nucleophile itself.
-
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
Conclusion
The this compound scaffold is a synthetically accessible and highly versatile platform for drug discovery. Its preparation is reliably achieved through a high-yielding Nucleophilic Aromatic Substitution reaction. The true power of this core lies in the straightforward derivatization of its carboxylic acid handle, primarily via robust and well-optimized amide coupling methodologies. By systematically applying the protocols and strategies outlined in this guide, researchers can efficiently generate extensive libraries of novel chemical entities for biological screening, accelerating the journey from hit identification to lead optimization.
References
- 1. cibtech.org [cibtech.org]
- 2. preprints.org [preprints.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. scribd.com [scribd.com]
- 13. growingscience.com [growingscience.com]
An In-Depth Technical Guide to the Known Biological Activity of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the known biological activities of 4-(4-Ethylpiperazin-1-YL)benzoic acid and its structurally related analogs. While direct, in-depth research on the specific biological functions of this compound is limited, this document synthesizes available information on closely related compounds to infer potential therapeutic applications and guide future research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into potential mechanisms of action, experimental protocols for validation, and a framework for further investigation.
Introduction and Chemical Context
This compound is a synthetic organic compound featuring a benzoic acid moiety linked to an ethylpiperazine group. The piperazine ring is a common pharmacophore found in a wide array of biologically active molecules, and its derivatives are known to exhibit diverse pharmacological properties, including anticancer, antifungal, and antipsychotic activities. Similarly, benzoic acid derivatives are recognized for their therapeutic potential, including antimicrobial and anti-inflammatory effects[1][2].
The structural similarity of this compound to key intermediates in the synthesis of notable pharmaceuticals, such as the anticancer drug Imatinib, suggests that it may possess significant, yet unexplored, biological activities[3][[“]]. This guide will explore the potential biological activities of this compound based on the established functions of its structural analogs.
Inferred Biological Activities from Structural Analogs
Given the limited direct research on this compound, we can infer its potential biological activities by examining structurally similar compounds.
Potential Anticancer Activity
Several piperazine and benzoic acid derivatives have demonstrated significant anticancer properties. For instance, derivatives of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid are key precursors to Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia[3][[“]][5]. Additionally, novel benzimidazole derivatives containing a piperazine linkage have been shown to act as c-Myc inhibitors, inducing apoptosis in lung cancer cell lines[6]. Other research has identified piperazine-containing compounds as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation[7].
These findings suggest that this compound could potentially exhibit anticancer activity through mechanisms such as kinase inhibition or disruption of protein-protein interactions essential for cancer cell survival.
Potential Enzyme Inhibition
The piperazine moiety is a common feature in various enzyme inhibitors. For example, certain piperazine-sulfonylbenzenecarbohydroxamic acids have been identified as selective histone deacetylase-6 (HDAC6) inhibitors with antiproliferative activity[8]. Furthermore, derivatives of 4-(thiazol-5-yl)benzoic acid have been designed as potent inhibitors of protein kinase CK2, a key enzyme in cell growth and proliferation[9].
Based on these precedents, it is plausible that this compound could function as an inhibitor of various enzymes, such as kinases or HDACs, which would be consistent with potential anticancer activity.
Potential Antimicrobial and Antioxidant Activities
Derivatives of p-aminobenzoic acid containing a piperazine moiety have been synthesized and shown to possess significant antibacterial and antifungal activities[10]. In a different study, 4-(1H-triazol-1-yl)benzoic acid hybrids were evaluated for their antioxidant properties, with some compounds exhibiting potent radical scavenging effects[11].
These studies suggest that this compound may also possess antimicrobial or antioxidant properties, warranting further investigation in these areas.
Proposed Experimental Workflows for Biological Characterization
To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary. The following section outlines detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment
A primary step in evaluating potential anticancer activity is to determine the compound's cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of the test compound.
In Vitro Enzyme Inhibition Assay: Kinase Inhibition
To investigate the potential for enzyme inhibition, a kinase inhibition assay can be performed.
Experimental Protocol: Kinase Inhibition Assay (e.g., against a panel of common oncogenic kinases)
-
Reagents: Obtain recombinant kinases, appropriate substrates, and ATP.
-
Assay Preparation: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that measure the amount of ATP remaining).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.
In Vitro Antioxidant Activity Assessment
The potential antioxidant activity can be evaluated using standard radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add the test compound at various concentrations to the DPPH solution. Include a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| A549 (Lung) | [Insert Value] |
| MCF-7 (Breast) | [Insert Value] |
| HCT-116 (Colon) | [Insert Value] |
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | [Insert Value] |
| Kinase B | [Insert Value] |
| Kinase C | [Insert Value] |
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is not yet available, a review of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and enzyme inhibition. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities.
Future research should focus on performing the proposed in vitro assays to establish a preliminary biological profile of the compound. Positive results would warrant further investigation, including in vivo studies in animal models to assess efficacy and safety, and mechanistic studies to elucidate the specific molecular targets and pathways involved. The exploration of this and similar compounds could lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Page loading... [wap.guidechem.com]
- 6. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Elucidating the Potential Mechanism of Action of 4-(4-Ethylpiperazin-1-YL)benzoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(4-Ethylpiperazin-1-YL)benzoic acid represents a compelling molecular scaffold, integrating two moieties of significant pharmacological interest: the piperazine ring and a benzoic acid derivative. The piperazine heterocycle is a well-established "privileged structure" in modern drug discovery, frequently embedded in agents targeting the central nervous system (CNS) and in oncology.[1][2][3] Concurrently, benzoic acid and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] This guide delineates a strategic, multi-tiered approach to systematically investigate the potential mechanism of action of this compound. We will proceed from broad, structure-based target prediction to specific, hypothesis-driven experimental validation, providing detailed protocols and data interpretation frameworks.
Structural-Functional Considerations and Initial Hypothesis Generation
The molecular architecture of this compound suggests several plausible avenues for biological interaction. The ethylpiperazine group can engage with a variety of receptors and enzymes, particularly within the CNS, where it may modulate neurotransmitter systems.[6] The benzoic acid portion, on the other hand, may contribute to anti-inflammatory or antiproliferative effects.[7][8] Our initial investigation will therefore be bifurcated to explore two primary hypotheses:
-
Hypothesis 1: Neuromodulatory Activity. The compound acts as a modulator of G-protein coupled receptors (GPCRs) or ion channels within the central nervous system, given the prevalence of the piperazine moiety in neuropharmacology.[6]
-
Hypothesis 2: Anti-proliferative/Anti-inflammatory Activity. The compound inhibits key enzymes or signaling pathways implicated in cancer or inflammation, leveraging the known activities of both piperazine and benzoic acid derivatives in these therapeutic areas.[2][9]
A logical workflow for investigating these hypotheses is presented below.
Caption: A multi-phase workflow for mechanism of action elucidation.
Phase 1: Initial Target Identification
In Silico Profiling
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the compound's likely biological targets.
Protocol: Molecular Docking and Pharmacophore Screening
-
Compound Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Library Selection: Compile a library of protein structures relevant to our hypotheses. This should include, but not be limited to:
-
Molecular Docking: Utilize software such as AutoDock Vina or Schrödinger's Glide to dock the compound into the binding sites of the selected targets.
-
Analysis: Analyze the docking scores and binding poses to predict the most favorable interactions. Pay close attention to hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Broad Target Binding and Phenotypic Screening
Parallel to in silico work, a broad experimental screen can uncover unexpected activities.
Protocol: Radioligand Binding and Cell Proliferation Assays
-
Broad Target Binding Screen: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a large panel of receptors, ion channels, and enzymes. This provides an unbiased view of potential off-target and primary target interactions.
-
Phenotypic Screening:
-
NCI-60 Cancer Cell Line Screen: To test the anti-proliferative hypothesis, screen the compound against the National Cancer Institute's panel of 60 human cancer cell lines.
-
Neurite Outgrowth Assay: To explore the neuromodulatory hypothesis, assess the compound's effect on neurite outgrowth in a relevant neuronal cell line (e.g., PC-12, SH-SY5Y).
-
Phase 2: Hypothesis-Driven Validation
Based on the results from Phase 1, we can now pursue more focused, hypothesis-driven experiments.
Case Study: Investigating Kinase Inhibition
Assuming the initial screens suggest anti-proliferative activity and potential kinase binding, a logical next step is to quantify this interaction.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant kinase, kinase substrate, ATP, ADP-Glo™ reagents, and this compound.
-
Procedure: a. Serially dilute the compound in a suitable buffer. b. In a 96-well plate, combine the kinase, substrate, and varying concentrations of the compound. c. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. e. Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | Hypothetical Value |
| Staurosporine (Control) | Kinase X | Hypothetical Value |
| Caption: Example data table for kinase inhibition assay. |
Phase 3: Pathway Elucidation and Cellular Effects
Once a primary target is validated, the focus shifts to understanding the downstream consequences of its modulation within a cellular context.
Downstream Signaling Analysis
If our compound is found to inhibit a specific kinase (e.g., a receptor tyrosine kinase like EGFR), we must verify that this inhibition translates to a downstream effect in cells.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway.
Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to sub-confluency. Starve the cells overnight and then pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (5-10 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the target kinase and key downstream proteins (e.g., phospho-ERK). Also, probe for the total protein levels as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities to determine the effect of the compound on ligand-induced phosphorylation.
Cell-Based Functional Assays
Finally, we must correlate target engagement and pathway modulation with a functional cellular outcome.
Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay): a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 48-72 hours. c. Add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Apoptosis (Annexin V/PI Staining): a. Treat cells with the compound at concentrations around its IC50 value for 24-48 hours. b. Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
This guide provides a systematic framework for elucidating the potential mechanism of action of this compound. By progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can efficiently identify and characterize the compound's primary biological target and its downstream cellular effects. The inherent structural motifs of this compound suggest a high probability of interaction with pharmacologically relevant targets. Future work, guided by the initial findings from this workflow, could involve lead optimization, in vivo efficacy studies, and detailed pharmacokinetic and pharmacodynamic profiling.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Ethylpiperazin-1-YL)benzoic Acid in Modern Drug Discovery: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in the structures of successful therapeutic agents. The piperazine moiety is a prime example of such a "privileged structure," known for its ability to interact with multiple biological targets and impart favorable pharmacokinetic properties to drug candidates. Within this class of compounds, 4-(4-Ethylpiperazin-1-YL)benzoic acid has emerged as a particularly valuable building block, primarily due to its integral role in the development of potent and specific kinase inhibitors. This technical guide provides a comprehensive literature review of this compound, from its synthesis and chemical properties to its significant applications in the design of targeted therapies.
Physicochemical Properties and Characterization
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | N/A |
| Molecular Weight | 248.32 g/mol | N/A |
| Predicted Boiling Point | 390.3 ± 32.0 °C | N/A |
| Predicted Density | 1.144 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 4.31 ± 0.10 | N/A |
Characterization Data of a Closely Related Analog, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid:
The crystal structure of the closely related 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals a chair conformation for the piperazine ring. In the crystalline state, molecules form dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups[1]. This structural information provides valuable insight into the potential solid-state behavior of this compound.
Synthesis of this compound: A Methodological Approach
Proposed Synthetic Pathway:
A proposed synthetic route for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-fluorobenzoic acid (1 equivalent) in dry acetonitrile, add 1-ethylpiperazine (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Reaction Conditions: Stir the mixture vigorously under a nitrogen atmosphere and heat to 353 K (80 °C) for 12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 3-5 using glacial acetic acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-(4-ethylpiperazin-1-yl)phenyl moiety is a key pharmacophore in the design of potent kinase inhibitors, particularly those targeting the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML)[2].
The Role in BCR-ABL Inhibition
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML[2]. The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL has revolutionized the treatment of this disease. However, the emergence of drug resistance, often due to point mutations in the kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most first- and second-generation TKIs[2].
The 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety has been identified as a crucial structural feature in a new generation of pan-BCR-ABL inhibitors that are effective against both the wild-type enzyme and the T315I mutant[2]. The ethylpiperazine group is believed to provide critical interactions within the kinase domain, contributing to the high potency of these inhibitors[2].
Signaling Pathway of BCR-ABL and Inhibition:
Simplified BCR-ABL signaling pathway and the inhibitory action of TKIs.
Experimental Protocol: In Vitro Bcr-Abl Kinase Inhibition Assay (HTRF)
This protocol describes a common method for determining the in-vitro inhibitory activity of compounds against the Bcr-Abl kinase using Homogeneous Time-Resolved Fluorescence (HTRF)[2].
Materials:
-
Recombinant Bcr-Abl enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue that is a known substrate for Abl kinase)
-
ATP (Adenosine triphosphate)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Donor fluorophore)
-
Streptavidin-XL665 (Acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Enzyme and Substrate Addition: Prepare a mixture of the Bcr-Abl enzyme and the biotinylated peptide substrate in the assay buffer. Add this mixture to all wells of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Prepare a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer (often containing EDTA to stop the kinase reaction). Add this mixture to all wells.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader. The ratio of the fluorescence signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay:
A typical workflow for an in vitro HTRF-based kinase inhibition assay.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its incorporation into small molecules, particularly kinase inhibitors, has proven to be a successful strategy for developing potent and specific therapeutic agents. The ethylpiperazine moiety appears to be particularly effective in establishing crucial interactions with the target protein, leading to enhanced biological activity. While its primary application to date has been in the development of BCR-ABL inhibitors for the treatment of CML, the favorable properties conferred by this scaffold suggest that it holds promise for the design of inhibitors for other kinase targets and potentially for other classes of therapeutic agents. Further research into the synthesis of novel derivatives and their evaluation against a broader range of biological targets is warranted and could lead to the discovery of new and improved therapies for a variety of diseases.
References
A Comprehensive Technical Guide to the Safe Handling of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Ethylpiperazin-1-YL)benzoic acid is a substituted aromatic compound incorporating a piperazine moiety, a common scaffold in medicinal chemistry. As with any novel or specialized chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a detailed examination of the known and extrapolated safety information for this compound, focusing on hazard identification, risk mitigation, and emergency procedures.
A Note on Data Extrapolation: It is critical to note that comprehensive toxicological data for this compound is not extensively available in public literature. Therefore, this guide has been constructed by synthesizing information from Safety Data Sheets (SDS) of structurally similar compounds, most notably its hydrochloride salt, this compound hydrochloride (CAS No. 940284-81-1)[1][2], and other piperazine-substituted benzoic acid derivatives[3][4][5]. This approach provides a scientifically grounded framework for safe handling, though it underscores the need for caution and adherence to the highest safety standards.
Section 1: Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogues are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.
The hazard profile is summarized by the following GHS classifications, derived from its hydrochloride salt and similar molecules:
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][4][5] |
GHS Pictograms:
-
Exclamation Mark: Represents skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.
Section 2: Risk Assessment and Control Measures
A systematic approach to risk management is essential. This involves understanding the hazards, assessing the risks associated with planned experimental procedures, and implementing a hierarchy of controls.
Engineering Controls
The primary line of defense is to minimize exposure through properly designed laboratory facilities.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[4]. The ventilation system should ensure adequate air changes and maintain negative pressure.
-
Containment: For procedures with a higher risk of dust generation (e.g., weighing, preparing stock solutions), consider using a powder containment hood or a glove box.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the compound is handled[3].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
| PPE Type | Specification | Rationale and Best Practices | Source |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Standard safety glasses are insufficient. A face shield should be used in addition to goggles when there is a splash hazard. | [3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves as hazardous waste and wash hands thoroughly after removal. | [4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or suit. | [3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | A respirator with a particulate filter (conforming to EN 143) is recommended if engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced. All respirator use must be part of a formal respiratory protection program. | [3] |
Administrative Controls and Safe Work Practices
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[4]. Do not eat, drink, or smoke in laboratory areas[3].
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.
-
Waste Disposal: Dispose of unused material and contaminated waste (e.g., gloves, weighing paper) in designated, sealed containers as hazardous chemical waste. Consult local, regional, and national regulations for complete and accurate classification and disposal procedures[3]. Do not empty into drains[3].
Section 3: Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for maintaining the stability of the compound and preventing accidental exposure.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.
Storage Requirements
-
Conditions: Store in a dry, cool, and well-ventilated place[3].
-
Container: Keep the container tightly closed and properly labeled[3].
-
Incompatibilities: Store away from strong oxidizing agents[3].
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel[4].
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If symptoms persist or if you feel unwell, call a POISON CENTER or doctor. | [3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice/attention. | [3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15 minutes), holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical advice/attention. | [3] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person. | [3][4] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].
-
Hazards from Combustion: In a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be produced[3].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3].
Section 5: Toxicological and Ecological Information
Toxicological Profile
The toxicological properties of this compound have not been fully investigated[3]. The hazard classifications are based on data from similar compounds and indicate the following potential effects:
-
Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory system[2][4].
-
Chronic Effects: No information is available regarding carcinogenicity, mutagenicity, or teratogenicity for this specific compound[3].
Ecological Information
-
Environmental Fate: The compound is likely to be mobile in the environment due to its water solubility[3].
-
Ecotoxicity: Specific ecotoxicity data is not available. However, the compound should not be released into the environment or allowed to enter drains or surface water[3].
Conclusion
While this compound is a valuable compound for research and development, it must be treated with care. The available data from structurally related molecules indicate that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. By implementing the engineering controls, personal protective equipment, and safe handling protocols detailed in this guide, researchers can effectively mitigate these risks. A culture of safety, grounded in a thorough understanding of potential hazards and a cautious, well-planned approach to experimentation, is the cornerstone of responsible scientific innovation.
References
An In-depth Technical Guide to the Solubility Profile of 4-(4-Ethylpiperazin-1-YL)benzoic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive framework for the characterization of the solubility profile of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a molecule of interest in pharmaceutical development. We will delve into the theoretical underpinnings of solubility for an amphoteric compound, detailing the experimental designs necessary to elucidate its thermodynamic and kinetic solubility, pH-dependent solubility profile, and the influence of the solid-state form. This document is intended to serve as a practical, in-depth resource, grounding its methodologies in established scientific principles and regulatory expectations, such as those outlined by the Biopharmaceutics Classification System (BCS).
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a paramount parameter. For orally administered drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a safe and effective drug product.
This compound is a molecule possessing both a basic piperazine moiety and an acidic carboxylic acid group, making it an amphoteric substance. Its solubility is therefore expected to be highly dependent on the pH of the surrounding medium. A thorough understanding of its solubility profile is not merely an academic exercise; it is a cornerstone of a rational drug development program. This guide will provide the scientific rationale and detailed protocols for a comprehensive investigation of this critical attribute.
Physicochemical Characteristics and Predicted Behavior
A foundational understanding of the molecule's structure is essential to predict its solubility behavior. This compound contains:
-
A Benzoic Acid Moiety: This acidic functional group (pKa ~4-5) will be predominantly ionized (deprotonated) at pH values above its pKa, forming a carboxylate anion which is significantly more water-soluble than the neutral form.
-
An Ethylpiperazine Moiety: The tertiary amines in the piperazine ring are basic (pKa ~7-9). They will be predominantly ionized (protonated) at pH values below their pKa, forming a cationic species with enhanced aqueous solubility.
This amphoteric nature suggests a U-shaped pH-solubility profile, with minimum solubility at the isoelectric point (pI), where the net charge of the molecule is zero. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of the acidic and basic groups at a given pH, and thus for estimating the pH-dependent solubility[1][2][3][4][5].
The Importance of pKa Determination
The ionization constants (pKa values) of the acidic and basic moieties are the most critical parameters governing the pH-solubility profile. An accurate experimental determination of these values is therefore the first step in our investigation.
Potentiometric titration is a highly accurate and reliable method for determining pKa values[6][7][8][9][10].
Objective: To determine the pKa values of the carboxylic acid and piperazine functional groups of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Degassed, purified water
Procedure:
-
Prepare a 1 mM solution of this compound in purified water with 0.15 M KCl to maintain constant ionic strength[6].
-
Adjust the initial pH of the solution to ~1.5 with 0.1 M HCl to ensure all functional groups are fully protonated.
-
Titrate the solution with standardized 0.1 M NaOH in small, precise increments.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.5 to ensure full deprotonation of all functional groups.
-
Plot the pH versus the volume of NaOH added to generate the titration curve.
-
The pKa values are determined from the half-equivalence points on the titration curve, which correspond to the inflection points on a derivative plot (dpH/dV).
-
Perform the titration in triplicate to ensure reproducibility[6].
Solid-State Characterization: A Crucial Prerequisite
The solid-state form of an API can significantly impact its solubility and dissolution rate. Crystalline forms are thermodynamically more stable but generally less soluble than their amorphous counterparts[11][12][13][14][15]. Therefore, a thorough solid-state characterization of the material used for solubility studies is essential for data interpretation and reproducibility.
Key Solid-State Analysis Techniques:
-
X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity and identify the polymorphic form[16][17].
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions or the glass transition of amorphous material[16].
-
Thermogravimetric Analysis (TGA): To assess thermal stability and quantify the presence of solvates or hydrates[16][18].
-
Polarized Light Microscopy: For visual assessment of crystallinity and morphology.
A comprehensive solid-state characterization ensures that the solubility data is linked to a well-defined physical form of the API[19].
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium under a given set of conditions (e.g., solvent, temperature, pH). It represents the true solubility of the compound and is a critical parameter for the Biopharmaceutics Classification System (BCS)[20][21][22][23]. The shake-flask method is the gold standard for determining thermodynamic solubility[24][25][26].
Experimental Protocol: Shake-Flask Method for pH-Dependent Thermodynamic Solubility
Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.
Materials:
-
Crystalline this compound
-
A series of aqueous buffers (e.g., phosphate, citrate) covering a pH range of 1.2 to 8.0.
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).
-
Validated analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of the solid API to vials containing the different pH buffers. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them in the shaker at a constant temperature for a predetermined equilibration period (e.g., 24-48 hours). The time to reach equilibrium should be established in preliminary experiments.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and separate the solid phase by centrifugation and/or filtration.
-
Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved API using a validated HPLC-UV method.
-
Measure the final pH of the saturated solution to ensure the buffer capacity was maintained.
-
Perform each determination in triplicate.
Data Presentation: pH-Solubility Profile
The results should be tabulated and plotted as solubility (in µg/mL and µM) versus the final measured pH.
| pH (Final) | Solubility (µg/mL) | Solubility (µM) |
| 1.2 | Placeholder Data | Placeholder Data |
| 2.5 | Placeholder Data | Placeholder Data |
| 4.5 | Placeholder Data | Placeholder Data |
| 6.8 | Placeholder Data | Placeholder Data |
| 8.0 | Placeholder Data | Placeholder Data |
Table 1: Expected format for thermodynamic solubility data.
Caption: Predicted pH-dependent ionization and solubility of this compound.
Kinetic Solubility Assessment
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated DMSO stock solution. It is a high-throughput screening method widely used in early drug discovery to flag compounds with potential solubility liabilities[27][28][29][30][31]. While not a measure of true equilibrium, it provides valuable information on the propensity of a compound to precipitate from a supersaturated solution.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
10 mM DMSO stock solution of this compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microtiter plates (e.g., 96-well).
-
Nephelometer (light-scattering plate reader).
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Rapidly add PBS (e.g., 98 µL) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 2%).
-
Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration at which no significant light scattering is observed.
Biopharmaceutics Classification System (BCS) Implications
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability[20][21][22][32][23]. A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8[20]. The data generated from the pH-dependent thermodynamic solubility study will be crucial for the provisional BCS classification of this compound. This classification, in turn, can guide formulation strategies and may allow for biowaivers of in vivo bioequivalence studies for immediate-release solid oral dosage forms.
Caption: Workflow for Biopharmaceutics Classification System (BCS) determination.
Conclusion
The comprehensive solubility profile of this compound is a critical dataset for its successful development as a pharmaceutical agent. By systematically determining its pKa values, characterizing its solid-state form, and measuring its thermodynamic and kinetic solubility across a physiologically relevant pH range, researchers can make informed decisions regarding formulation strategies, predict in vivo performance, and navigate the regulatory landscape with greater confidence. The protocols and theoretical considerations outlined in this guide provide a robust framework for this essential investigation.
References
- 1. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. microbenotes.com [microbenotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study | Semantic Scholar [semanticscholar.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. curiaglobal.com [curiaglobal.com]
- 13. Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. alfatestlab.com [alfatestlab.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. researchgate.net [researchgate.net]
- 18. agnopharma.com [agnopharma.com]
- 19. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 20. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. biorelevant.com [biorelevant.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. enamine.net [enamine.net]
- 29. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 30. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. charnwooddiscovery.com [charnwooddiscovery.com]
- 32. globalresearchonline.net [globalresearchonline.net]
physical and chemical properties of 4-(4-Ethylpiperazin-1-YL)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid featuring a piperazine moiety. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. Piperazine derivatives are prevalent in numerous biologically active compounds, acting as "privileged structures" that can interact with multiple biological receptors.[1] This guide serves as a comprehensive technical resource, detailing the core physical, chemical, and analytical properties of this compound, providing foundational knowledge for its application in research and synthesis.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is comprised of a benzoic acid core, with an N-ethylpiperazine group attached at the para (4-) position of the benzene ring. This structure imparts both acidic (carboxylic acid) and basic (piperazine nitrogens) characteristics to the molecule.
Key Identifiers
The compound is uniquely identified by the following parameters:
| Parameter | Value | Reference |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem[2] |
| Molecular Weight | 234.29 g/mol | PubChem[3] |
| Monoisotopic Mass | 234.13683 Da | PubChem[2] |
| CAS Number | 940284-81-1 (for Hydrochloride salt) | BLD Pharm[4] |
| Canonical SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | PubChem[2] |
| InChIKey | UJKUGZAMAKCYKG-UHFFFAOYSA-N | PubChem[2] |
Structural Diagram
The spatial arrangement of functional groups is critical to the molecule's reactivity and intermolecular interactions.
Caption: Molecular structure with key functional groups highlighted.
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various environments, influencing its solubility, stability, and suitability for specific applications.
| Property | Predicted Value | Significance in Drug Development |
| Physical State | White to off-white solid | Affects handling, formulation, and storage requirements.[5] |
| Boiling Point | 390.3 ± 32.0 °C | Indicates low volatility and thermal stability. (Value for a structural isomer).[6] |
| pKa (acidic) | 4.31 ± 0.10 | Governs the ionization state of the carboxylic acid at physiological pH, impacting solubility and receptor binding. (Value for a structural isomer).[6] |
| pKa (basic) | ~8-9 (Estimated) | The piperazine nitrogens' basicity influences salt formation and aqueous solubility. |
| Water Solubility | Slightly soluble (as free base) | The hydrochloride salt form significantly enhances aqueous solubility, which is often a critical factor for bioavailability.[7] |
| XlogP | -0.5 | A negative value indicates hydrophilicity, suggesting good solubility in aqueous media over lipid environments.[2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Piperazine Protons: Multiple broad signals or complex multiplets would appear, typically between ~2.5-3.5 ppm.
-
Ethyl Protons: A quartet (~2.5 ppm) for the -CH₂- group and a triplet (~1.1 ppm) for the -CH₃ group are characteristic of the ethyl substituent.
-
Carboxylic Acid Proton: A very broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 167-173 ppm.[9]
-
Aromatic Carbons: Four signals in the ~115-155 ppm range.
-
Piperazine Carbons: Signals typically in the ~45-55 ppm range.
-
Ethyl Carbons: Two signals, one for the -CH₂- (~52 ppm) and one for the -CH₃ (~12 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Based on data for benzoic acid and related structures, the following absorption bands are expected.[10][11]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, a hallmark of a hydrogen-bonded carboxylic acid dimer.[11]
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1700-1680 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch (Amine): Absorptions in the 1250-1020 cm⁻¹ range.
-
C-O Stretch (Carboxylic Acid): A band located around 1320-1210 cm⁻¹.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Predicted values for common adducts in electrospray ionization (ESI) are provided below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 235.14411 |
| [M+Na]⁺ | 257.12605 |
| [M-H]⁻ | 233.12955 |
| [M]⁺ | 234.13628 |
Synthesis and Analytical Methodologies
Understanding the synthesis and analysis of this compound is crucial for its practical application.
Representative Synthesis Workflow
The synthesis of N-aryl piperazines can be achieved through several established routes. A common and effective method is the nucleophilic aromatic substitution reaction between a halo-aromatic compound and the desired piperazine.
Caption: A generalized workflow for the synthesis of the title compound.
This protocol is adapted from a similar synthesis for a related compound.[1] The choice of a fluoride leaving group is advantageous due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantifying this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase is critical for achieving sharp, reproducible peaks for ionizable compounds like this one. Acetonitrile is a common organic modifier providing good peak shape.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Rationale: Proper dissolution and filtration prevent column blockage and ensure accurate quantification.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Rationale: A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated and eluted from the column.
-
-
Data Analysis:
-
Integrate the peak area of the main compound.
-
Calculate purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
-
Caption: Workflow for purity analysis via reverse-phase HPLC.
Conclusion
This compound is a hydrophilic, difunctional molecule with well-defined physicochemical and spectroscopic properties. Its structure combines an acidic carboxylic acid with basic piperazine nitrogens, making its solubility and charge state highly dependent on pH. The established synthetic routes are robust, and its purity can be reliably assessed using standard analytical techniques like HPLC. This guide provides the essential data and protocols required by researchers to confidently utilize this compound as a building block in the synthesis of more complex molecules, particularly in the field of pharmaceutical drug discovery.
References
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 6. 895519-97-8 CAS MSDS (4-(4-ETHYLPIPERAZIN-1-YLMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]
- 8. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1H and 13C NMR spectral analysis of 4-(4-Ethylpiperazin-1-YL)benzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the pharmaceutical sciences, providing definitive structural elucidation of synthesized molecules.[1] Its application is critical throughout the drug discovery and development pipeline, from hit identification to final product quality control.[2][3][4] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, provide predicted data based on established principles, and outline a robust experimental protocol for acquiring high-fidelity spectra. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.
Introduction: The Structural Significance of this compound
The molecule this compound incorporates three key pharmacophoric elements: a p-substituted benzoic acid, a piperazine ring, and an ethyl group. This combination makes it a versatile scaffold in the design of novel therapeutic agents. The carboxylic acid provides a handle for forming salts or amides, the piperazine acts as a common linker and can influence solubility and pharmacokinetic properties, and the ethyl group provides a specific substitution pattern.
Given its role as a precursor in complex syntheses, verifying the structural integrity of this molecule is paramount. NMR spectroscopy provides atomic-level information on molecular structure, connectivity, and chemical environment, making it the gold standard for this purpose.[1][2] This guide serves to demystify its NMR signature.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion, the following numbering scheme will be used for the atoms in this compound.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Causality Behind Chemical Shifts and Multiplicities
-
Aromatic Region (δ 7.0-8.0 ppm): The benzene ring is para-substituted by an electron-donating group (the piperazine nitrogen) and an electron-withdrawing group (the carboxylic acid). The nitrogen atom of the piperazine ring donates electron density into the ring via resonance, shielding the ortho-protons (H3, H5) and causing them to appear at a lower chemical shift (upfield). Conversely, the carboxylic acid group withdraws electron density, deshielding the ortho-protons (H2, H6) and shifting them downfield. This creates a classic AA'BB' system, which often appears as two distinct doublets.
-
Piperazine Region (δ 2.5-3.5 ppm): The protons on the piperazine ring exist in two main environments. The protons on C3' and C5' are adjacent to the electron-donating ethyl group on N4' and will have a different chemical shift from the protons on C2' and C6', which are adjacent to the electron-withdrawing aromatic ring. Both sets of signals are expected to appear as triplets due to coupling with their neighbors on the adjacent piperazine carbons.
-
Ethyl Group (δ 1.0-3.0 ppm): The ethyl group attached to N4' will show a characteristic pattern. The methyl protons (H8') will appear as a triplet, being split by the two adjacent methylene protons. The methylene protons (H7') will appear as a quartet, being split by the three adjacent methyl protons.
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton is highly deshielded and often appears as a broad singlet far downfield. Its visibility and chemical shift can be highly dependent on the solvent, concentration, and presence of water.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data, assuming a measurement in DMSO-d₆, a common solvent for carboxylic acids.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (Carboxylic Acid) | ~12.5 | Broad Singlet | 1H | N/A |
| H2, H6 | ~7.85 | Doublet | 2H | ~8.8 |
| H3, H5 | ~7.00 | Doublet | 2H | ~8.8 |
| H2', H6' | ~3.30 | Triplet | 4H | ~5.0 |
| H3', H5' | ~2.60 | Triplet | 4H | ~5.0 |
| H7' (CH₂) | ~2.45 | Quartet | 2H | ~7.2 |
| H8' (CH₃) | ~1.05 | Triplet | 3H | ~7.2 |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.
Causality Behind Chemical Shifts
-
Carbonyl Carbon (δ ~167 ppm): The carboxylic acid carbon (C7) is highly deshielded due to being double-bonded to one oxygen and single-bonded to another, placing it significantly downfield.[5][6]
-
Aromatic Carbons (δ 110-155 ppm): The aromatic carbons exhibit a range of chemical shifts. C1, attached to the electron-withdrawing COOH group, will be downfield. C4, attached to the electron-donating nitrogen, will be significantly shielded and appear further upfield. The protonated carbons (C2, C6, C3, C5) will appear in the expected aromatic region, with C3/C5 being more shielded than C2/C6 due to the influence of the adjacent nitrogen.
-
Piperazine and Ethyl Carbons (δ 10-60 ppm): The aliphatic carbons appear in the upfield region. The piperazine carbons (C2'/C6' and C3'/C5') will be in the 45-55 ppm range. The ethyl group carbons will be the most shielded, with the methylene (C7') around 52 ppm and the terminal methyl (C8') around 12 ppm.[7]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) |
| C7 (COOH) | ~167.2 |
| C4 | ~154.0 |
| C2, C6 | ~130.5 |
| C1 | ~120.0 |
| C3, C5 | ~113.8 |
| C7' (CH₂) | ~52.1 |
| C2', C6' | ~48.5 |
| C3', C5' | ~45.3 |
| C8' (CH₃) | ~12.0 |
Experimental Protocol for NMR Analysis
Adherence to a validated protocol is essential for obtaining high-quality, reproducible NMR data. This section outlines a self-validating system for sample preparation and data acquisition.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
A. Sample Preparation [8][9][10]
-
Material Weighing: Accurately weigh 5-10 mg of the this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][10]
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is recommended for its ability to dissolve both the piperazine moiety and the carboxylic acid, and it ensures the acidic proton is observed without rapid exchange. Ensure complete dissolution; gentle vortexing may be required.[9][11]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer to NMR Tube: To ensure a homogeneous solution free of particulates, which can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] The final sample height should be approximately 4-5 cm.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
B. Data Acquisition [12][13][14]
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Spectral Width (SW): Set to cover the expected range of proton signals (e.g., -2 to 14 ppm).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[15]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse program.
-
Spectral Width (SW): Set to cover the full range of carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform. The resulting spectrum must be accurately phased and baseline corrected to allow for correct integration and peak picking.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its molecular structure. By understanding the influence of the electron-donating piperazine moiety and the electron-withdrawing carboxylic acid group, one can confidently assign every signal in both the proton and carbon spectra. The protocols outlined in this guide represent a robust methodology for obtaining high-quality data, ensuring the structural integrity of this important chemical building block. This analytical rigor is a cornerstone of modern drug discovery and development, where certainty of structure is non-negotiable.[1][4]
References
- 1. moravek.com [moravek.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azooptics.com [azooptics.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Strategic Utility of 4-(4-Ethylpiperazin-1-YL)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a versatile bifunctional building block for organic synthesis. While its direct applications are emerging, its structural analogy to the well-documented 4-(4-methylpiperazin-1-yl) scaffold—a cornerstone in the synthesis of blockbuster pharmaceuticals like Imatinib—positions it as a molecule of significant interest for drug discovery and medicinal chemistry. This document outlines its core physicochemical properties, details robust synthetic protocols, and provides step-by-step guidance for its application in the synthesis of complex organic molecules, particularly in the construction of novel active pharmaceutical ingredients (APIs).
Introduction: A Building Block of Strategic Importance
This compound is a heterocyclic carboxylic acid. Its structure is characterized by three key functional domains:
-
A Benzoic Acid Moiety: This provides a carboxylic acid handle, which is readily activated for forming stable amide bonds, a ubiquitous linkage in pharmaceutical compounds.[1][2]
-
A Piperazine Ring: A "privileged structure" in medicinal chemistry, the piperazine core is known to bind to multiple biological receptors and frequently imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.
-
An N-Ethyl Group: The terminal ethyl group on the piperazine ring provides a specific lipophilic character and steric profile that can be crucial for modulating a molecule's binding affinity and selectivity for its biological target.
The true value of this compound lies in its ability to serve as a molecular "bridge," connecting a pharmacophore containing an amine to another molecular scaffold via a stable and predictable amide linkage. By analogy to its closely related methyl counterpart, its primary application is in the synthesis of kinase inhibitors and other targeted therapies.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred |
| Molecular Weight | 234.29 g/mol | PubChem CID 4769782 (Methyl Analog)[4] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in aqueous acid, polar aprotic solvents (e.g., DMF, DMSO) | General chemical knowledge |
| CAS Number | 940284-81-1 (HCl salt) | BLD Pharm[5] |
Synthesis of this compound
The synthesis of the title compound can be achieved through several reliable and scalable methods. The choice of route often depends on the cost and availability of starting materials. Below are two field-proven protocols adapted from established syntheses of analogous compounds.[3][6]
Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution
This method is efficient and proceeds from commercially available starting materials. The mechanism involves the displacement of a fluoride atom from 4-fluorobenzoic acid by the secondary amine of N-ethylpiperazine under basic conditions.
Caption: Workflow for Synthesis via Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq.), N-ethylpiperazine (1.2 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add dry acetonitrile (ACN) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture slowly into ice-cold water (10x the volume of ACN used).
-
Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 using glacial acetic acid or 1M HCl. A precipitate should form.
-
Isolation: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality Behind Choices:
-
Potassium Carbonate: Acts as a base to deprotonate the N-H of the piperazine, increasing its nucleophilicity, and to neutralize the HF byproduct.
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Acidification: Protonates the carboxylate to form the neutral benzoic acid, causing it to precipitate from the aqueous solution for easy isolation.
Protocol 2.2: Synthesis via Reductive Amination
This alternative route involves the reaction of 4-formylbenzoic acid with N-ethylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This method is particularly useful when SNAr-incompatible functional groups are present elsewhere in the molecule.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq.) and N-ethylpiperazine (1.1 eq.) in methanol (MeOH, ~0.4 M).
-
pH Adjustment: Add acetic acid (AcOH) dropwise to adjust the pH of the mixture to between 5 and 6. This catalyzes the formation of the iminium intermediate.
-
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.
-
Workup: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Causality Behind Choices:
-
Acidic pH: The reaction is acid-catalyzed. The pH must be low enough to facilitate iminium ion formation but not so low as to protonate the amine, rendering it non-nucleophilic.
-
Mild Reducing Agent: NaBH₃CN and STAB are selective reducing agents that will reduce the iminium ion much faster than the aldehyde or carboxylic acid, preventing side reactions.
Application in Amide Bond Formation
The primary utility of this compound is as a precursor for amide synthesis. The carboxylic acid can be activated and coupled with a primary or secondary amine to introduce the 4-(4-ethylpiperazin-1-yl)benzoyl moiety into a target molecule. This is a critical step in building many kinase inhibitors.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(4-Ethylpiperazin-1-YL)benzoic acid as a Premier Synthetic Building Block
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of 4-(4-Ethylpiperazin-1-YL)benzoic acid
This compound is a bifunctional heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its structure uniquely combines a nucleophilic aromatic system with two key functional handles: a tertiary amine embedded within a piperazine ring and a carboxylic acid moiety. This arrangement makes it an exceptionally versatile scaffold for constructing complex molecules, particularly within the realm of drug discovery.
The ethylpiperazine group often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and the ability to form salts, which are critical for drug formulation. The benzoic acid provides a robust connection point for amide bond formation, one of the most fundamental and prevalent linkages in pharmaceutical agents.[1] This motif is a cornerstone in the design of numerous targeted therapies, most notably kinase inhibitors, where the piperazinyl-aryl group can engage in critical interactions within the ATP-binding pocket of the target enzyme.[2][3]
This guide provides an in-depth exploration of the applications of this compound, detailing its physicochemical properties, core synthetic protocols for its use, and its strategic role in the synthesis of bioactive compounds.
Physicochemical Properties & Handling
A clear understanding of the compound's properties is essential for effective experimental design. The data below is compiled from supplier information and predictive models for the parent compound and its close analogs.
| Property | Value / Information | Source / Notes |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol | [4] (Analog) |
| CAS Number | 940284-81-1 | [5] (HCl Salt) |
| Appearance | Typically an off-white to pale solid | General Observation |
| pKa | ~4.31 (Predicted) | [6] (Analog) |
| Storage | Store at 2-8°C, sealed in a dry environment | [6][7] |
| Safety | Warning: May cause skin, eye, and respiratory irritation. Standard laboratory PPE is required. | [7] |
Core Application: Robust Amide Bond Formation
The primary utility of this compound lies in its capacity to form stable amide bonds with a wide array of primary and secondary amines. This reaction is central to linking this valuable scaffold to other fragments or core structures. Direct condensation of the carboxylic acid with an amine is generally inefficient and requires harsh conditions. Therefore, activation of the carboxylic acid is a mandatory first step to facilitate a high-yielding, clean reaction under mild conditions.
Two of the most reliable and widely adopted methods for this transformation are presented below.
Protocol 1: EDC/NHS-Mediated Amide Coupling
Principle of Causality: This method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. The addition of N-Hydroxysuccinimide (NHS) intercepts this intermediate to form a more stable, yet still highly reactive, NHS-ester. This semi-stable active ester then reacts cleanly with the target amine to form the desired amide bond, minimizing side products and improving overall yield.[8]
Experimental Protocol:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1-0.5 M).
-
Add N-Hydroxysuccinimide (NHS) (1.2 equivalents).
-
Add EDC hydrochloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
-
Amine Coupling:
-
To the pre-activated mixture, add the desired primary or secondary amine (1.0-1.2 equivalents). If the amine is supplied as a salt (e.g., HCl), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents) to liberate the free amine.
-
Continue stirring the reaction at room temperature for 2-12 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and basic byproducts), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes, to yield the pure amide product.
-
Protocol 2: HATU-Mediated Amide Coupling
Principle of Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form an activated O-acylisouronium species. This species is exceptionally reactive and enables the coupling of even poorly nucleophilic amines or sterically hindered substrates under mild conditions, often leading to faster reaction times and higher yields compared to carbodiimide methods.[8][9][10]
Experimental Protocol:
-
Solution Preparation:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents).
-
Add HATU (1.2 equivalents) to the solution.
-
-
Reaction Initiation & Progression:
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add DIPEA (2.0-3.0 equivalents) dropwise. The base is critical for deprotonating the carboxylic acid and facilitating the activation process.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography as described in the EDC/NHS protocol.
-
General Workflow for Amide Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. 895519-97-8 CAS MSDS (4-(4-ETHYLPIPERAZIN-1-YLMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. growingscience.com [growingscience.com]
Application Notes & Protocols: 4-(4-Ethylpiperazin-1-YL)benzoic acid in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved drugs across diverse therapeutic areas. These are known as "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a quintessential example of such a scaffold.[1][2] When coupled with a benzoic acid moiety, it forms the 4-(piperazin-1-yl)benzoic acid core, a structure ripe for exploration in drug discovery.
This document focuses on a specific, yet underexplored, derivative: 4-(4-Ethylpiperazin-1-YL)benzoic acid . While direct literature on this exact molecule's applications is sparse, its structural siblings have paved the way for groundbreaking therapies. For instance, the closely related N-methyl analog is a key precursor to Imatinib, a cornerstone in targeted cancer therapy.[1][3]
This guide, therefore, serves as both an application note and a strategic blueprint for researchers. It will provide the scientific rationale, potential applications, and actionable protocols for leveraging this compound as a valuable building block in drug discovery campaigns. We will proceed by dissecting the scaffold's inherent advantages, proposing high-potential therapeutic avenues based on analog data, and detailing robust experimental protocols to empower its application in the laboratory.
Scientific Rationale: Deconstructing the Scaffold's Advantages
The power of the 4-(4-alkylpiperazin-1-yl)benzoic acid scaffold lies in the synergistic contribution of its three key components: the aryl ring, the piperazine linker, and the N-alkyl group.
-
Aryl-Piperazine System: This combination is a well-established pharmacophore in agents targeting the central nervous system (CNS).[4][5] The aryl group often provides the initial recognition element for receptors, while the piperazine correctly orients the molecule for optimal interaction.[6]
-
Piperazine Core: As a diprotic base, the piperazine ring is typically protonated at physiological pH.[1] This positive charge can be critical for forming salt-bridge interactions with acidic residues (e.g., aspartate) in enzyme active sites, such as the hinge region of kinases.[1] Furthermore, its polarity generally enhances aqueous solubility and improves oral bioavailability, key attributes in drug design.[7]
-
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, anchor the molecule to a target, or serve as a synthetic attachment point for further chemical elaboration, for instance, through amide bond formation.
-
The N-Ethyl Group (Bioisosteric Considerations): The choice of an N-ethyl group over the more common N-methyl is a subtle but potentially impactful design choice. This is an example of bioisosteric replacement , where one group is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability.[8] An ethyl group, being slightly larger and more lipophilic than a methyl group, can:
-
Alter the compound's metabolic profile, potentially blocking a site of N-demethylation, a common metabolic pathway.
-
Fine-tune binding affinity by providing more favorable van der Waals interactions within a hydrophobic pocket of the target protein.
-
Modify the basicity (pKa) of the distal nitrogen, influencing its interaction strength and pharmacokinetic properties.
-
Potential Therapeutic Applications & Target Classes
Based on the extensive pharmacology of its analogs, this compound is a prime candidate for building libraries of compounds aimed at two major therapeutic areas:
-
Oncology (Kinase Inhibitors): The arylpiperazine motif is a cornerstone of numerous tyrosine kinase inhibitors (TKIs). The piperazine ring often serves as a linker that connects the core heterocyclic structure (which binds to the adenine region) to a solvent-exposed region of the kinase.
-
Central Nervous System (CNS) Disorders: Arylpiperazines are famous for their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[4][9] They are integral to many antipsychotic and antidepressant medications.[10]
The following table summarizes the activity of structurally related compounds, providing a rationale for these proposed applications.
| Compound/Scaffold | Target Class | Therapeutic Area | Notable Activity/Use |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Kinase Inhibitor | Oncology | Key intermediate in the synthesis of Imatinib (Gleevec®) for CML and GIST.[11] |
| Arylpiperazine Derivatives | GPCRs (5-HT, D2) | CNS Disorders | Core of drugs like Aripiprazole (antipsychotic) and Buspirone (anxiolytic).[6][9] |
| 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids | HDAC Inhibitors | Oncology | Derivatives show selective HDAC6 inhibition and antiproliferative activity.[12] |
| Quinazolinone-Piperazine Hybrids | Multiple | Multiple | Show potential as GPCR ligands, kinase inhibitors, and enzyme inhibitors.[13] |
Application Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed adaptation from established methods for synthesizing similar N-alkylated piperazinyl benzoic acids.[14][15] The reaction involves a nucleophilic aromatic substitution (SNAr) of 4-fluorobenzoic acid with N-ethylpiperazine.
Objective: To synthesize the title compound for use as a drug discovery building block.
Materials:
-
4-Fluorobenzoic acid
-
1-Ethylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes to ensure the deprotonation of the carboxylic acid.
-
Add 1-ethylpiperazine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Wash the aqueous layer with ethyl acetate (2x) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether or a hexanes/EtOAc mixture.
-
Dry the solid under high vacuum to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Parallel Amide Library Synthesis for Lead Discovery
Objective: To utilize this compound as a scaffold to generate a library of diverse amides for screening against a biological target (e.g., a kinase or GPCR).
Materials:
-
This compound (Scaffold)
-
A diverse set of primary and secondary amines (Building Blocks)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (Coupling agent)
-
DIPEA (N,N-Diisopropylethylamine) (Base)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block
Procedure:
-
Stock Solutions: Prepare stock solutions of the scaffold (0.2 M in DMF), HATU (0.2 M in DMF), and DIPEA (0.4 M in DMF). Prepare 0.2 M stock solutions of each amine building block in DMF in a separate 96-well plate.
-
Reaction Setup: In each well of a 96-well reaction block, add the following in order:
-
50 µL of this compound stock solution (10 µmol, 1.0 eq).
-
55 µL of the corresponding amine stock solution from the amine plate (11 µmol, 1.1 eq).
-
55 µL of HATU stock solution (11 µmol, 1.1 eq).
-
55 µL of DIPEA stock solution (22 µmol, 2.2 eq).
-
-
Reaction: Seal the 96-well block and shake at room temperature for 16 hours.
-
Workup & Purification (Simplified for HTS):
-
Quench the reaction by adding 100 µL of water to each well.
-
The crude reaction mixtures can be directly submitted for high-throughput screening (HTS) after appropriate dilution.
-
For hit validation, the synthesis can be repeated on a larger scale followed by purification via reverse-phase HPLC.
-
-
Analysis: Analyze the crude products by LC-MS to confirm the formation of the desired amides.
Protocol 3: General Biochemical Kinase Inhibition Assay
Objective: To screen the synthesized library of amides derived from this compound for inhibitory activity against a target kinase.
Materials:
-
Recombinant target kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized compound library (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection kit)
-
White, opaque 384-well assay plates
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL reaction volume. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate solution (prepared in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate Reaction: Add 2.5 µL of a 2x ATP solution (prepared in assay buffer to the final desired concentration, e.g., the Km of ATP for the kinase) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The reagent measures luminescence, which is inversely correlated with kinase activity.
-
Data Analysis: Incubate for 10 minutes, then read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
Visualizations
Conclusion
While this compound may not yet have a documented history in drug discovery, its structure is built upon a privileged and highly validated scaffold. By understanding the medicinal chemistry principles that make arylpiperazines so successful, researchers can rationally employ this compound as a versatile building block. The ethyl-for-methyl substitution offers a valuable opportunity to explore new chemical space and potentially overcome limitations of existing analogs, such as metabolic instability. The protocols provided herein offer a clear and actionable starting point for synthesizing this compound and incorporating it into lead discovery campaigns targeting a range of diseases, from cancer to CNS disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 15. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
Application Note: The Strategic Role of 4-(4-Ethylpiperazin-1-YL)benzoic Acid in Modern Kinase Inhibitor Synthesis
Abstract
The 4-(4-ethylpiperazin-1-yl)benzoic acid moiety is a cornerstone pharmacophore in the design of numerous clinically successful kinase inhibitors. Its prevalence is not coincidental but rather a result of its multifaceted contributions to a drug candidate's profile, including enhanced aqueous solubility, improved oral bioavailability, and the ability to form critical interactions within the ATP-binding pocket of target kinases. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic importance and practical application of this building block. We will explore its physicochemical properties, its role in structure-activity relationships (SAR), and provide a detailed, field-proven protocol for its incorporation into a kinase inhibitor scaffold via amide coupling, using an analog of a known inhibitor as a model system.
Part 1: Physicochemical Properties and Pharmacological Significance
The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets.[1][2] In the context of kinase inhibitors, the this compound scaffold offers a unique combination of properties that are highly advantageous for drug design.
1.1 Contribution to Solubility and Bioavailability
A primary challenge in kinase inhibitor development is achieving adequate aqueous solubility and oral bioavailability. The ethylpiperazine group plays a crucial role here. The tertiary amine within the piperazine ring has a pKa that allows it to be protonated at physiological pH. This positive charge significantly enhances the molecule's aqueous solubility, a critical factor for both formulation and absorption.[1][3] The addition of this solubilizing group was a key optimization step in the development of Imatinib, transforming a potent but poorly soluble lead compound into a viable oral medication.[3]
1.2 Role in Target Engagement
The true elegance of this moiety lies in its ability to anchor the inhibitor within the ATP-binding site of the kinase. While the core heterocyclic systems of inhibitors (like the aminopyrimidine in Imatinib) engage in key hydrogen bonds in the "hinge" region, the terminal piperazine group often extends towards the solvent-exposed region of the active site.[4] Here, it can form crucial hydrogen bonds or ionic interactions with amino acid residues, significantly contributing to the inhibitor's potency and selectivity.[4][5] For example, in the Abl kinase, the piperazine group of Imatinib has been shown to form a hydrogen bond with the carbonyl oxygen of residue Ile-360.[4]
1.3 Structure-Activity Relationship (SAR) Insights
SAR studies have repeatedly demonstrated the importance of the N-alkyl substituent on the piperazine ring. The ethyl group in this compound is often optimal, balancing potency with favorable pharmacokinetic properties. Modifications at this position can dramatically impact the drug's efficacy, metabolism, and potential for off-target effects.[2][6] For instance, replacing the N-methylpiperazine in Imatinib with other groups has been explored to overcome drug resistance mediated by efflux pumps like P-glycoprotein (P-gp).[6]
Part 2: Core Synthetic Strategy - Amide Bond Formation
The most common and robust method for incorporating the this compound moiety into a larger scaffold is through the formation of an amide bond.[7] This reaction couples the carboxylic acid with a primary or secondary amine on the core kinase inhibitor structure.
2.1 General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine. A variety of coupling reagents can be employed to facilitate this process, each with its own advantages.
2.2 Selection of Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions, especially racemization if chiral centers are present.[8]
| Reagent Class | Examples | Rationale & Field Insights |
| Carbodiimides | EDC, DCC | Mechanism: Forms a highly reactive O-acylisourea intermediate.[9] Notes: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-soluble, making workup easier as the urea byproduct can be removed with aqueous washes. Often used with additives like HOBt or NHS to improve efficiency and suppress side reactions.[9][10] |
| Uronium/Aminium | HATU, HBTU | Mechanism: Forms an activated acyl-onium salt.[10] Notes: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highly efficient and known for fast reaction times and high yields, particularly for sterically hindered amines or acids.[11] It is often the reagent of choice in modern medicinal chemistry.[12] |
| Phosphonium | PyBOP, BOP | Mechanism: Forms an activated phosphonium ester. Notes: These reagents are also very effective but can be more expensive. They are powerful activators suitable for difficult couplings. |
For the synthesis of kinase inhibitors, HATU is frequently preferred due to its high reactivity and reliability, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an aprotic polar solvent such as Dimethylformamide (DMF).[11]
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of a key intermediate for a Ponatinib analog, coupling 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline with 3-ethynylbenzoic acid. This serves as a representative example of the core amide bond formation strategy.
3.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 3-Ethynylbenzoic acid | 146.14 | 1.0 | 146 mg |
| 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 287.33 | 1.1 | 316 mg |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 2.5 | 0.43 mL |
| Anhydrous DMF | - | - | 10 mL |
3.2 Step-by-Step Methodology
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add 3-ethynylbenzoic acid (146 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous DMF (10 mL) to dissolve the acid. Follow with the addition of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (316 mg, 1.1 mmol), HATU (456 mg, 1.2 mmol), and DIPEA (0.43 mL, 2.5 mmol).[11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and 5% aqueous LiCl solution (30 mL) to help remove the DMF.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure amide product.
Part 4: Characterization and Quality Control
Validation of the final product's structure and purity is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
| Analysis Method | Purpose | Expected Result / Data |
| ¹H NMR | Structural confirmation and integrity. | Signals corresponding to all protons in the molecule, including characteristic peaks for the aromatic rings, the ethyl group, and the piperazine ring protons. |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for all unique carbon atoms, including the characteristic amide carbonyl peak (~165-175 ppm). |
| LC-MS | Confirms molecular weight and initial purity. | A major peak in the chromatogram corresponding to the calculated [M+H]⁺ for the target molecule. |
| HPLC | Quantifies final purity. | A single major peak indicating a purity of >95% is typically required for subsequent biological assays. |
Part 5: Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction stalls, ensure all reagents and the solvent are completely anhydrous. Water can hydrolyze the activated intermediate. A slight excess of the coupling reagent or a longer reaction time may be necessary for less reactive amines.
-
Side Reactions: The formation of a urea byproduct from carbodiimide reagents can complicate purification. Using HATU or washing thoroughly during work-up can mitigate this. If the amine starting material is precious, using exactly 1.0 equivalent of the amine with a slight excess of the activated acid can maximize its conversion.[8]
-
Purification Issues: The basic nature of the piperazine ring can cause the product to streak on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent system) can neutralize acidic sites and lead to better peak shape and separation.
Conclusion
This compound is more than just a synthetic building block; it is a strategic component that imparts multiple favorable drug-like properties. Its ability to enhance solubility, facilitate oral absorption, and provide a key interaction point within the kinase active site makes it an invaluable tool for medicinal chemists. A thorough understanding of its function and the robust protocols for its incorporation, primarily through amide coupling, are essential skills for professionals in the field of kinase inhibitor drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scribd.com [scribd.com]
Application Notes & Protocols: Mastering Amide Coupling with 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Introduction: The Strategic Importance of Amide Bonds and the Ethylpiperazine Moiety
In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as one of the most fundamental and frequently synthesized functional groups, present in approximately 25% of all available pharmaceutical drugs.[1] Its prevalence stems from its exceptional metabolic stability and its ability to act as a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Consequently, the development of robust and efficient methods for amide bond formation is of paramount importance.[2][3]
This guide provides a detailed examination of amide coupling protocols specifically tailored for 4-(4-Ethylpiperazin-1-YL)benzoic acid . This particular building block is of significant interest to researchers. The ethylpiperazine group is a common "bioisostere" and a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic center for salt formation or specific receptor interactions. Understanding the nuances of coupling this reagent is therefore a critical skill for scientists in the field.
This document will delve into the underlying reaction mechanisms of premier coupling agents, provide detailed, field-tested protocols, and offer expert insights to navigate potential challenges, ensuring reproducible and high-yielding syntheses.
PART 1: The Core Chemistry - Mechanisms of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[4] The core principle of modern amide coupling is the in-situ activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine. We will explore two of the most reliable and widely adopted strategies: carbodiimide-mediated and uronium salt-mediated couplings.
The Carbodiimide Method: EDC and HOBt Partnership
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is a cornerstone of amide synthesis.[5][6] Its primary function is to react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[6]
To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[5][7] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable, yet still highly reactive, HOBt active ester. This ester then smoothly reacts with the amine to yield the desired amide, regenerating HOBt in a catalytic cycle.[8] This two-stage activation significantly improves reaction efficiency and minimizes epimerization, which is critical when working with chiral substrates.[5]
Caption: EDC/HOBt mediated amide bond formation pathway.
The Uronium/Aminium Salt Method: The Power of HATU
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[4][9] The reaction is initiated by the deprotonation of the carboxylic acid using a sterically hindered, non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[10] The resulting carboxylate anion attacks HATU to form an unstable isouronium salt, which is rapidly converted into a highly reactive OAt-active ester.[9][11] This active ester is then readily attacked by the amine to form the final amide product.
The high efficiency of HATU is attributed to the electronic properties of the 7-azabenzotriazole (OAt) leaving group and a potential neighboring group effect from the pyridine nitrogen, which may stabilize the transition state.[9] This makes HATU particularly effective for coupling sterically hindered substrates or for challenging cyclization reactions.[9][12]
Caption: HATU mediated amide bond formation pathway.
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the amide coupling of this compound with a generic amine (R¹R²NH). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results.
General Experimental Workflow
Caption: A generalized workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Coupling
This method is robust, cost-effective, and the byproducts are generally easy to remove.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (Equivalents) |
| This compound | 234.30 | 1.0 |
| Amine (R¹R²NH) | Varies | 1.1 - 1.2 |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 - 1.5 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 - 3.0 |
| Anhydrous DMF (Dimethylformamide) | - | Solvent (0.1 - 0.2 M) |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | Wash Solution |
| Brine (Saturated aq. NaCl) | - | Wash Solution |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.
-
Reagent Addition: To the stirred solution, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.). The order of addition is not critical.
-
Base and Amine Addition: Add DIPEA (2.5 eq.) to the mixture. Note: An extra equivalent of base is used to neutralize the basic piperazine nitrogen on the starting material. Finally, add the desired amine (1.1 eq.).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (EtOAc). The volume of EtOAc should be 5-10 times the volume of DMF used.
-
Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[13][14] The aqueous washes remove unreacted reagents, the water-soluble ethyl-dimethylaminopropyl urea (EDU) byproduct, and residual DMF.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexanes, often with a small percentage (0.5-1%) of triethylamine mixed into the mobile phase to prevent peak tailing.
Protocol 2: HATU Coupling
This method is extremely fast and efficient, making it ideal for difficult couplings or acid-sensitive substrates.[9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (Equivalents) |
| This compound | 234.30 | 1.0 |
| Amine (R¹R²NH) | Varies | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 - 3.0 |
| Anhydrous DMF or DCM | - | Solvent (0.1 - 0.2 M) |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| 5% aq. LiCl (optional) | - | Wash Solution (for DMF) |
| Saturated aq. NaHCO₃ | - | Wash Solution |
| Brine (Saturated aq. NaCl) | - | Wash Solution |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.
-
Activation & Coupling: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise, followed by the amine (1.1 eq.).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor by TLC or LC-MS. Reactions with HATU are often complete within 30-60 minutes.[4]
-
Work-up - Quenching: Dilute the reaction mixture with a large volume of ethyl acetate (or DCM if used as the solvent).
-
Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). If DMF was used as the solvent, an initial wash with 5% aqueous LiCl can help remove it more effectively.[14] These washes remove the tetramethylurea byproduct, HOAt, and excess base.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography as described in Protocol 1.
PART 3: Field-Proven Insights & Troubleshooting
-
Choice of Solvent: DMF is a universal solvent for amide couplings due to its high polarity and ability to dissolve most substrates. However, it can be difficult to remove during work-up. DCM is a good alternative, especially for smaller-scale reactions, as it is easily removed by rotary evaporation.
-
Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is crucial.[10] Less hindered bases like triethylamine (TEA) can sometimes compete as nucleophiles, leading to side products. The basicity of the ethylpiperazine moiety on the acid requires at least two equivalents of base: one to deprotonate the carboxylic acid and one to neutralize the piperazine nitrogen, which would otherwise be protonated. An excess (2.5-3.0 eq.) is recommended to drive the reaction to completion.
-
Monitoring the Reaction: The disappearance of the carboxylic acid starting material is the most reliable indicator of reaction completion. The product amide will typically have a higher Rf value on a silica TLC plate than the starting acid.
-
Byproduct Removal: The urea byproduct from EDC (EDU) is water-soluble, making it easy to remove with aqueous washes.[5] The tetramethylurea (TMU) byproduct from HATU can sometimes be more persistent and may require more thorough extraction or co-elute with the product during chromatography.[12] Careful purification is key.
-
Handling Reagents: Coupling reagents like HATU and HOBt can be sensitive to moisture and should be stored in a desiccator. HATU, in particular, has been noted as a potential sensitizer and should be handled with care.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Synthesis of 1,4-Benzoxazin-3-one Derivatives from 4-(4-Ethylpiperazin-1-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed multi-step synthesis of novel 1,4-benzoxazin-3-one derivatives, commencing from the readily available starting material, 4-(4-Ethylpiperazin-1-YL)benzoic acid. The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This guide details a rational synthetic strategy, encompassing nitration, reduction, ortho-hydroxylation, and final cyclization steps. Each stage is presented with a detailed experimental protocol, mechanistic insights, and considerations for reaction optimization. The proposed pathway offers a viable route for the synthesis of new chemical entities for drug discovery and development programs.
Introduction
The 1,4-benzoxazin-3-one core is a key structural component in numerous biologically active compounds, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents. The derivatization of this scaffold allows for the fine-tuning of physicochemical properties and biological activities. This application note outlines a strategic approach to synthesize novel 1,4-benzoxazin-3-one derivatives bearing a 4-ethylpiperazin-1-yl moiety, starting from this compound. The synthetic route is designed to be robust and adaptable, providing a foundation for the generation of a library of related compounds for further investigation.
Proposed Synthetic Pathway Overview
The proposed synthesis is a four-step sequence, as illustrated in the workflow diagram below. The key challenge in this synthesis is the regioselective introduction of the ortho-amino and hydroxyl groups required for the formation of the benzoxazinone ring.
Caption: Proposed synthetic workflow for the target 1,4-benzoxazin-3-one derivative.
PART 1: Detailed Experimental Protocols
Step 1: Nitration of this compound
Objective: To introduce a nitro group at the position ortho to the piperazinyl group and meta to the carboxylic acid group.
Rationale: The piperazinyl group is a strongly activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. The nitration is expected to occur at the 3-position, directed by the piperazine and not unfavored by the meta-directing carboxyl group. Low temperatures are crucial to control the reaction and minimize side-product formation.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 234.29 | 2.34 g | 10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 10 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.0 mL | ~15.8 |
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (2.34 g, 10 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (10 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 mL) to concentrated sulfuric acid (2.0 mL), pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitate, 3-nitro-4-(4-ethylpiperazin-1-yl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of 3-Nitro-4-(4-ethylpiperazin-1-yl)benzoic acid
Objective: To reduce the nitro group to an amino group.
Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation. The use of tin metal in concentrated hydrochloric acid is a classic and robust method that is tolerant of many functional groups, including carboxylic acids.[3][4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Nitro-4-(4-ethylpiperazin-1-yl)benzoic acid | 279.28 | 2.79 g | 10 |
| Tin (Sn), granular | 118.71 | 7.12 g | 60 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - |
| Sodium Hydroxide (50% w/v solution) | 40.00 | As needed | - |
Protocol:
-
To a 250 mL round-bottom flask, add 3-nitro-4-(4-ethylpiperazin-1-yl)benzoic acid (2.79 g, 10 mmol) and granular tin (7.12 g, 60 mmol).
-
Add concentrated hydrochloric acid (30 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 3 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-(4-ethylpiperazin-1-yl)benzoic acid.
Step 3: Ortho-Hydroxylation of 3-Amino-4-(4-ethylpiperazin-1-yl)benzoic acid
Objective: To introduce a hydroxyl group ortho to the newly formed amino group.
Rationale: The ortho-hydroxylation of anilines is a challenging transformation. The Boyland-Sims oxidation is a known method but often gives low yields.[6][7] A more contemporary and potentially higher-yielding method involves the use of benzoyl peroxide (BPO) to achieve ortho-hydroxylation and concurrent N-benzoylation of N-alkyl anilines. The resulting N-benzoyl group can be subsequently hydrolyzed.[8] This protocol is adapted from the BPO-mediated method.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-4-(4-ethylpiperazin-1-yl)benzoic acid | 249.30 | 2.49 g | 10 |
| Benzoyl Peroxide (BPO) | 242.23 | 4.84 g | 20 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 3-amino-4-(4-ethylpiperazin-1-yl)benzoic acid (2.49 g, 10 mmol) in dichloromethane (50 mL).
-
Add benzoyl peroxide (4.84 g, 20 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC for the formation of the hydroxylated and N-benzoylated product.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, the N-benzoyl-2-hydroxy derivative, is then subjected to hydrolysis. Add 20 mL of 6M HCl and reflux for 4-6 hours.
-
After cooling, neutralize with a sodium hydroxide solution and extract the product, 3-amino-4-(4-ethylpiperazin-1-yl)-2-hydroxybenzoic acid, with ethyl acetate. Purify by column chromatography.
Step 4: Cyclization to form the 1,4-Benzoxazin-3-one Ring
Objective: To construct the 1,4-benzoxazin-3-one ring via intramolecular cyclization.
Rationale: The reaction of a 2-aminophenol with chloroacetyl chloride is a well-established method for the synthesis of 1,4-benzoxazin-3-ones. The reaction proceeds via initial N-acylation followed by an intramolecular Williamson ether synthesis-type reaction.[9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-4-(4-ethylpiperazin-1-yl)-2-hydroxybenzoic acid | 265.29 | 2.65 g | 10 |
| Chloroacetyl chloride | 112.94 | 0.9 mL | 12 |
| Triethylamine | 101.19 | 2.1 mL | 15 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
Protocol:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-(4-ethylpiperazin-1-yl)-2-hydroxybenzoic acid (2.65 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (0.9 mL, 12 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1,4-benzoxazin-3-one derivative.
PART 2: Data Presentation and Characterization
Expected Product Characterization:
The final product, 7-(4-Ethylpiperazin-1-yl)-1,4-benzoxazin-3-one-5-carboxylic acid, should be characterized by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the C2-methylene protons of the oxazinone ring around 4.5-4.8 ppm, and signals corresponding to the ethylpiperazine and carboxylic acid protons. |
| ¹³C NMR | Signals for the carbonyl carbon of the oxazinone ring (~165-170 ppm), the carboxylic acid carbonyl (~170-175 ppm), aromatic carbons, and carbons of the ethylpiperazine moiety. |
| Mass Spec | A molecular ion peak corresponding to the calculated exact mass of the product. |
| IR | Characteristic absorption bands for the N-H stretch (~3200-3400 cm⁻¹), C=O stretch of the lactam (~1680-1700 cm⁻¹), and C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). |
PART 3: Mechanistic Insights
Caption: Mechanism of the final cyclization step.
The final cyclization step proceeds through a two-stage mechanism. Initially, the amino group of the 2-aminophenol derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-acylated intermediate. Subsequently, in the presence of a base, the phenolic hydroxyl group is deprotonated, and the resulting phenoxide undergoes an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride to form the six-membered oxazinone ring.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. Boyland–Sims oxidation - Wikipedia [en.wikipedia.org]
- 7. Boyland-Sims Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A facile BPO-mediated ortho-hydroxylation and benzoylation of N-alkyl anilines for synthesis of 2-benzamidophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial Activity Studies of 4-(4-Ethylpiperazin-1-YL)benzoic Acid Derivatives
Introduction: A Strategic Approach to a Growing Threat
The rise of antimicrobial resistance (AMR) represents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] The World Health Organization has identified AMR as a critical threat, pushing the scientific community towards a post-antibiotic era where common infections could once again become lethal.[2] In this landscape, nitrogen-containing heterocyclic scaffolds have emerged as a viable framework for novel antibacterial drug development.[1]
Among these, the piperazine moiety is a "privileged scaffold" in medicinal chemistry.[1][3][4] Its unique six-membered ring structure with two opposing nitrogen atoms provides a combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[3][4] These properties often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3]
This document focuses specifically on derivatives of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a promising chemical class for antimicrobial discovery. It provides a detailed guide with robust, validated protocols for the systematic evaluation of their antimicrobial activity. The methodologies outlined herein are designed to ensure reproducibility and provide a comprehensive understanding of each compound's inhibitory and cidal properties, forming the foundation for further preclinical development.
Part 1: Foundational Assays for Antimicrobial Profiling
A thorough understanding of a compound's antimicrobial profile requires a multi-faceted approach. The following assays are considered the gold standard for initial in vitro characterization.[5] They are designed to determine not only if a compound can inhibit bacterial growth but also if it can actively kill the bacteria, and at what rate.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the foundational metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This assay is crucial for quantifying a compound's potency. The broth microdilution method described here is a widely accepted, high-throughput technique that provides quantitative results.[7][8]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are assessed for visible turbidity. The lowest concentration of the compound that prevents turbidity is recorded as the MIC.[5][6]
Materials:
-
Test Compounds: this compound derivatives, dissolved in an appropriate solvent (e.g., DMSO).
-
Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer (plate reader), incubator (35 ± 2°C).
-
Reagents: Sterile saline or Phosphate Buffered Saline (PBS), 0.5 McFarland turbidity standard.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each derivative. Perform 2-fold serial dilutions in a 96-well plate. Typically, 50 µL of CAMHB is added to wells 2-11. 100 µL of the highest compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 10, mixing at each step.[10] The final 50 µL from well 10 is discarded. Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).[9]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][11]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).[5]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[5]
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[5][11] This can be done by eye or with a plate reader measuring optical density (OD600).
Data Presentation: MIC values should be recorded and tabulated for clear comparison.
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Cpd-01 | 4-fluoro | 4 | 16 |
| Cpd-02 | 3,5-dichloro | 2 | 32 |
| Cpd-03 | 4-methoxy | 16 | >64 |
| Cpd-04 | Unsubstituted | 8 | 64 |
Table 1: Example MIC data for hypothetical derivatives. Actual values must be determined experimentally.
Visualization of MIC Plate Setup:
Caption: Standard 96-well plate layout for a single-row MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC identifies the concentration needed to inhibit growth, the MBC determines the concentration required to kill the bacteria.[9][12] This is a critical distinction, as bactericidal agents are often preferred for treating serious infections. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[13][14]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the bacteria were killed.[9][12]
Materials:
-
Completed MIC plate from the previous protocol.
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Equipment: Calibrated micropipettes, incubator (35 ± 2°C).
Step-by-Step Methodology:
-
Selection: Identify the MIC well and all wells with higher concentrations that show no visible growth.
-
Subculturing: From each of these selected wells, plate a specific volume (e.g., 10-100 µL) onto a fresh MHA plate. Be sure to label each plate corresponding to the well concentration.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
Colony Counting: Count the number of Colony Forming Units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that produces a ≥99.9% (or 3-log) reduction in CFUs compared to the initial inoculum count.
Data Analysis & Interpretation: The relationship between MIC and MBC is a key indicator of the compound's mode of action.
-
MBC/MIC Ratio: Calculate the ratio of MBC to MIC.
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
-
Bacteriostatic Activity: An MBC/MIC ratio > 4 suggests that the compound is primarily bacteriostatic.
Visualization of MIC to MBC Workflow:
Caption: Workflow from MIC determination to MBC plating and analysis.
Part 2: Advanced Profiling - The Dynamics of Bacterial Killing
Time-Kill Kinetics Assay
While MIC and MBC provide static endpoints, a time-kill kinetics assay offers a dynamic view of antimicrobial activity.[15] This assay evaluates the rate and extent of bacterial killing over a period of time, providing crucial information on whether a compound's effect is dependent on concentration or the duration of exposure.[16][17]
Principle: A standardized bacterial inoculum is challenged with the test compound at several multiples of its MIC. At specified time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). The change in bacterial count over time reveals the rate of killing.[15][17]
Materials:
-
Test Compound at known MIC.
-
Bacterial Strain of interest.
-
Media: CAMHB for culture, MHA for plating.
-
Equipment: Shaking incubator, sterile flasks or tubes, micropipettes, plate spreader.
-
Reagents: Sterile saline or PBS for dilutions.
Step-by-Step Methodology:
-
Culture Preparation: Prepare a starting bacterial culture adjusted to a final density of ~5 x 10⁵ CFU/mL in multiple flasks.
-
Test Conditions: To separate flasks, add the test compound to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a "growth control" flask with no compound.
-
Sampling: Place all flasks in a shaking incubator at 37°C. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot (e.g., 100 µL) from each flask.[16][17]
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto MHA plates.
-
Incubation & Counting: Incubate the plates for 18-24 hours at 37°C and count the resulting CFUs.
-
Data Plotting: Calculate the CFU/mL for each time point and concentration. Plot the data as Log10 CFU/mL versus Time (hours).
Data Analysis & Interpretation:
-
Bactericidal Activity: Defined as a ≥3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.[16]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where growth is inhibited but the bacteria are not significantly killed.
-
Rate of Kill: The slope of the curve indicates how rapidly the compound acts.
Visualization of a Representative Time-Kill Curve:
References
- 1. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. pdb.apec.org [pdb.apec.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-(4-Ethylpiperazin-1-YL)benzoic Acid in the Synthesis of Advanced Anticancer Agents
Abstract
This technical guide provides an in-depth exploration of 4-(4-Ethylpiperazin-1-YL)benzoic acid as a pivotal structural motif and synthetic intermediate in the development of modern anticancer therapeutics. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] This document elucidates the strategic rationale for incorporating the ethylpiperazinylbenzoic acid moiety into kinase inhibitors, provides detailed, field-proven protocols for its activation and coupling, and presents the mechanistic basis for its utility. The content is designed for researchers, medicinal chemists, and drug development professionals engaged in oncology research.
Introduction: The Significance of the Piperazine Scaffold
The piperazine heterocycle is a recurring structural feature in a multitude of FDA-approved anticancer drugs, including Imatinib, Dasatinib, and Nilotinib.[2][3] Its prevalence is not coincidental; the piperazine moiety often imparts significant advantages to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5] It is particularly valued for its ability to:
-
Enhance Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, improving the solubility and bioavailability of the parent molecule.[1]
-
Modulate Pharmacokinetics: The piperazine group can influence metabolic stability and distribution, providing a versatile handle for optimizing a drug's half-life and tissue penetration.[6]
-
Serve as a Versatile Linker: Its structure allows for facile connection to other pharmacophores, making it an ideal building block in modular drug design.[7]
The specific subject of this note, this compound, offers a pre-functionalized, ready-to-use component for incorporation into larger, more complex molecules, particularly those designed to inhibit protein kinases. The ethyl group provides a specific lipophilic character that can be crucial for fitting into hydrophobic pockets of target enzymes, while the benzoic acid provides a reactive handle for amide bond formation.
Core Application: A Key Building Block for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. Many potent inhibitors, particularly those targeting the BCR-ABL kinase in Chronic Myelogenous Leukemia (CML), feature a substituted piperazine moiety.[8] This group often extends into the solvent-exposed region of the kinase's ATP-binding pocket, where it can form key interactions and improve binding affinity.
The 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, for example, is a prerequisite structural feature in several potent BCR-ABL inhibitors, including those active against the challenging T315I "gatekeeper" mutant.[8] The synthesis of these complex molecules relies on the robust and predictable chemistry of components like this compound. The primary synthetic strategy involves an amide coupling reaction between the benzoic acid (or its activated form) and a suitable amino-functionalized heterocyclic core.
Below is a generalized workflow for this critical transformation, which forms the backbone of many kinase inhibitor syntheses.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. longdom.org [longdom.org]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction to Synthetic Strategies
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. Two principal synthetic routes are commonly employed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these methods often depends on the available starting materials, cost considerations, and the desired scale of the reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method.[1][2][3] It typically involves the reaction of an electron-deficient aryl halide, such as 4-fluorobenzoic acid or 4-chlorobenzoic acid, with N-ethylpiperazine in the presence of a base. The reaction is facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.[2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and often higher-yielding alternative, especially for less reactive aryl halides (chlorides, bromides, and iodides).[4][5][6] The reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst and a phosphine ligand.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My SNAr reaction with 4-chlorobenzoic acid is very slow and gives a low yield. What can I do?
A1: The reactivity of the aryl halide is crucial in SNAr reactions. The order of reactivity is generally F > Cl > Br > I.[3] If you are using 4-chlorobenzoic acid, consider the following to improve your reaction rate and yield:
-
Switch to 4-fluorobenzoic acid: The higher electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the nucleophilic attack.
-
Increase the reaction temperature: Higher temperatures can overcome the activation energy barrier. However, be mindful of potential side reactions and solvent boiling points.
-
Use a stronger base: A stronger base can facilitate the deprotonation of the piperazine nitrogen, increasing its nucleophilicity. Consider bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Choose an appropriate solvent: Aprotic polar solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cation of the base, leaving the anion more reactive.
Q2: I am observing the formation of a significant amount of a side product in my Buchwald-Hartwig amination. How can I minimize this?
A2: Side product formation in Buchwald-Hartwig amination can often be attributed to side reactions like hydrodehalogenation or catalyst decomposition. To mitigate this:
-
Optimize the ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos) can promote the desired reductive elimination step and suppress side reactions.[7]
-
Control the reaction temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. A careful temperature screen is recommended.
-
Ensure inert atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
Q3: How can I effectively purify the final product, this compound?
A3: The purification strategy will depend on the impurities present.
-
Acid-base extraction: The product contains both a basic piperazine nitrogen and an acidic carboxylic acid group, making it amphoteric. You can exploit this by carefully adjusting the pH. At its isoelectric point, the compound will have minimal solubility in water and can be precipitated.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for purification.
-
Chromatography: For small-scale reactions or to remove stubborn impurities, silica gel column chromatography can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking, is typically required.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, categorized by the synthetic method.
Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficiently reactive aryl halide. 2. Low reaction temperature. 3. Ineffective base. 4. Presence of water in the reaction. | 1. Switch from 4-chloro- or 4-bromobenzoic acid to 4-fluorobenzoic acid. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Use a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. 4. Use anhydrous solvents and reagents. |
| Formation of multiple products | 1. Side reactions at high temperatures. 2. Reaction with impurities in starting materials. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of your starting materials (aryl halide and N-ethylpiperazine) by recrystallization or distillation. |
| Difficult product isolation | 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Carefully adjust the pH to the isoelectric point to precipitate the product. 2. Add a saturated brine solution to break the emulsion. |
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Low reaction temperature. | 1. Ensure the use of a high-purity palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Screen a variety of phosphine ligands (e.g., BINAP, Xantphos, Buchwald ligands).[8] 3. Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. 4. Gradually increase the reaction temperature. |
| Hydrodehalogenation of the aryl halide | 1. Presence of water or other proton sources. 2. Inefficient reductive elimination. | 1. Use anhydrous solvents and reagents. 2. Employ a bulkier, more electron-donating ligand to promote the C-N bond-forming reductive elimination. |
| Difficult purification from catalyst residues | 1. Palladium residues co-eluting with the product. | 1. After the reaction, consider a filtration through Celite or a silica plug to remove the bulk of the palladium. 2. Employ a metal scavenger resin to remove residual palladium from the product solution. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr Synthesis Workflow.
Detailed Steps:
-
To a dry round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), N-ethylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration.
-
Flush the flask with nitrogen and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purify the crude product by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Synthesis Workflow.
Detailed Steps:
-
To a dry Schlenk flask, add 4-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene, followed by N-ethylpiperazine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography or by crystallization.
Reaction Mechanism Overview
SNAr Mechanism
Caption: SNAr Reaction Mechanism.
The SNAr mechanism is a two-step process.[2][3] First, the nucleophile (N-ethylpiperazine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[3]
Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle.
The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5] The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Effective Purification of 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Welcome to the technical support center for the purification of 4-(4-Ethylpiperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity. The unique zwitterionic nature of this molecule, possessing both a basic piperazine moiety and an acidic carboxylic acid group, presents specific challenges that this guide will address.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from its zwitterionic character at neutral pH. This leads to high polarity, making it sparingly soluble in many common organic solvents but often highly soluble in aqueous solutions, which can complicate extraction and precipitation.[1] Key challenges include:
-
Zwitterion Formation: At its isoelectric point, the compound exists as a zwitterion, which can lead to poor solubility in both aqueous and organic solvents, making recrystallization challenging.[1]
-
High Polarity: The presence of both acidic and basic functional groups makes the molecule highly polar, which can result in problematic interactions during chromatographic purification.
-
Hygroscopicity: Piperazine derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere. This can affect accurate weighing and the physical state of the purified material.
-
Salt Formation: The compound readily forms salts with both acids and bases. While this can be leveraged for purification, it also means that the final product can be contaminated with unwanted salt forms if not handled correctly.
Q2: What are the most common impurities I should expect?
A2: Impurities will largely depend on the synthetic route. However, common contaminants may include:
-
Unreacted starting materials, such as 4-fluorobenzoic acid and 1-ethylpiperazine.
-
By-products from side reactions.
-
Residual solvents from the reaction or initial work-up.
-
Inorganic salts generated during the reaction or pH adjustment steps.
Q3: My compound seems to be "oiling out" instead of crystallizing. What can I do?
A3: "Oiling out" is a common issue, especially with zwitterionic compounds.[1] It occurs when the compound separates from the solution as a liquid phase rather than a solid. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
-
Re-dissolve and add a co-solvent: If the compound is too soluble, a co-solvent in which it is less soluble can be slowly added to the point of turbidity.
Troubleshooting Purification Workflows
This section provides a logical flow for troubleshooting common purification issues.
References
identifying common impurities in 4-(4-Ethylpiperazin-1-YL)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during the synthesis of this important pharmaceutical intermediate. By understanding the underlying chemistry and potential pitfalls of the common synthetic routes, you can streamline your process, improve yield and purity, and ensure the quality of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust and widely adopted methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each method has its own set of advantages and challenges, particularly concerning the impurity profile of the final compound. This guide will delve into the specifics of each route, providing troubleshooting advice and detailed analytical protocols to identify and mitigate common impurities.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a common method for forming aryl-nitrogen bonds, especially when the aromatic ring is activated by an electron-withdrawing group, such as the carboxylic acid in 4-halobenzoic acids.
Reaction Scheme:
Caption: General workflow for the SNAr synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting: SNAr Route
Q1: My reaction is sluggish or incomplete. What are the common causes?
A1: Incomplete reactions are often due to several factors:
-
Insufficient Activation of the Aryl Halide: The reactivity of the 4-halobenzoic acid is critical. 4-Fluorobenzoic acid is generally more reactive than 4-chlorobenzoic acid in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon.[1] If using 4-chlorobenzoic acid, higher temperatures and longer reaction times may be necessary.
-
Base Strength and Solubility: The choice of base is crucial for deprotonating the piperazine nitrogen, making it a more potent nucleophile. An inorganic base like potassium carbonate (K₂CO₃) is commonly used. Ensure the base is finely powdered and dry to maximize its effectiveness. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Solvent Choice: Aprotic polar solvents like DMSO or DMF are ideal for SNAr reactions as they can solvate the cation of the base, leaving the anion more reactive. Ensure your solvent is anhydrous, as water can compete with the nucleophile and hydrolyze the starting material.
Q2: I am observing an unknown impurity with a similar retention time to my product in HPLC. What could it be?
A2: A common impurity in this reaction is the unreacted 4-halobenzoic acid . Due to its acidic nature, it can have a similar retention time to the product, especially if the mobile phase pH is not optimized. Another possibility is the formation of a dimeric impurity , where a second molecule of 4-halobenzoic acid reacts with the product.
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase pH to ensure complete ionization of both the starting material and the product, which will improve their separation. A lower pH will protonate the piperazine nitrogen of the product, making it more polar.
-
Reaction Stoichiometry: Using a slight excess of N-ethylpiperazine (1.1 to 1.2 equivalents) can help drive the reaction to completion and minimize unreacted 4-halobenzoic acid.
-
Work-up Procedure: A basic aqueous work-up can help remove unreacted 4-halobenzoic acid by converting it to its more water-soluble salt.
Q3: My final product is discolored. What could be the cause?
A3: Discoloration can arise from impurities in the starting materials or degradation of the product. N-Ethylpiperazine can be susceptible to oxidation, leading to colored byproducts. Additionally, high reaction temperatures for prolonged periods can cause thermal degradation of the product.[2]
Preventative Measures:
-
Use High-Purity Starting Materials: Ensure the N-ethylpiperazine is of high purity and has been stored properly to prevent oxidation.
-
Control Reaction Temperature: Monitor the reaction temperature closely and avoid excessive heating.
-
Purification: Recrystallization or column chromatography can be effective in removing colored impurities.
Part 2: Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that offers a versatile alternative to the SNAr method, particularly for less reactive aryl halides.[3][4][5][6]
Reaction Scheme:
Caption: Key components of the Buchwald-Hartwig amination for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting: Buchwald-Hartwig Route
Q1: My reaction is not proceeding, or the yield is very low. What are the likely issues?
A1: The success of a Buchwald-Hartwig reaction is highly dependent on the catalytic system and reaction conditions.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich anilines and aryl halides, bulky electron-rich phosphine ligands like XPhos or SPhos are often effective.[7] Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., argon or nitrogen) as they can be air-sensitive.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. The base must be anhydrous.
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly de-gassed.
Q2: I have identified a significant by-product that appears to be benzoic acid. How is this formed?
A2: The formation of benzoic acid is likely due to a side reaction known as hydrodehalogenation , where the aryl halide is reduced instead of undergoing amination.[3] This can be more prevalent with certain catalyst/ligand combinations or if there are sources of hydrogen in the reaction mixture.
Mitigation Strategies:
-
Optimize Ligand: Switching to a different phosphine ligand can sometimes suppress hydrodehalogenation.
-
Control Reaction Temperature: Lowering the reaction temperature may favor the desired amination over the reduction pathway.
-
Ensure Anhydrous Conditions: Traces of water can sometimes contribute to this side reaction.
Q3: How do I effectively remove the palladium catalyst and phosphine ligand residues from my product?
A3: Residual palladium and ligand by-products are common impurities that must be removed, especially for pharmaceutical applications.
Purification Techniques:
-
Aqueous Wash: A thorough aqueous work-up can help remove some of the inorganic salts and water-soluble components.
-
Crystallization: Recrystallization of the final product is often an effective method for removing residual catalyst and ligands.
-
Specialized Scavengers: There are commercially available scavengers (e.g., silica-based thiols) that can selectively bind to and remove palladium.
-
Filtration through Celite or Silica Gel: Passing the reaction mixture through a plug of celite or silica gel can help remove some of the solid catalyst residues.[8]
Part 3: Impurity Profile Summary and Analytical Protocols
A comprehensive understanding of the potential impurities is essential for developing a robust analytical method for quality control.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Analytical Method of Choice |
| 4-Halobenzoic Acid | Varies (X=F, Cl, Br, I) | Unreacted starting material (SNAr, Buchwald-Hartwig) | HPLC, LC-MS |
| N-Ethylpiperazine | C₆H₁₄N₂ | Unreacted starting material (SNAr, Buchwald-Hartwig) | GC-MS, HPLC (with derivatization) |
| Benzoic Acid | C₇H₆O₂ | Hydrodehalogenation by-product (Buchwald-Hartwig) | HPLC, LC-MS |
| 4-(Piperazin-1-yl)benzoic acid | C₁₁H₁₄N₂O₂ | Impurity in N-ethylpiperazine starting material | HPLC, LC-MS |
| 4,4'-(Piperazine-1,4-diyl)dibenzoic acid | C₁₈H₁₈N₂O₄ | Reaction of product with another molecule of 4-halobenzoic acid | HPLC, LC-MS |
| Oxidized Product (N-oxide) | C₁₃H₁₈N₂O₃ | Degradation of product (oxidation of piperazine nitrogen) | LC-MS |
| Decarboxylated Product | C₁₂H₁₉N₂ | Thermal degradation of product | GC-MS, LC-MS |
Experimental Protocol: HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its potential impurities. Method validation is required for use in a regulated environment.
-
Instrumentation: HPLC with UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Experimental Protocol: NMR for Structural Confirmation
¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with a few drops of deuterated methanol (CD₃OD) to exchange the acidic proton of the carboxylic acid.
-
Expected ¹H NMR signals for this compound:
-
Aromatic protons (AA'BB' system): Two doublets in the aromatic region (approx. 6.9-8.0 ppm).
-
Piperazine protons: Multiple signals in the aliphatic region (approx. 2.5-3.5 ppm).
-
Ethyl group protons: A triplet and a quartet in the upfield region (approx. 1.0-2.5 ppm).
-
Carboxylic acid proton: A broad singlet (can be exchanged with D₂O).
-
Experimental Protocol: Mass Spectrometry for Molecular Weight Determination
MS is crucial for confirming the molecular weight of the product and identifying unknown impurities.
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Mode: Positive ion mode will show the [M+H]⁺ ion.
-
Expected m/z for this compound: [C₁₃H₁₈N₂O₂ + H]⁺ = 235.14.[9]
Part 4: Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. 4-(4-propylpiperazin-1-yl)benzoic acid(85469-68-7) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
troubleshooting reaction conditions for 4-(4-Ethylpiperazin-1-YL)benzoic acid
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common experimental challenges by explaining the underlying chemical principles, ensuring you can diagnose and resolve issues effectively in your laboratory.
Synthetic Strategy Overview
The most common and reliable route to synthesize this compound involves a two-step process. This pathway is favored for its high yields and the commercial availability of the starting materials.
-
C-N Cross-Coupling: The first step involves forming the crucial carbon-nitrogen bond between an N-ethylpiperazine moiety and a p-substituted benzoic acid derivative. A nucleophilic aromatic substitution (SNAr) reaction is typically employed, using an activated aryl halide like ethyl 4-fluorobenzoate.
-
Ester Hydrolysis: The resulting ester intermediate, ethyl 4-(4-ethylpiperazin-1-yl)benzoate, is then saponified (hydrolyzed) under basic conditions, followed by acidic workup to yield the final carboxylic acid product.
The overall workflow is depicted below.
Caption: Recommended two-step synthesis pathway for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Category A: C-N Coupling Reaction (Step 1)
Question 1: My SNAr reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion in the SNAr coupling step is a frequent issue. The causes can be systematically diagnosed.
-
Probable Cause 1: Insufficient Temperature. The reaction between N-ethylpiperazine and ethyl 4-fluorobenzoate requires significant thermal energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.
-
Solution: Ensure your reaction temperature is adequate. For solvents like acetonitrile, reflux conditions may be necessary. For higher-boiling polar aprotic solvents like DMSO or DMF, temperatures between 100-140 °C are often required. A similar synthesis using 4-fluorobenzoic acid and a piperazine derivative was successfully conducted at 80 °C (353 K) in acetonitrile[1].
-
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate.
-
Solution: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents effectively solvate the cation but not the nucleophile, enhancing its reactivity. Avoid protic solvents (like ethanol or water) in this step, as they can hydrogen-bond with the amine nucleophile, reducing its effectiveness.
-
-
Probable Cause 3: Ineffective Base. A base is required to scavenge the HF formed during the reaction, preventing the protonation and deactivation of the N-ethylpiperazine nucleophile.
-
Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 1.5 equivalents to ensure the reaction medium remains basic. Stronger bases like NaH or hydroxides are generally not necessary and can promote side reactions. The choice of a weaker base like potassium carbonate is often preferred to minimize side reactions[2].
-
-
Probable Cause 4: Reagent Quality. Moisture or degradation of starting materials can inhibit the reaction.
-
Solution: Ensure N-ethylpiperazine is pure and the solvent is anhydrous. While not strictly necessary for SNAr, water can reduce the efficacy of the base.
-
Caption: Decision tree for troubleshooting low SNAr reaction yield.
Question 2: I am seeing a significant amount of a di-substituted byproduct. How can I improve selectivity for the mono-substituted product?
Answer: While the "di-substitution" in this context would likely refer to complex side reactions rather than two piperazines on one ring, controlling stoichiometry is key to preventing unwanted byproducts in piperazine chemistry. Di-alkylation is a common side reaction when both nitrogen atoms of a piperazine ring are alkylated[3].
-
Probable Cause: Incorrect Stoichiometry. Using an excess of the aryl halide (ethyl 4-fluorobenzoate) can lead to side reactions.
-
Solution: Use a slight excess of the N-ethylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to the ethyl 4-fluorobenzoate. This ensures the limiting reagent is consumed while minimizing the potential for the product to react further. In general piperazine chemistry, using a large excess of the piperazine itself is a common strategy to favor mono-alkylation[3][4].
-
Category B: Ester Hydrolysis (Step 2)
Question 1: My hydrolysis reaction is incomplete, and I still see the ester starting material by TLC/LC-MS.
Answer: Incomplete saponification is typically due to insufficient reaction time, temperature, or reagent stoichiometry.
-
Probable Cause 1: Insufficient Base or Reaction Time. Saponification is a bimolecular reaction. Low concentrations of hydroxide or short reaction times will result in incomplete conversion.
-
Solution: Use a significant excess of a strong base, typically 2 to 5 equivalents of NaOH or KOH. Perform the reaction under reflux conditions to increase the reaction rate[5]. Monitor the reaction by TLC until the starting ester spot has completely disappeared, which can take anywhere from 1 to 12 hours[6][7].
-
-
Probable Cause 2: Solvent Choice. The presence of two phases (aqueous base and organic ester) can slow the reaction.
Question 2: After acidifying the reaction mixture, my product does not precipitate or precipitates as an oil.
Answer: This issue relates to the product's solubility and physical state, which are highly dependent on pH and purity.
-
Probable Cause 1: Incorrect pH. this compound is an amphoteric molecule, containing both a basic piperazine nitrogen and an acidic carboxylic acid. It will be soluble at very low and very high pH. Precipitation occurs at its isoelectric point.
-
Solution: Carefully adjust the pH of the solution. After the basic hydrolysis, slowly add aqueous HCl (e.g., 2M) with vigorous stirring. Monitor the pH with a pH meter or pH paper. The product should precipitate near neutral pH (typically pH 6-7)[6]. Adding too much acid will protonate the piperazine nitrogen, forming a water-soluble hydrochloride salt and preventing precipitation[9].
-
-
Probable Cause 2: Presence of Impurities. Impurities can act as eutectic contaminants, lowering the melting point and causing the product to "oil out" instead of crystallizing.
-
Solution: If an oil forms, attempt to extract the product into an organic solvent like dichloromethane or ethyl acetate after adjusting the pH. After drying and evaporating the solvent, attempt to recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to induce crystallization and improve purity[2].
-
Frequently Asked Questions (FAQs)
Q1: For the C-N coupling step, which aryl halide is best: ethyl 4-fluoro-, 4-chloro-, or 4-bromobenzoate? A1: For an SNAr reaction, the reactivity order is F > Cl > Br. The highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, making ethyl 4-fluorobenzoate the preferred starting material. If you were to use a palladium-catalyzed Buchwald-Hartwig amination, the reactivity order would be reversed (Br > Cl), as oxidative addition is the key step[10][11][12]. However, for this specific transformation, the SNAr is often more straightforward and avoids costly catalysts and ligands.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product? A2:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using a mobile phase like 10% methanol in dichloromethane is effective for tracking the disappearance of starting materials and the appearance of products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for confirming the mass of intermediates and the final product.
-
Final Product Characterization:
-
NMR (¹H and ¹³C): Essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound[13].
-
Q3: What are the expected solubility properties of this compound? A3: The free base is expected to have low solubility in water but should be soluble in organic solvents like DMSO and methanol[14]. As an amphoteric compound, its solubility in aqueous media is highly pH-dependent. It will be soluble in acidic solutions (as the hydrochloride salt) and in basic solutions (as the carboxylate salt)[9].
Optimized Experimental Protocols
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Step 1: SNAr Coupling | Step 2: Ester Hydrolysis |
| Key Reagents | Ethyl 4-fluorobenzoate, N-Ethylpiperazine | Ethyl 4-(4-ethylpiperazin-1-yl)benzoate, NaOH |
| Stoichiometry | 1.0 eq. Aryl Halide, 1.2 eq. Amine, 2.0 eq. Base | 1.0 eq. Ester, 3.0 eq. Base |
| Solvent | DMSO or Acetonitrile | Ethanol/Water (e.g., 1:1 mixture) |
| Temperature | 100 °C (DMSO) or Reflux (Acetonitrile) | Reflux (approx. 80-90 °C) |
| Duration | 12-24 hours (monitor by TLC/LC-MS) | 2-6 hours (monitor by TLC/LC-MS) |
| Workup | Aqueous workup, extraction with Ethyl Acetate | Acidification to pH ~6-7, filtration |
Protocol 1: Synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)benzoate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-fluorobenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dimethyl sulfoxide (DMSO, approx. 5 mL per mmol of limiting reagent).
-
Add N-ethylpiperazine (1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 4-(4-ethylpiperazin-1-yl)benzoate (1.0 eq.) from the previous step in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (3.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring for the disappearance of the starting ester by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is approximately 6-7. A white precipitate should form[5].
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to yield this compound. Purity can be assessed by HPLC, and the structure confirmed by NMR and MS.
References
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
Technical Support Center: Optimizing Amide Coupling Reactions with 4-(4-Ethylpiperazin-1-YL)benzoic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(4-Ethylpiperazin-1-YL)benzoic acid in amide coupling reactions. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of amide derivatives using this versatile, yet sometimes problematic, building block. Our guidance is rooted in established chemical principles and field-proven strategies to enhance your reaction outcomes.
The unique structure of this compound, featuring a tertiary amine within the piperazine ring, presents specific challenges that require careful consideration of reaction parameters to avoid common pitfalls such as low yields, side product formation, and purification difficulties. This guide will walk you through troubleshooting these issues and provide robust protocols for successful amide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in amide coupling reactions. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired amide is one of the most frequent challenges. This can often be traced back to the intrinsic properties of this compound.
Root Cause Analysis:
-
Basicity of the Piperazine Nitrogen: The tertiary amine on the piperazine ring is basic. A predicted pKa for the conjugate acid of a similar compound, 4-(piperazin-1-yl)-benzoic acid ethyl ester, is approximately 8.82.[1] This basicity can lead to an acid-base reaction with the carboxylic acid of another molecule of the starting material or with the acidic coupling additives like HOBt, effectively neutralizing them. This premature acid-base reaction can prevent the intended activation of the carboxylic acid.[2]
-
Salt Formation: In the presence of an acid (either the carboxylic acid partner or an acidic additive), the piperazine nitrogen can be protonated, forming a salt. This can lead to solubility issues and can also reduce the nucleophilicity of the amine coupling partner if it is also protonated.
-
Inefficient Carboxylic Acid Activation: If the carboxylic acid is not efficiently converted to a reactive intermediate, the reaction will not proceed to completion. This can be due to the deactivation of the coupling reagent by the basic piperazine moiety or the presence of water in the reaction.
Solutions:
-
Choice of Coupling Reagent: For substrates containing a basic moiety, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][4] HATU promotes the formation of a highly reactive OAt-active ester, which reacts rapidly with the amine, often leading to higher yields and shorter reaction times, especially for challenging couplings.[4][5]
-
Base Selection and Stoichiometry: When using aminium/uronium or phosphonium salt reagents, a non-nucleophilic base is required.[6] A hindered base such as N,N-Diisopropylethylamine (DIPEA) is a common choice. It is crucial to use a sufficient amount of base to neutralize any acid present and to facilitate the deprotonation of the carboxylic acid without interfering with the coupling reaction. Typically, 2-3 equivalents of DIPEA are used.
-
Pre-activation: To ensure the carboxylic acid is fully activated before the addition of the amine, a pre-activation step can be beneficial. This involves stirring the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine component.
-
Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running amide coupling reactions with this compound.
Q1: Which coupling reagent is the best choice for this substrate?
The "best" reagent depends on the specific amine you are coupling and the scale of your reaction. However, a general recommendation is to use HATU . It is highly efficient, has a lower propensity for racemization, and is particularly effective for sterically hindered or electron-deficient amines.[7][8] While EDC/HOBt is a more cost-effective option, it can be more susceptible to side reactions like N-acylurea formation, especially if the reaction is sluggish.[9][10]
Comparative Overview of Common Coupling Reagents
| Coupling Reagent | Class | Advantages for this Substrate | Disadvantages for this Substrate |
| HATU | Uronium Salt | High efficiency, fast reactions, low racemization.[4][5] | Higher cost. Can guanidinylate the amine if used in excess.[7] |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts.[7] | Prone to N-acylurea side product formation.[10] May be less efficient for challenging couplings.[11] |
| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization.[8] | Byproducts can be difficult to remove. |
Q2: Do I need to protect the piperazine nitrogen?
In most cases, protection of the tertiary ethylpiperazine nitrogen is not necessary . The tertiary amine is generally not nucleophilic enough to compete with the primary or secondary amine coupling partner. However, its basicity must be managed through the appropriate choice of reagents and addition of an external base as described above.
Q3: What is the optimal solvent and temperature for the reaction?
-
Solvent: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of substrates. Dichloromethane (DCM) or acetonitrile can also be used.
-
Temperature: Most amide coupling reactions proceed efficiently at room temperature . For particularly challenging couplings with sterically hindered amines, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be monitored carefully as it can also increase the rate of side reactions.
Q4: How can I best purify the final amide product?
The basic nature of the piperazine moiety in your product can be leveraged for purification.
-
Aqueous Workup: A standard aqueous workup can be effective. Washing the organic layer with a mild acidic solution (e.g., saturated aqueous NH4Cl or dilute HCl) can help remove any unreacted basic starting materials or byproducts. A subsequent wash with a mild basic solution (e.g., saturated aqueous NaHCO3) can remove unreacted carboxylic acid.
-
Column Chromatography: Silica gel chromatography is a standard method. Due to the basic nature of the product, it may streak on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification method.[12] Common solvents to try include ethanol, acetone, or acetonitrile.
-
Solid-Phase Extraction (SPE): For complex mixtures, using a strong cation exchange (SCX) cartridge can be a powerful purification technique. The basic product will be retained on the cartridge and can be eluted with a basic solution (e.g., methanol with a small percentage of ammonium hydroxide).[13]
Experimental Protocols
Protocol 1: Standard Amide Coupling using HATU
This protocol is a robust starting point for most amine coupling partners.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Optimized Amide Coupling for Challenging Amines using EDC/HOBt
This protocol can be a more economical option and is optimized to minimize side reactions.
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product.
Visualizing the Chemistry: Diagrams and Workflows
Mechanism of HATU-Mediated Amide Coupling
Caption: HATU-mediated amide coupling proceeds via a highly reactive OAt-active ester.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the amide coupling reaction.
Optimized Workflow
Caption: An optimized workflow for successful amide synthesis.
References
- 1. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER CAS#: 80518-57-6 [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
long-term stability and storage conditions for 4-(4-Ethylpiperazin-1-YL)benzoic acid
Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-YL)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we address common challenges and questions in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Troubleshooting Guide: Experimental Integrity Issues
This section is dedicated to identifying and resolving specific issues that may arise during the use of this compound, potentially indicating instability or degradation.
Q1: My experimental results are inconsistent. Could the compound's stability be the cause?
A1: Inconsistent results are a primary indicator of potential compound degradation. To diagnose this, a systematic approach is crucial.
Step-by-Step Diagnostic Workflow:
-
Review Storage Conditions: Immediately verify the storage conditions of your stock. Was it consistently stored at the recommended temperature and protected from light and moisture? Piperazine derivatives can be sensitive to environmental factors.[1][2]
-
Visual Inspection: Examine the solid compound. Any change in color, crystal structure, or odor from the baseline suggests potential degradation.
-
Solubility Check: Prepare a fresh solution. Does it dissolve as expected? Any changes in solubility or the appearance of particulates can indicate the formation of degradation products.
-
Analytical Confirmation: The most definitive method is to re-analyze the compound's purity. High-Performance Liquid Chromatography (HPLC) is ideal for this. Compare the chromatogram of the suspect sample against a reference standard or a freshly opened batch. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Control Experiment: Rerun a critical experiment using a fresh, unopened vial of this compound alongside the suspect batch. This direct comparison will help isolate the compound's performance as the variable.
Q2: I've noticed a color change in the solid compound. What does this signify and is it still usable?
A2: A visible change in the physical appearance of the compound, such as yellowing or browning, is a strong indicator of chemical degradation.
Causality: Color changes often result from oxidation or the formation of conjugated impurities due to exposure to air, light, or elevated temperatures. For piperazine-containing compounds, oxidation of the nitrogen atoms is a potential degradation pathway.
Recommended Action:
-
Cease Use: It is strongly advised not to use the discolored compound for any quantitative or biological experiments, as its purity is compromised.
-
Quarantine: Isolate the affected batch to prevent accidental use.
-
Root Cause Analysis: Investigate the storage conditions to identify the cause. Was the container seal compromised? Was it exposed to light for a prolonged period? This will help prevent future occurrences. General handling procedures for piperazine derivatives recommend avoiding contact with oxidizing agents and moisture.[1][3]
Q3: My stock solution has become cloudy/has formed a precipitate. What happened?
A3: Cloudiness or precipitation in a stock solution that was previously clear can be due to several factors:
-
Degradation: The compound may have degraded into less soluble products. This is more likely if the solution was stored at room temperature or exposed to light.
-
Solvent Evaporation: If the container was not sealed properly, solvent evaporation could increase the compound's concentration beyond its solubility limit.
-
Temperature Fluctuation: If the solution was stored at a low temperature, the compound might have precipitated out. Allow the solution to warm to room temperature and see if it redissolves. Gentle vortexing may be required.
-
Contamination: Accidental introduction of contaminants could lead to precipitation.
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If it remains, it is likely a degradation product or contaminant. The solution should be discarded.
-
To prevent this, always use tightly sealed containers, consider sterile filtering solutions for long-term storage, and store protected from light, often at refrigerated temperatures.[4]
Frequently Asked Questions (FAQs)
This section covers essential questions regarding the standard handling and storage of this compound.
Q4: What are the ideal long-term storage conditions for solid this compound?
A4: Proper storage is critical to maintain the compound's integrity over time.[5] The stability of pharmaceutical compounds is heavily influenced by temperature, humidity, and light.[6][7]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). Some suppliers may recommend cold-chain transportation.[8] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. Piperazine compounds should be kept away from moisture.[1][2] |
| Light | Protect from light by using an amber vial or by storing the container in a dark place. | Prevents photolytic degradation. Light sensitivity is a common concern for complex organic molecules.[2] |
Q5: How should I prepare and store stock solutions?
A5: The stability of the compound in solution is generally lower than in its solid state.
Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: Use a high-purity, anhydrous grade solvent in which the compound is readily soluble (e.g., DMSO, DMF, or a suitable buffer).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the impact of repeated freeze-thaw cycles.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials. This is crucial to avoid contaminating the entire stock and to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C for long-term stability. For daily use, a working aliquot can be kept at 4°C for a short period (days), but stability at this temperature should be validated.
Q6: What are the primary signs of degradation I should watch for?
A6: Be vigilant for the following indicators of compound instability:
-
Physical Changes: Any alteration in color, texture, or crystal form of the solid.
-
Analytical Changes: The appearance of new peaks or shoulders on the main peak in HPLC or LC-MS analysis. A decrease in the percentage purity over time is a definitive sign of degradation.
-
Functional Changes: A decrease in biological activity or inconsistent results in a standardized assay.
Stability testing is a routine procedure to determine the effects of environmental factors and predict a compound's shelf life.[9][10]
Q7: What is the expected shelf-life of this compound?
A7: The shelf-life is highly dependent on the storage conditions. When stored as a solid under the ideal conditions described in Q4 (refrigerated, desiccated, protected from light), the compound should remain stable for several years. However, the manufacturer's recommended re-test date should always be observed. For solutions, the shelf-life is significantly shorter and should be determined empirically if long-term storage is required. Accelerated stability studies, where the compound is exposed to stress conditions like high temperature and humidity, are often used to predict long-term stability.[6][10]
Workflow for Investigating Compound Instability
Below is a logical workflow to follow if you suspect your compound has degraded.
Caption: Diagnostic workflow for troubleshooting compound stability.
References
- 1. nj.gov [nj.gov]
- 2. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 8. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. japsonline.com [japsonline.com]
- 10. criver.com [criver.com]
Technical Support Center: Resolving Solubility Challenges with 4-(4-Ethylpiperazin-1-YL)benzoic acid
Prepared by the Senior Application Scientist Team Last Updated: January 5, 2026
Welcome to the technical support center for 4-(4-Ethylpiperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a molecule possessing both acidic (carboxylic acid) and basic (piperazine) functional groups, its solubility is highly dependent on experimental conditions, particularly pH. This document provides a combination of foundational knowledge, frequently asked questions, and in-depth troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: Physicochemical Profile
The solubility behavior of this compound is dictated by its chemical structure, which features a benzoic acid moiety and an ethylpiperazine ring. This makes it an amphoteric compound, capable of acting as both an acid and a base. Its solubility is therefore lowest at its isoelectric point (pI) and increases significantly in both acidic and alkaline conditions.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol | Essential for calculating molar concentrations. |
| Predicted pKa1 | ~4.3 (Carboxylic Acid) | The pH above which the carboxylic acid group is predominantly deprotonated (-COO⁻), increasing solubility.[1] |
| Predicted pKa2 | ~8.5 (Piperazine Amine) | The pH below which the piperazine nitrogen is predominantly protonated (-NH⁺), increasing solubility. |
| Appearance | White to off-white solid | Visual confirmation of the compound's physical state.[2] |
| General Solubility | Slightly soluble in water; Soluble in DMSO. | Indicates that organic solvents are necessary for stock solutions, and aqueous solubility will require optimization.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution? A1: We recommend using 100% dimethyl sulfoxide (DMSO) for preparing initial high-concentration stock solutions (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.[4] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q2: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer (e.g., PBS pH 7.4). Why? A2: This is a common phenomenon known as precipitation upon dilution.[4] this compound is significantly less soluble in aqueous media than in DMSO. The rapid change in solvent polarity causes the compound to "crash out" of the solution. Furthermore, a neutral pH of 7.4 is close to the molecule's likely isoelectric point, where its aqueous solubility is at a minimum.
Q3: My compound dissolves in my assay buffer initially but then precipitates during my multi-hour or overnight experiment. What is happening? A3: You have likely created a supersaturated solution that is kinetically soluble but thermodynamically unstable.[5] Over time, the compound equilibrates to its true, lower thermodynamic solubility limit, resulting in precipitation. For long-term experiments, it is critical to work at a concentration below the compound's thermodynamic solubility in your final assay medium.[5]
Q4: Is it better to use the hydrochloride salt form of this compound? A4: For many applications requiring aqueous dissolution, starting with a salt form, such as this compound hydrochloride, is highly advantageous.[6] Salt formation is a standard and effective technique to enhance the aqueous solubility of ionizable compounds compared to their free base or free acid forms.[7][8]
In-Depth Troubleshooting Guides
Problem 1: The compound fails to dissolve in my aqueous experimental buffer.
Analysis & Rationale: The poor solubility in neutral aqueous buffers is the most common challenge. Because the compound is amphoteric, its ionization state—and thus its solubility—is directly controlled by the pH of the medium.[9] At low pH, the basic piperazine nitrogen becomes protonated (cationic), and at high pH, the acidic carboxylic acid group becomes deprotonated (anionic). Both ionization events disrupt the crystal lattice and enhance interaction with polar water molecules, increasing solubility.[10][11]
Recommended Strategy: pH Modification The most effective first step is to adjust the pH of your buffer, if your experimental design permits.
-
For Acidic Conditions: Lowering the pH to < 3.0 will fully protonate the piperazine moiety, creating a positively charged species with significantly higher aqueous solubility.
-
For Alkaline Conditions: Increasing the pH to > 9.5 will fully deprotonate the carboxylic acid, creating a negatively charged species, which also enhances solubility.
A systematic pH-solubility screen is the best approach to identify the optimal pH range for your experiment.
Problem 2: pH adjustment is not compatible with my assay (e.g., live-cell experiments).
Analysis & Rationale: When the optimal pH for solubility is incompatible with the experimental system, alternative strategies that modify the solvent environment are required. Co-solvents and solubility enhancers can increase the solubility of hydrophobic or poorly soluble compounds in aqueous media.[12][13]
Recommended Strategy 1: Use of Co-solvents A co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the solute.
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into your final aqueous medium, ensure the final co-solvent concentration is as low as possible. For cell-based assays, the final DMSO concentration should typically not exceed 0.5% to avoid toxicity.[7]
-
Perform serial dilutions if necessary to avoid abrupt polarity changes that cause precipitation.
Common co-solvents to consider include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[13]
Recommended Strategy 2: Use of Solubility Enhancers (Excipients) Excipients can help keep a compound in solution through various non-covalent mechanisms.[14][15]
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, preventing precipitation.[9][14]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water.[15]
Always run a vehicle control (buffer with the co-solvent or excipient alone) to ensure the enhancer does not interfere with your assay.
Experimental Protocols & Visual Guides
The following workflow provides a logical sequence for addressing solubility issues.
Caption: A logical workflow for troubleshooting insolubility.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the required amount of this compound solid in a clean vial.
-
Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., 20 mM).
-
Securely cap the vial and vortex thoroughly for 1-2 minutes.
-
Optional: If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The solid should be clearly visible at the bottom.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[5]
-
After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the solubility profile.
The following diagram illustrates how pH affects the ionization state of the molecule, which in turn governs its solubility.
Caption: pH-dependent ionization and its effect on solubility.
Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in your final, complex assay medium (including any co-solvents).[5]
-
Preparation: Add an excess amount of solid this compound to a known volume of your final experimental medium in a glass vial.
-
Equilibration: Seal the vial and equilibrate on a shaker at the precise temperature of your experiment (e.g., 37°C) for 24-48 hours.
-
Phase Separation: Centrifuge the vial to pellet the excess solid.
-
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound via an appropriate analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration is the thermodynamic solubility limit. For all long-term experiments, ensure your working concentration is safely below this value to prevent precipitation.
By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. 895519-97-8 CAS MSDS (4-(4-ETHYLPIPERAZIN-1-YLMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 3. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epublications.vu.lt [epublications.vu.lt]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. senpharma.vn [senpharma.vn]
- 15. arborpharmchem.com [arborpharmchem.com]
common side reactions in the synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid derivatives
Welcome to the technical support resource for researchers engaged in the synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid and its derivatives. This structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous clinically important agents. However, its synthesis, which marries a nucleophilic aliphatic amine with an aromatic carboxylic acid, presents a unique set of challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common side reactions and provide validated protocols to help you navigate these complexities, ensuring the integrity and efficiency of your synthetic campaigns.
Section 1: Core Synthetic Strategies & Initial Considerations
The construction of the critical C(aryl)-N bond in these targets is typically achieved via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.[1] The choice between them is dictated by the starting materials, particularly the nature of the leaving group on the benzoic acid moiety and the overall functional group tolerance required.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses common experimental failures and unexpected results. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
FAQ 1: My reaction has stalled, showing low conversion of the 4-halobenzoic acid starting material. What are the likely causes?
Answer: This is a frequent issue stemming from either insufficient reactivity (in SNAr) or catalyst deactivation (in Buchwald-Hartwig).
For Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds through a negatively charged Meisenheimer complex, and its formation is the rate-determining step.[2] The stability of this intermediate, and thus the reaction rate, is highly dependent on two factors:
-
Leaving Group Ability: The reactivity order for SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack.[3] If you are using a chloro- or bromo- derivative, the reaction will be inherently slower and require more forcing conditions.
-
Ring Activation: The aromatic ring must be rendered electron-deficient to facilitate the attack of the nucleophile.[3][4] While the carboxylic acid provides some electron-withdrawing character, it is often insufficient for facile substitution. Reactions with substrates lacking strong activating groups (like a nitro group) ortho or para to the leaving group often fail.
Troubleshooting Steps (SNAr):
-
Increase Temperature: Use a high-boiling point, polar aprotic solvent like DMSO or NMP and increase the reaction temperature, often to >150 °C.
-
Use a Stronger Base: Employ a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to ensure the piperazine nitrogen remains deprotonated and maximally nucleophilic.
-
Switch Substrate: If possible, start with 4-fluorobenzoic acid, as it is the most reactive substrate for this transformation.[2]
For Buchwald-Hartwig Amination: This catalytic cycle relies on a Pd(0) species.[5] Incomplete conversion often points to issues with the catalyst's health or the reaction environment.
-
Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species if oxygen is present.
-
Ligand Degradation: Bulky electron-rich phosphine ligands are crucial but can be sensitive to air and temperature.
-
Insufficiently Strong Base: The base (e.g., NaOtBu, K₃PO₄) is critical for deprotonating the piperazine nitrogen within the palladium coordination sphere to form the key Pd-amido complex prior to reductive elimination.[6]
Troubleshooting Steps (Buchwald-Hartwig):
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., via "freeze-pump-thaw" cycles or by bubbling argon through the solvent for 30-60 minutes) before adding the palladium catalyst and ligand. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst (e.g., G3-XPhos) that reliably forms the active Pd(0) species in situ.
-
Optimize Base and Solvent: Sodium tert-butoxide is a strong, effective base, often used in solvents like toluene or dioxane.[1] If you observe solubility issues, a different base/solvent combination may be required.
FAQ 2: My mass spec analysis shows a major byproduct corresponding to benzoic acid instead of my desired product. What is this side reaction?
Answer: You are observing hydrodehalogenation , a classic side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[6]
Mechanistic Cause: Instead of the desired reductive elimination step that forms the C-N bond, the palladium-amido intermediate can undergo a competing pathway called β-hydride elimination . This can occur if the amine or another component in the mixture has an available β-hydrogen. However, in this context, it more commonly refers to a pathway where the aryl halide is effectively reduced. The unproductive cycle consumes the starting material to produce the arene (benzoic acid in this case), wasting the catalyst and reagents.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is paramount. Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos). The bulk of these ligands destabilizes the intermediates leading to hydrodehalogenation and promotes the desired reductive elimination pathway.
-
Base Selection: Avoid bases that can act as hydride sources. Stick to non-coordinating, strong bases like sodium or potassium alkoxides or phosphates.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction. Start optimizations around 80-100 °C.
FAQ 3: I am having extreme difficulty purifying my final product. Extractions are messy and it streaks badly on silica gel columns.
Answer: The product, this compound, is amphoteric (or zwitterionic at its isoelectric point). It possesses both a basic nitrogen center (the piperazine) and an acidic carboxylic acid. This dual nature is the root of purification challenges.
-
Extraction Issues: At neutral pH, the molecule can be partially protonated and deprotonated, making it soluble in both aqueous and organic layers, leading to poor partitioning and emulsion formation.
-
Chromatography Issues: On standard silica gel (which is acidic), the basic piperazine moiety interacts very strongly, leading to significant tailing or complete retention on the column.
Troubleshooting & Purification Protocol: The most reliable method for isolating this type of compound is through pH-controlled extraction and salt formation .
-
Initial Workup: After the reaction is complete, cool the mixture and quench carefully with water.
-
Acidification: Add aqueous HCl (e.g., 1 M) until the pH of the aqueous layer is ~1-2. At this pH, the piperazine nitrogen is protonated to form the hydrochloride salt, rendering the molecule highly water-soluble. The unreacted (and less basic) starting materials and non-polar byproducts will remain in the organic layer.
-
Extraction: Separate the layers. Wash the organic layer with acidic water to recover any remaining product. Discard the organic layer containing impurities.
-
Basification & Isolation: Take the combined acidic aqueous layers and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) with vigorous stirring until the pH is ~6-7 (the isoelectric point). The neutral product should precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a non-polar solvent like diethyl ether or hexanes to remove any residual organic impurities. Dry the solid under high vacuum.
-
Alternative (Salt Isolation): An alternative is to isolate the product directly as its hydrochloride salt. After the initial acidic extraction (steps 2-3), the product is in the aqueous layer as the salt. This solution can be washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities, and then the water can be removed under reduced pressure (lyophilization is ideal) to yield the hydrochloride salt directly.[7][8]
Section 3: Validated Experimental Protocol
This section provides a robust, field-tested protocol for a Buchwald-Hartwig amination approach.
Reaction: Synthesis of this compound via Buchwald-Hartwig Amination
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromobenzoic acid | 201.02 | 1.00 g | 4.97 mmol | 1.0 |
| N-Ethylpiperazine | 114.19 | 0.68 g (0.8 mL) | 5.97 mmol | 1.2 |
| Sodium tert-butoxide | 96.10 | 0.67 g | 6.96 mmol | 1.4 |
| XPhos Pd G3 | 863.61 | 85 mg | 0.098 mmol | 0.02 |
| Toluene (Anhydrous) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.00 g), sodium tert-butoxide (0.67 g), and the XPhos Pd G3 pre-catalyst (85 mg).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (20 mL) via cannula or syringe, followed by N-ethylpiperazine (0.8 mL).
-
Heating & Monitoring: Immerse the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS, checking for the consumption of 4-bromobenzoic acid. The reaction is typically complete in 4-12 hours.
-
Workup & Purification: Once the reaction is complete, cool the flask to room temperature. Follow the detailed purification protocol described in FAQ 3 .
Section 4: Mechanistic Diagrams
Understanding the reaction mechanisms is key to effective troubleshooting.
// Nodes for the main catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OA_Complex [label="Ar(X)Pd(II)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="[ArPd(II)L₂(Amine)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="ArPd(II)L(Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Amine", shape=box, style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes for the side reaction Side_Product [label="Ar-H", shape=box, style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; Beta_Elim [label="β-Hydride\nElimination", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OA_Complex [label=" Oxidative\n Addition\n (+ Ar-X)"]; OA_Complex -> Amine_Coord [label=" Amine\n Coordination"]; Amine_Coord -> Amido_Complex [label=" Deprotonation\n (Base)"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination", penwidth=2, color="#34A853"]; Amido_Complex -> Product [style=dashed, arrowhead=none];
// Edges for the side reaction Amido_Complex -> Beta_Elim [label=" Side\n Reaction", penwidth=2, color="#EA4335"]; Beta_Elim -> Pd0 [label=" Forms Pd-H,\n then Ar-H"]; Beta_Elim -> Side_Product [style=dashed, arrowhead=none];
// Graph title labelloc="t"; label="Buchwald-Hartwig Cycle & Side Reaction"; } ` Figure 2. Buchwald-Hartwig cycle showing the desired (green) and side reaction (red) pathways.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. vapourtec.com [vapourtec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 8. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of 4-(4-Ethylpiperazin-1-yl)benzoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: In drug discovery and development, the rigorous characterization of novel chemical entities is paramount. It establishes the foundational identity, purity, and physicochemical properties that influence everything from biological activity to formulation. This guide addresses the full characterization of 4-(4-Ethylpiperazin-1-yl)benzoic acid, a compound of interest due to its core structure, which combines the pharmacologically significant piperazine ring with a benzoic acid moiety—a common feature in numerous therapeutic agents.[1] While comprehensive published data for this specific ethyl derivative is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and analysis. By juxtaposing its predicted and experimentally-derived data with that of close structural analogs, we aim to provide a practical and insightful resource for researchers working with this class of compounds.
Part 1: Synthesis and Full Characterization of this compound
The structural motif of a piperazine linked to a benzoic acid is a "privileged structure" in medicinal chemistry, known for its ability to interact with multiple biological targets. The following sections detail a reliable synthetic route and the comprehensive analytical protocols required to confirm the identity and purity of the title compound.
Proposed Synthesis: Nucleophilic Aromatic Substitution
The most direct and logical approach to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This method is well-established for coupling amines to activated aromatic rings. The choice of 4-fluorobenzoic acid as the starting material is strategic; the fluorine atom is an excellent leaving group for SNAr reactions, often providing cleaner reactions and higher yields compared to its chloro or bromo counterparts. The synthesis of a similar compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, successfully employs this strategy.[1]
Experimental Protocol 1: Synthesis
Objective: To synthesize this compound from 4-fluorobenzoic acid and 1-ethylpiperazine.
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
1-Ethylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoic acid, potassium carbonate, and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add 1-ethylpiperazine dropwise to the stirring suspension.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Acidify the aqueous solution to a pH of ~6 using 2M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
-
Dry the final product under vacuum.
Physicochemical and Spectroscopic Characterization
Full characterization is essential to confirm the successful synthesis of the target molecule and establish its purity. The following protocols outline the standard analytical techniques employed.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (Expected for zwitterionic solid) |
| ¹H NMR (400 MHz, D₂O) | See predicted spectrum analysis below |
| ¹³C NMR (101 MHz, D₂O) | See predicted spectrum analysis below |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1680 (C=O), ~1600, 1520 (C=C) |
| HRMS (ESI+) | m/z [M+H]⁺: Calculated 235.1441, Found ± 5 ppm |
| Elemental Analysis | C: 66.64%, H: 7.74%, N: 11.96%, O: 13.66% |
Predicted Spectroscopic Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the piperazine ring protons (two broad multiplets), and the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring).
-
δ ~7.8-8.0 ppm (d, 2H, Ar-H ortho to COOH)
-
δ ~6.9-7.1 ppm (d, 2H, Ar-H ortho to Piperazine)
-
δ ~3.3-3.5 ppm (m, 4H, Piperazine CH₂)
-
δ ~2.6-2.8 ppm (m, 4H, Piperazine CH₂)
-
δ ~2.5 ppm (q, 2H, -CH₂CH₃)
-
δ ~1.1 ppm (t, 3H, -CH₂CH₃)
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carboxylic acid carbonyl, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the aliphatic carbons of the piperazine and ethyl groups.
-
FT-IR: The infrared spectrum will display characteristic absorption bands. A broad O-H stretch from the carboxylic acid is expected around 3400-2500 cm⁻¹. The carbonyl (C=O) stretch should appear around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.[2]
-
HRMS: High-Resolution Mass Spectrometry is critical for confirming the elemental composition.[3][4] The measured mass of the protonated molecular ion [M+H]⁺ should be within 5 ppm of the calculated theoretical mass.
-
Elemental Analysis: This technique provides the percentage composition of C, H, and N, offering a final, quantitative confirmation of the compound's empirical formula.[5][6][7]
Characterization Workflow Diagram
Caption: Workflow for the synthesis and characterization of the target compound.
Part 2: Comparative Analysis with Structural Alternatives
To better understand the physicochemical landscape of this compound, it is instructive to compare it with closely related, commercially available molecules. This comparison allows researchers to make informed decisions when selecting building blocks for drug design, considering factors like lipophilicity, molecular weight, and synthetic accessibility.
Selected Alternative Compounds
-
4-(4-Methylpiperazin-1-yl)benzoic acid: The closest structural analog, differing only by a methyl group instead of an ethyl group on the piperazine nitrogen. This allows for a direct assessment of the impact of a single methylene unit.
-
Ethyl 4-(piperazin-1-yl)benzoate: A common precursor or alternative functional group variant where the carboxylic acid is esterified, and the piperazine nitrogen is unsubstituted.[8] This modification significantly alters polarity and hydrogen bonding capability.
-
4-Ethylbenzoic acid: A simplified analog that lacks the piperazine ring entirely.[9] This serves as a baseline to evaluate the contribution of the piperazine moiety to the overall properties of the molecule.
Comparative Data Table
| Property | Target Compound (Predicted) | 4-(4-Methylpiperazin-1-yl)benzoic acid | Ethyl 4-(piperazin-1-yl)benzoate | 4-Ethylbenzoic acid |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₂H₁₆N₂O₂[10] | C₁₃H₁₈N₂O₂[8] | C₉H₁₀O₂[9] |
| Molecular Weight ( g/mol ) | 234.29 | 220.27[10] | 234.29[8] | 150.17[9] |
| LogP (Predicted) | -0.5 | -0.9[10] | 1.4[8] | 2.9[9] |
| Topological Polar Surface Area (Ų) | 43.8 | 43.8[10] | 41.6[8] | 37.3[9] |
| H-Bond Donors | 1 | 1[10] | 1[8] | 1[9] |
| H-Bond Acceptors | 4 | 4[10] | 4[8] | 2[9] |
Discussion of Comparative Data
-
Lipophilicity (LogP): The most striking difference is in the predicted LogP values. The target compound and its methyl analog are predicted to be highly polar (negative LogP), which is typical for zwitterionic compounds at physiological pH. In stark contrast, masking the carboxylic acid as an ethyl ester dramatically increases lipophilicity (LogP = 1.4). Removing the polar piperazine ring, as in 4-ethylbenzoic acid, results in the most lipophilic compound in the set (LogP = 2.9).[9][11] This has profound implications for properties like solubility, cell permeability, and off-target interactions.
-
Molecular Weight: The ethyl and methyl piperazine derivatives have similar molecular weights, while the ester is identical to the target compound. 4-Ethylbenzoic acid is significantly smaller.[9][12] These differences are critical when considering principles like Lipinski's Rule of Five for drug-likeness.
-
Polar Surface Area (PSA): The PSA, an indicator of a molecule's ability to cross cell membranes, is highest for the piperazine-containing acids and lowest for 4-ethylbenzoic acid. The presence of the two nitrogen atoms in the piperazine ring significantly contributes to the PSA.
Structural Relationship Diagram
Caption: Structural relationships between the target compound and its analogs.
Conclusion
This guide provides a comprehensive, albeit predictive, characterization framework for this compound. By detailing robust protocols for its synthesis and analysis, and by comparing its key physicochemical properties to relevant alternatives, we offer a valuable resource for researchers. The choice between these and other analogs will depend on the specific requirements of the research program, whether it be optimizing potency, tuning solubility, or altering metabolic stability. The provided methodologies represent a self-validating system, ensuring that any synthesized compound can be rigorously and confidently characterized before its application in further studies.
References
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. measurlabs.com [measurlabs.com]
- 5. azom.com [azom.com]
- 6. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 12. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Ethylpiperazin-1-YL)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the molecular architecture of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a molecule of interest in medicinal chemistry due to the prevalence of the piperazine moiety in numerous therapeutic agents. By dissecting its spectral features, we aim to provide researchers with a practical framework for the interpretation of NMR data for this and structurally related compounds. This guide will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offer a comparison with analogous structures, and present standardized protocols for data acquisition.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme will be utilized for this compound throughout this guide.
Figure 1. Molecular structure and numbering of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established chemical shift principles and data from analogous structures. Experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.8 - 8.0 | d | 2H | ~8-9 |
| H-3, H-5 | 6.8 - 7.0 | d | 2H | ~8-9 |
| H-8, H-11 | 3.3 - 3.5 | t | 4H | ~5 |
| H-9, H-10 | 2.6 - 2.8 | t | 4H | ~5 |
| H-12 | 2.4 - 2.6 | q | 2H | ~7 |
| H-13 | 1.0 - 1.2 | t | 3H | ~7 |
| COOH | 12.0 - 13.0 | br s | 1H | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 |
| C-2, C-6 | ~131 |
| C-3, C-5 | ~115 |
| C-4 | ~153 |
| C-7 (COOH) | ~167 |
| C-8, C-11 | ~48 |
| C-9, C-10 | ~53 |
| C-12 | ~52 |
| C-13 | ~12 |
Detailed Spectral Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides a wealth of information about its proton environments.
-
Aromatic Region (δ 6.8 - 8.0 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are expected to be deshielded and resonate at a lower field (δ 7.8 - 8.0 ppm).
-
Conversely, the protons ortho to the electron-donating piperazine nitrogen (H-3, H-5) will be more shielded and appear at a higher field (δ 6.8 - 7.0 ppm). Both signals will appear as doublets with a coupling constant of approximately 8-9 Hz, typical for ortho-coupling in a benzene ring.
-
-
Piperazine Region (δ 2.6 - 3.5 ppm): The piperazine ring protons typically exhibit two sets of signals.
-
The methylene protons adjacent to the aromatic ring (H-8, H-11) are deshielded by the ring's anisotropy and the nitrogen's electronegativity, appearing as a triplet around δ 3.3 - 3.5 ppm.
-
The methylene protons adjacent to the ethyl-substituted nitrogen (H-9, H-10) are expected to be at a slightly higher field, resonating as a triplet around δ 2.6 - 2.8 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons in the piperazine ring.
-
-
Ethyl Group (δ 1.0 - 2.6 ppm): The ethyl group attached to the second piperazine nitrogen gives rise to two characteristic signals.
-
The methylene protons (H-12) will appear as a quartet in the range of δ 2.4 - 2.6 ppm due to coupling with the three methyl protons.
-
The methyl protons (H-13) will resonate as a triplet around δ 1.0 - 1.2 ppm, resulting from coupling to the two methylene protons.
-
-
Carboxylic Acid Proton (δ 12.0 - 13.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very low field. Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.
-
Aromatic Carbons (δ 115 - 153 ppm):
-
The carbon atom bearing the carboxylic acid group (C-1) is expected around δ 120 ppm.
-
The carbons ortho to the carboxylic acid (C-2, C-6) will be in the region of δ 131 ppm.
-
The carbons ortho to the piperazine nitrogen (C-3, C-5) will be shielded and appear upfield around δ 115 ppm.
-
The carbon directly attached to the piperazine nitrogen (C-4) is significantly deshielded and is predicted to be around δ 153 ppm.
-
-
Carboxylic Acid Carbon (δ ~167 ppm): The carbonyl carbon of the carboxylic acid group (C-7) is highly deshielded and is expected to resonate at approximately δ 167 ppm.
-
Piperazine Carbons (δ 48 - 53 ppm):
-
The carbons of the piperazine ring attached to the benzene ring (C-8, C-11) are expected around δ 48 ppm.
-
The carbons adjacent to the ethyl-substituted nitrogen (C-9, C-10) will be at a slightly lower field, around δ 53 ppm.
-
-
Ethyl Group Carbons (δ 12 - 52 ppm):
-
The methylene carbon (C-12) is predicted to be around δ 52 ppm.
-
The terminal methyl carbon (C-13) will be the most shielded carbon in the molecule, appearing at approximately δ 12 ppm.
-
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds, including those with acidic protons. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) may also be suitable.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.
-
Sample Handling:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Figure 2. General workflow for NMR sample preparation and data acquisition.
Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended for good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of approximately 220 ppm is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Comparison with Alternative Structures
The interpretation of the NMR spectra of this compound is strengthened by comparing it with the known spectra of similar molecules.
-
4-Methylbenzoic Acid: The aromatic region of 4-methylbenzoic acid shows two doublets for the aromatic protons, similar to the target molecule. The key difference lies in the upfield region, where a singlet for the methyl group is observed instead of the complex signals of the ethylpiperazine moiety.
-
1-Ethylpiperazine: The ¹H NMR spectrum of 1-ethylpiperazine shows signals for the ethyl group and the piperazine ring protons. The chemical shifts of these protons provide a good reference for the corresponding signals in the target molecule, although they will be shifted due to the attachment of the benzoic acid moiety.
-
4-(Piperazin-1-yl)benzoic acid: This analogue would lack the signals for the ethyl group. The piperazine protons would likely show broader signals due to proton exchange on the unsubstituted nitrogen, or a different chemical shift if protonated.
By analyzing these and other related structures, a high degree of confidence in the assignment of the signals for this compound can be achieved.
Conclusion
This guide provides a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the different functional groups on the chemical shifts and coupling patterns, researchers can confidently elucidate the structure of this and related molecules. The provided experimental protocols offer a starting point for acquiring high-quality NMR data, which is the foundation of accurate spectral analysis. As with any spectroscopic technique, a combination of theoretical knowledge and comparison with empirical data is key to a successful structural determination.
A Comparative Guide to the Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic Acid for Pharmaceutical Research and Development
Introduction
4-(4-Ethylpiperazin-1-yl)benzoic acid is a crucial building block in contemporary medicinal chemistry. Its substituted piperazine and benzoic acid moieties are prevalent pharmacophores, contributing to the biological activity of numerous therapeutic agents. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of three principal synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's respective advantages and limitations. The objective is to equip scientists with the necessary information to select the most appropriate synthetic strategy for their specific research and development needs, considering factors such as yield, purity, cost-effectiveness, and scalability.
Comparative Analysis of Synthetic Routes
This guide will dissect three distinct and viable synthetic pathways for the preparation of this compound:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr)
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Route 3: Reductive Amination
The following sections will provide a detailed exposition of each route, including the underlying chemical principles, step-by-step experimental procedures, and a discussion of their practical implications.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The reaction of an activated aryl halide with a nucleophile is a cornerstone of aromatic chemistry. In this route, the electron-withdrawing carboxylic acid group on the benzene ring activates the para position towards nucleophilic attack by 1-ethylpiperazine. 4-Fluorobenzoic acid is a common starting material due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon and acts as a good leaving group in this context.
Causality Behind Experimental Choices
The choice of a polar aprotic solvent like acetonitrile or DMSO is crucial as it solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the carbonate anion more naked and thus more basic. This enhances the deprotonation of the piperazine nitrogen, increasing its nucleophilicity. The reaction is heated to provide the necessary activation energy for the formation of the Meisenheimer complex, the rate-determining step of the SNAr mechanism. An excess of the base is used to ensure complete reaction and to neutralize the HF formed as a byproduct.
Experimental Protocol
A procedure analogous to the synthesis of a similar compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, is presented here.[1][2]
-
To a solution of 4-fluorobenzoic acid (1.40 g, 10 mmol) in 20 mL of dry acetonitrile, add 1-ethylpiperazine (1.26 g, 11 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH 4-5 with glacial acetic acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to afford this compound.
Visualization of the Workflow
Caption: Workflow for the SNAr synthesis of the target compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4][5][6] This palladium-catalyzed cross-coupling reaction allows for the use of less reactive aryl halides, such as chlorides and bromides, which are often more readily available and cost-effective than their fluoro-counterparts.
Causality Behind Experimental Choices
This reaction relies on a catalytic cycle involving a palladium(0) species. The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are commonly employed to promote the reductive elimination step and stabilize the palladium catalyst.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst.
Experimental Protocol
-
In a glovebox, combine 4-bromobenzoic acid (1.0 g, 5 mmol), 1-ethylpiperazine (0.68 g, 6 mmol), cesium carbonate (2.44 g, 7.5 mmol), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%)) in a Schlenk flask.
-
Add 20 mL of anhydrous toluene to the flask.
-
Seal the flask and heat the mixture at 100-110 °C for 8-16 hours with vigorous stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the desired product.
Visualization of the Workflow
References
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Biological Activity of 4-(4-Ethylpiperazin-1-YL)benzoic Acid Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the quest for novel molecular scaffolds that can be finely tuned to elicit potent and selective anti-cancer effects is paramount. Among the myriad of privileged structures in medicinal chemistry, the 4-(piperazin-1-yl)benzoic acid framework has emerged as a versatile template for the development of targeted therapies. This guide provides a comprehensive comparative analysis of the biological activity of analogs based on the 4-(4-Ethylpiperazin-1-YL)benzoic acid core, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapeutics.
Introduction: The Promise of the Piperazine-Benzoic Acid Scaffold
The piperazine ring is a common motif in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets.[1][2] When coupled with a benzoic acid moiety, the resulting scaffold presents a unique combination of a rigid aromatic core and a flexible, basic piperazine unit, allowing for diverse chemical modifications to optimize biological activity.[3] The N-arylpiperazine substructure, in particular, has been a cornerstone in the design of agents targeting various receptors and enzymes implicated in cancer progression.[1][4] This guide will focus on analogs of this compound, exploring how subtle structural modifications can profoundly impact their anti-proliferative and pro-apoptotic activities.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
While a direct head-to-head comparison of a comprehensive series of this compound analogs is not extensively documented in a single study, we can infer valuable SAR insights by synthesizing data from studies on closely related chemical series. The following table summarizes the cytotoxic activities of various N-substituted benzoylpiperazine and arylpiperazine derivatives against different cancer cell lines. This comparative analysis, while inferential, provides a strong foundation for understanding the key structural determinants of anticancer potency.
Table 1: Comparative In Vitro Cytotoxicity of Piperazine-Containing Analogs
| Compound/Analog Type | Key Structural Features | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | |||||
| 5a | 4-Fluorobenzoyl | HUH7 (Liver) | SRB | < 2.5 | [5][6] |
| 5a | 4-Fluorobenzoyl | HCT-116 (Colon) | SRB | < 2.5 | [5][6] |
| 5a | 4-Fluorobenzoyl | MCF7 (Breast) | SRB | < 2.5 | [5][6] |
| 5b | 4-Chlorobenzoyl | HUH7 (Liver) | SRB | < 2.5 | [5][6] |
| 5c | 4-Bromobenzoyl | HUH7 (Liver) | SRB | < 2.5 | [5][6] |
| Benzofuran-N-Aryl Piperazine Hybrids | |||||
| Compound 19 | 4-Fluorophenyl on Acetophenone | A549 (Lung) | MTT | 3.2 | [7] |
| Compound 20 | 4-Chlorophenyl on Acetophenone | A549 (Lung) | MTT | 2.9 | [7] |
| Compound 23 | 4-Cyanophenyl on Acetophenone | A549 (Lung) | MTT | 3.5 | [7] |
| Vindoline-Piperazine Conjugates | |||||
| Compound 23 | 4-(Trifluoromethyl)benzyl on Piperazine | MDA-MB-468 (Breast) | GI50 | 1.00 | [8] |
| Compound 25 | 1-Bis(4-fluorophenyl)methyl on Piperazine | HOP-92 (Lung) | GI50 | 1.35 | [8] |
Expert Insights into Structure-Activity Relationships:
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the aromatic ring attached to the piperazine nitrogen are critical for cytotoxic activity. Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) and cyano groups, on the benzoyl moiety often enhance anticancer potency.[5][6][7] This suggests that these substitutions may improve binding affinity to the target protein or alter the electronic properties of the molecule to favor a biologically active conformation.
-
The N-Substituent on the Piperazine Ring: The group attached to the second nitrogen of the piperazine ring significantly influences biological activity. For instance, in vindoline-piperazine conjugates, bulky and electron-deficient substituents like 4-(trifluoromethyl)benzyl and 1-bis(4-fluorophenyl)methyl resulted in potent growth inhibition across a range of cancer cell lines.[8] This highlights the importance of this position for exploring interactions with specific pockets within the target protein.
-
Lipophilicity and Cellular Permeability: While not explicitly detailed for the target series, studies on related compounds suggest that a balance of lipophilicity is crucial for cell permeability and, consequently, cytotoxic effect.[4] However, a simple increase in lipophilicity does not always correlate with enhanced activity, indicating that specific electronic and steric factors are more dominant in determining potency.[4]
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of the findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used to evaluate the anticancer activity of this compound analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Principle: This assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric or fluorometric reporter molecule. Activated caspase-3 cleaves the substrate, releasing the reporter, which can then be quantified.
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for the cleavage of the substrate by activated caspase-3.
-
Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from the treated samples to that of the untreated controls.
DNA Fragmentation Analysis
A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Principle: Fragmented DNA can be visualized as a "ladder" on an agarose gel.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the caspase assay.
-
DNA Extraction: Harvest the cells and extract the genomic DNA using a DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
A growing body of evidence suggests that many piperazine-containing anticancer agents exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[2] One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival, proliferation, and growth.[9][10]
The PI3K/AKT Pathway in Cancer:
In normal cells, the PI3K/AKT pathway is tightly regulated. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell cycle progression. In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN, which dephosphorylates PIP3.
Inhibition by this compound Analogs:
It is hypothesized that this compound analogs may function as inhibitors of one or more kinases within the PI3K/AKT pathway. By blocking the activity of PI3K or AKT, these compounds can effectively shut down this pro-survival signaling cascade, leading to a decrease in the phosphorylation of downstream targets and ultimately inducing apoptosis in cancer cells.
PI3K/AKT Signaling Pathway and Inhibition by Analogs
Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compound series strongly suggest that systematic modification of the benzoyl and piperazine moieties can lead to the identification of potent and selective inhibitors of cancer cell proliferation. The likely mechanism of action for many of these compounds involves the inhibition of the PI3K/AKT signaling pathway, a critical node in cancer cell survival.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound analogs. This would enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with optimal potency and drug-like properties. Further mechanistic studies, including kinase profiling and in vivo efficacy studies in relevant cancer models, will be crucial to validate the therapeutic potential of these promising molecules.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Imatinib and Its Alternatives in Targeting Key Oncogenic Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of Imatinib, a foundational inhibitor derived from the 4-(4-ethylpiperazin-1-yl)benzoic acid scaffold, against standard alternative tyrosine kinase inhibitors (TKIs). We will delve into the experimental data supporting their use, detail the methodologies for efficacy assessment, and explore the molecular rationale behind their therapeutic applications in key malignancies.
Introduction: The Tyrosine Kinase Inhibitor Revolution
The discovery of targeted therapies has transformed the landscape of cancer treatment. Unlike traditional chemotherapy, which broadly targets rapidly dividing cells, targeted inhibitors are designed to interfere with specific molecules essential for tumor growth and survival. Imatinib (marketed as Gleevec®) was a pioneering example of this approach, dramatically improving outcomes for patients with cancers driven by specific oncogenic tyrosine kinases.[1][2][3]
Imatinib's primary targets include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and the c-KIT receptor tyrosine kinase, a key driver in most Gastrointestinal Stromal Tumors (GIST).[2][4][5] This guide will focus on comparing Imatinib's efficacy against established standards of care for these two diseases, providing a framework for understanding the evolution of TKI therapy.
Mechanism of Action: Competitive ATP Inhibition
Tyrosine kinases function by transferring a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins, a critical step in activating signaling pathways that control cell proliferation and survival.[6][7] Imatinib and other TKIs in its class function as competitive inhibitors.[4][5] They are designed to fit into the ATP-binding pocket of the target kinase, preventing ATP from binding and thereby blocking the phosphorylation event.[4][5][8] This "switching off" of the oncogenic signal can halt cancer cell growth and induce apoptosis (programmed cell death).[2][4]
Caption: General mechanism of Tyrosine Kinase Inhibitor (TKI) action.
Comparative Efficacy in Chronic Myeloid Leukemia (CML)
CML is defined by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[6][9][10] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives the disease.[6][8][9]
First-Line Therapy: Imatinib vs. Second-Generation TKIs
While Imatinib revolutionized CML treatment, second-generation TKIs, such as Dasatinib and Nilotinib, were developed to be more potent and to overcome resistance.[9][11] As first-line treatments, studies have shown that Dasatinib and Nilotinib lead to faster and deeper molecular responses compared to Imatinib.[12][13][14]
For instance, at 12 months of treatment, the rates of major molecular response (MMR) were significantly higher for patients receiving Dasatinib (46%) and Nilotinib (44%) compared to Imatinib (28% and 22%, respectively).[14] Similarly, complete cytogenetic response (CCyR) rates were higher with the second-generation inhibitors.[14] However, despite these improved response rates, long-term studies have shown no significant difference in 5-year or 10-year overall survival (OS) between patients starting on Imatinib versus those starting on second-generation TKIs.[1][12][15]
Causality: The higher potency of second-generation TKIs allows for more rapid reduction of the leukemic clone. However, the excellent long-term survival with Imatinib, coupled with the ability to switch to a second-generation TKI upon suboptimal response or intolerance, means that starting with Imatinib remains a highly effective strategy.[15] Furthermore, Imatinib often has a more favorable long-term safety profile, which is a critical consideration for a chronic therapy.[1][13][15]
| Inhibitor | Target(s) | Typical First-Line Use | Key Efficacy Metric (12-month MMR) | Reference |
| Imatinib | BCR-ABL, c-KIT, PDGFRA | Standard first-line for low-risk CML | ~22-28% | [14] |
| Dasatinib | BCR-ABL, SRC family, c-KIT | First-line for CML | ~46% | [14] |
| Nilotinib | BCR-ABL, c-KIT, PDGFRA | First-line for CML | ~43-44% | [14] |
Second-Line Therapy: Managing Imatinib Resistance
Resistance to Imatinib is a significant clinical challenge, often arising from point mutations in the BCR-ABL kinase domain.[11] Dasatinib and Nilotinib are standard second-line therapies and are effective against many of the mutations that confer Imatinib resistance.[11][16] Retrospective studies show that both Dasatinib and Nilotinib have similar efficacy after Imatinib failure, achieving major cytogenetic response in approximately 43% of patients and offering excellent long-term survival.[16][17] The choice between them is often guided by the specific mutation present and the patient's comorbidities.[11] For certain mutations, like F359I, Dasatinib may be effective where both Imatinib and Nilotinib fail.[18]
Caption: Simplified BCR-ABL signaling cascade in CML.
Comparative Efficacy in Gastrointestinal Stromal Tumors (GIST)
GISTs are the most common mesenchymal tumors of the GI tract, with approximately 80% driven by activating mutations in the c-KIT gene.[19][20] These mutations lead to ligand-independent, constitutive activation of the c-KIT receptor, promoting tumor growth.[19][21]
First-Line Therapy: Imatinib
Imatinib is the undisputed standard of care for patients with unresectable or metastatic GIST.[2] Its efficacy is profound, but it is highly dependent on the specific c-KIT mutation. Patients with mutations in exon 11 have significantly better response rates to Imatinib compared to those with mutations in exon 9 or no mutation (wild-type).[20]
Second-Line Therapy: Imatinib Dose Escalation vs. Sunitinib
Upon progression on standard-dose Imatinib (400 mg/day), two main options are considered: escalating the Imatinib dose to 800 mg/day or switching to Sunitinib (Sutent®).[22] Sunitinib is a multi-targeted TKI that inhibits c-KIT, PDGFRA, and vascular endothelial growth factor receptors (VEGFRs).[23]
The choice is a matter of debate. Some studies suggest that for patients with KIT exon 11 mutations, a direct switch to Sunitinib is associated with a longer time to progression (TTP) compared to Imatinib dose escalation (median TTP of 10 months vs. 5 months).[24] However, other analyses have found that Imatinib dose escalation can provide a longer overall survival compared to a direct switch to Sunitinib.[22]
Causality: Sunitinib's different chemical structure and binding characteristics may allow it to overcome secondary resistance mutations that Imatinib cannot.[23] Its anti-angiogenic properties through VEGFR inhibition also provide an additional mechanism of action.[25] Dose-escalating Imatinib may be effective if the initial resistance was due to pharmacokinetic factors rather than a secondary mutation. The decision is often guided by mutational status, patient tolerance, and clinical judgment.[20][22]
| Inhibitor | Target(s) | Typical Use in GIST | Key Efficacy Metric (Median TTP, 2nd Line) | Reference |
| Imatinib | c-KIT, PDGFRA, BCR-ABL | Standard first-line; dose escalation in second-line | ~5-7 months (dose escalation) | [22][24] |
| Sunitinib | c-KIT, PDGFRA, VEGFRs | Standard second-line after Imatinib failure | ~10-27 weeks | [24][26] |
Experimental Protocol: In Vitro Kinase Assay for IC₅₀ Determination
To quantitatively compare the potency of different inhibitors, a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) is a fundamental experiment. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[27][28]
Principle: This protocol describes a generic, fluorescence-based assay. A recombinant kinase phosphorylates a specific peptide substrate. The assay detects either the amount of phosphorylated product formed or the amount of ATP consumed. The signal is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which kinase activity is reduced by half.
Caption: General workflow for an in vitro kinase IC₅₀ determination assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[29]
-
Inhibitor Dilution Series: Prepare a 12-point, 3-fold serial dilution of the test inhibitor (e.g., Imatinib, Dasatinib) in DMSO, starting at a high concentration (e.g., 100 µM). Include a DMSO-only control.[30]
-
Kinase/Substrate Solution: Dilute the recombinant target kinase (e.g., Abl, Kit) and a suitable peptide substrate in kinase buffer to a 2X working concentration. The optimal concentrations must be predetermined via enzyme and substrate titrations.[30][31]
-
ATP Solution: Prepare a 4X working solution of ATP in kinase buffer. The final concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[28]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of each inhibitor dilution (or DMSO control) to the appropriate wells.[31]
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells.[31]
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells for a final reaction volume of 10 µL.[31]
-
Incubate the plate at room temperature (or 30°C) for 60 minutes. The time should be within the determined linear range of the reaction.[31]
-
-
Signal Detection:
-
Stop the reaction and develop the signal according to the specific assay kit's instructions (e.g., by adding a detection reagent that binds to phosphorylated substrate or measures remaining ATP).[31]
-
Incubate as required by the detection chemistry (e.g., 60 minutes at room temperature).[31]
-
Read the plate using a suitable microplate reader (e.g., measuring fluorescence or luminescence).[31]
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all data points.
-
Normalize the data by setting the average of the DMSO-only controls (no inhibition) to 100% activity and the average of a high-concentration inhibitor control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[31]
-
Trustworthiness and Self-Validation: This protocol incorporates self-validating steps. Running controls for no enzyme (background) and no inhibitor (maximum signal) is critical for data normalization. The quality of the assay is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.[29] Running duplicates or triplicates for each concentration point ensures the reproducibility of the results.
Conclusion and Future Perspectives
Inhibitors derived from the this compound scaffold, exemplified by the landmark drug Imatinib, laid the groundwork for targeted cancer therapy. Direct comparisons with newer agents highlight a clear evolutionary path in drug development. In CML, second-generation inhibitors like Dasatinib and Nilotinib offer more profound initial responses, yet have not demonstrated superior overall survival in the first-line setting, underscoring Imatinib's enduring role and favorable safety profile.[1][15] Their true advantage lies in overcoming the challenge of Imatinib resistance.[11][16]
In GIST, the paradigm is similar. Imatinib remains the cornerstone of first-line therapy, while alternatives like Sunitinib provide crucial efficacy after Imatinib failure, leveraging different binding modes and targeting additional pathways.[23][25]
The causality behind these differences is multifactorial, involving inhibitor potency, binding affinity to both wild-type and mutated kinases, and the targeting of alternative survival pathways. The rigorous, quantitative assessment of inhibitor efficacy through standardized biochemical and cellular assays remains the bedrock of rational drug design and is essential for developing the next generation of inhibitors that can overcome existing resistance mechanisms and further improve patient outcomes.
References
- 1. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis | Performance Analytics [scinapse.io]
- 4. droracle.ai [droracle.ai]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Use of dasatinib and nilotinib in imatinib-resistant chronic myeloid leukemia: translating preclinical findings to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Current CML guidelines overemphasize second generation TKIs: revisiting the paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with dasatinib or nilotinib in chronic myeloid leukemia patients who failed to respond to two previously administered tyrosine kinase inhibitors – a single center experience | Clinics [elsevier.es]
- 17. ashpublications.org [ashpublications.org]
- 18. Dasatinib treatment can overcome imatinib and nilotinib resistance in CML patient carrying F359I mutation of BCR-ABL oncogene | Semantic Scholar [semanticscholar.org]
- 19. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
- 21. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imatinib dose escalation versus sunitinib as a second-line treatment against advanced gastrointestinal stromal tumors: A nationwide population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
- 24. oncotarget.com [oncotarget.com]
- 25. Sunitinib improves time-to-progression and survival in GIST after imatinib failure [healio.com]
- 26. cancernetwork.com [cancernetwork.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. assayquant.com [assayquant.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
comparing the potency of various 4-(4-Ethylpiperazin-1-YL)benzoic acid analogs
An In-Depth Comparative Guide to the Potency of 4-(4-Ethylpiperazin-1-YL)benzoic Acid Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The this compound moiety and its analogs represent a cornerstone in medicinal chemistry, particularly in the development of targeted therapies. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a versatile component. Its basic nitrogen atom is often protonated at physiological pH, allowing for critical ionic interactions with acidic residues in protein binding pockets. The ethyl group on the distal nitrogen can influence solubility, metabolic stability, and steric fit. Combined with the benzoic acid group, which provides a rigid aromatic core and a key hydrogen bonding site, this scaffold is frequently employed in the design of enzyme inhibitors, especially for protein kinases.
This guide provides a comparative analysis of the potency of various analogs built upon this core structure, with a primary focus on their efficacy as inhibitors of the BCR-ABL kinase, a key target in chronic myeloid leukemia (CML). We will dissect the structure-activity relationships (SAR) that govern their potency, present the supporting experimental data, and detail the methodologies used to validate these findings.
Comparative Analysis of BCR-ABL Kinase Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While first-generation inhibitors like imatinib are effective, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, necessitates the development of new therapeutic agents. Research has focused on modifying existing scaffolds to overcome this resistance. One such effort led to the discovery of a series of potent pan-BCR-ABL inhibitors derived from a 3-aminoindazole core, which incorporate the 4-((4-ethylpiperazin-1-yl)methyl) moiety.[1]
Lead Compound and the Challenge of Resistance
A previously reported lead, Compound I, was identified as a potent inhibitor of the wild-type BCR-ABL kinase (ABLWT) with an IC₅₀ of 4.6 nM. However, its potency was significantly diminished against the imatinib-resistant T315I mutant, with an IC₅₀ of 227 nM.[1] This highlights the critical need for structural modifications that can accommodate the altered ATP-binding pocket of the mutant kinase.
Impact of Structural Modifications on Potency
A series of analogs were synthesized to improve potency against both wild-type and T315I mutant BCR-ABL. The key modifications involved the introduction of a methylene linker and variations in the piperazine and amide functionalities. The data clearly demonstrates the profound impact of these subtle changes on inhibitory activity.
Table 1: Comparative Potency of this compound Analogs Against BCR-ABL Kinase
| Compound ID | Key Structural Features | BCR-ABLWT IC₅₀ (nM) | BCR-ABLT315I IC₅₀ (nM) |
| Compound I | 3-aminoindazole core, no methylene linker | 4.6 | 227 |
| Compound 4a | Methylene linker, N-methylpiperazine | < 0.51 | 96 |
| Compound 4b | Methylene linker, N-ethylpiperazine | < 0.51 | 142 |
| AKE-72 (5) | Reversed amide of 4b, N-ethylpiperazine | < 0.5 | 9 |
Data synthesized from the study on Pan-BCR-ABL inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
-
The Methylene Linker is Key: The introduction of a methylene linker between the terminal phenyl ring and the piperazine moiety resulted in a dramatic increase in potency against ABLWT (>300-fold improvement). This enhancement is attributed to the extended piperazine moiety's ability to form tighter interactions within an allosteric site of the ABL kinase.[1]
-
N-Alkyl Substitution: Comparing the N-methylpiperazine analog (4a) with the N-ethylpiperazine analog (4b) reveals a subtle but important difference. The N-methyl version (4a) exhibited slightly better inhibitory activity against the T315I mutant (IC₅₀ = 96 nM) compared to its N-ethyl counterpart (4b, IC₅₀ = 142 nM).[1] This suggests that even minor steric changes on the piperazine ring can influence the interaction with the resistant kinase.
-
Amide Bond Orientation: The most striking improvement came from reversing the amide bond. Compound 5 (AKE-72), the reversed amide of 4b, showed robust potency against the T315I mutant with an IC₅₀ value of 9 nM. This represents a 16-fold increase in potency over its direct analog (4b) and a 25-fold improvement over the original lead (I).[1] This modification likely optimizes the geometry and hydrogen bonding pattern within the kinase's active site.
Caption: SAR progression from the lead compound to the highly potent AKE-72.
Cellular Antiproliferative Activity
To be a viable drug candidate, potent enzyme inhibition must translate into cellular activity. The synthesized compounds were evaluated for their ability to inhibit the growth of various human cancer cell lines.
Table 2: Antiproliferative Activity (GI₅₀, µM) of Key Analogs
| Compound ID | HL-60 (Leukemia) | MOLT-4 (Leukemia) | K-562 (CML, BCR-ABL+) |
| 4a | 0.278 | 0.494 | N/A |
| 4b | N/A | N/A | N/A |
| AKE-72 (5) | Sub-micromolar | Sub-micromolar | < 0.01 (GI₅₀) |
Data from the study by El-Damasy et al.[1] N/A indicates data not reported.
The reversed amide analog, AKE-72, demonstrated the highest cellular potency across all tested cell lines, with particularly strong activity against the K-562 cell line, which is positive for the BCR-ABL fusion protein.[1] This confirms that the compound's potent enzymatic inhibition of BCR-ABL effectively translates to the inhibition of cancer cell proliferation.
Experimental Protocols
The trustworthiness of potency data relies on robust and reproducible experimental design. Below are standardized protocols for the key assays used to evaluate kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for measuring inhibitor binding to a kinase active site.
Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an AlexaFluor 647-labeled, ATP-competitive tracer dye binds to the kinase's ATP pocket. When both are bound, excitation of the Eu donor results in energy transfer and a high FRET signal from the AlexaFluor acceptor. A test compound that displaces the tracer will disrupt FRET, causing a decrease in the signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in a 384-well plate using DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
Reagent Preparation: Prepare a 4X solution of the desired kinase (e.g., ABLT315I) and the Eu-labeled antibody in kinase buffer. Prepare a separate 4X solution of the AlexaFluor-labeled tracer dye.
-
Reaction Assembly:
-
Add 2.5 µL of the serially diluted test compound to each well.
-
Add 2.5 µL of the 4X Kinase/Antibody solution to each well.
-
Add 5 µL of the 4X Tracer solution to each well.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite the Europium donor at 340 nm and measure emission from both the donor (615 nm) and the acceptor (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for a FRET-based kinase inhibition assay.
Protocol 2: Cellular Antiproliferation Assay (CCK-8 Assay)
Principle: The Cell Counting Kit-8 (CCK-8) assay measures cell viability. The reagent contains a WST-8 tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K-562) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of the CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The comparative analysis of this compound analogs reveals critical structure-activity relationships that guide the rational design of potent kinase inhibitors. The data unequivocally shows that while the core scaffold provides a solid foundation, subtle modifications—such as the inclusion of a methylene linker, optimization of N-alkyl substituents, and, most notably, the orientation of the amide bond—are paramount for achieving high potency, especially against drug-resistant targets like the BCR-ABL T315I mutant.[1]
The analog AKE-72, with its reversed amide configuration, stands out as a highly promising lead compound, demonstrating single-digit nanomolar potency against the formidable T315I mutant and excellent antiproliferative activity in CML cells.[1] These findings underscore the power of iterative medicinal chemistry in overcoming clinical challenges. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these potent analogs to advance them toward clinical evaluation for the treatment of resistant cancers.
References
A Comparative Guide to the Purity Validation of 4-(4-Ethylpiperazin-1-YL)benzoic acid: HPLC and Orthogonal Analytical Methodologies
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 4-(4-Ethylpiperazin-1-YL)benzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool and compare its performance with essential orthogonal techniques, including Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thermal Analysis (TGA/DSC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and scientifically sound purity assessment strategy.
The Central Role of Purity in API Development
This compound possesses a dual character, incorporating a polar benzoic acid moiety and a basic ethylpiperazine group. This bifunctional nature makes it susceptible to a range of potential impurities arising from its synthesis, degradation, or storage. These impurities, even in trace amounts, can alter the API's pharmacological and toxicological profile. Therefore, a rigorous and well-validated analytical strategy is paramount to ensure the quality and consistency of the final drug product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed and validated HPLC method can effectively separate the API from its potential impurities, allowing for their precise quantification.
Proposed HPLC Method for this compound
Given the polar and basic nature of this compound, a reversed-phase HPLC method is the most suitable approach. The following method is proposed based on established chromatographic principles for aromatic acids and piperazine-containing compounds.[2][3][4][5][6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Polar-Embedded C18 (e.g., Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µm | A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while a polar-embedded phase can offer improved peak shape for the basic piperazine moiety by minimizing silanol interactions.[5][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | An acidic mobile phase suppresses the ionization of the carboxylic acid group and protonates the piperazine nitrogen, leading to better retention and peak shape.[4][8] |
| Gradient Elution | 10-90% B over 20 minutes | A gradient elution is necessary to ensure the timely elution of both polar and potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[8] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzoic acid chromophore exhibits strong absorbance at this wavelength, providing good sensitivity for the API and related aromatic impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system using the conditions outlined in Table 1.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the test sample from the calibration curve. Calculate the purity by expressing the API concentration as a percentage of the total sample concentration. Impurities can be quantified based on their peak areas relative to the main peak, using relative response factors if known.
Method Validation: A Trustworthy System
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11][12][13]
Table 2: HPLC Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradation products. | The API peak should be well-resolved from all other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
Orthogonal Analytical Methods: A Multifaceted Approach to Purity
While HPLC is a powerful tool, relying on a single analytical technique can be misleading. Orthogonal methods, which measure the same attribute using different scientific principles, provide a more comprehensive and reliable assessment of purity.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[14][15][16][17]
-
Internal Standard Selection: An internal standard with a known purity and concentration is crucial for accurate quantification.[18][19] For this compound, maleic acid is a suitable internal standard as its olefinic proton signal (~6.3 ppm in DMSO-d6) is well-separated from the aromatic and aliphatic signals of the analyte.[17][20]
-
Solvent Selection: The analyte and internal standard must be fully soluble in the deuterated solvent. DMSO-d6 is a good choice for this compound due to its ability to dissolve both polar and non-polar substances.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a precise volume of deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all nuclei, which is critical for accurate integration.
-
Data Processing and Purity Calculation: Integrate the well-resolved signals of the analyte and the internal standard. The purity of the analyte is calculated using the following equation:[14]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of unknown impurities and degradation products.[21][22][23][24][25]
-
Impurity Identification: LC-MS provides the molecular weight of impurities, which is crucial for their structural elucidation. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to aid in identification.[23]
-
Specificity Confirmation: It can confirm the specificity of the HPLC method by demonstrating that no co-eluting impurities are hidden under the main API peak.
-
LC Separation: Utilize the same or a similar HPLC method as described for purity analysis, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium acetate).
-
MS Detection: Couple the HPLC system to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) for high-resolution mass analysis.
-
Data Analysis: Analyze the mass spectra of the eluting peaks to determine the molecular weights of any detected impurities. Compare these with the expected masses of potential process-related impurities and degradation products.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the physical and chemical properties of a substance as a function of temperature.[26][27][28][29]
-
Residual Solvents and Water Content: TGA measures the change in mass of a sample as it is heated, providing a quantitative measure of volatile components like residual solvents and water.[29]
-
Polymorphism and Purity Estimation: DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and enthalpy of fusion, which can be indicative of purity (impurities typically broaden and depress the melting point). DSC is also a primary tool for identifying and characterizing different polymorphic forms of an API.[26]
-
TGA Analysis: Accurately weigh a small amount of the sample into a TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss as a function of temperature.
-
DSC Analysis: Accurately weigh a small amount of the sample into a DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.
Comparison of Analytical Methods
Table 3: Comparison of Analytical Methods for Purity Validation
| Feature | HPLC-UV | qNMR | LC-MS | Thermal Analysis (TGA/DSC) |
| Primary Application | Quantitative purity and impurity profiling | Absolute quantitative purity determination | Impurity identification and structural elucidation | Residual solvent/water content, polymorphism, and purity estimation |
| Strengths | High resolution, sensitivity, and precision for quantification. Well-established and widely used. | Primary analytical method, no need for a specific reference standard of the analyte. Provides structural information. | High sensitivity and specificity for impurity identification. Provides molecular weight information. | Rapid screening for volatile impurities and solid-state characterization. |
| Limitations | Requires a reference standard for quantification. May not detect non-chromophoric impurities. | Lower sensitivity than HPLC. Can be complex for samples with overlapping signals. | Quantification can be challenging without impurity standards. Ionization efficiency can vary between compounds. | Not suitable for non-volatile impurities. Purity estimation by DSC is less accurate than chromatographic methods. |
| Information Provided | Relative purity, retention times of impurities. | Absolute purity, structural confirmation. | Molecular weight and fragmentation patterns of impurities. | Mass loss due to volatiles, melting point, enthalpy of fusion. |
Visualizing the Workflow
HPLC Purity Validation Workflow
Caption: Workflow for HPLC purity validation of this compound.
Orthogonal Methods for Comprehensive Purity Assessment
Caption: Integration of orthogonal methods for a comprehensive purity profile.
Conclusion
The purity validation of this compound requires a multi-faceted analytical approach. While a well-validated HPLC method serves as the primary tool for quantitative purity determination, its combination with orthogonal techniques such as qNMR, LC-MS, and thermal analysis provides a more complete and reliable assessment. This integrated strategy ensures the identification and quantification of a wide range of potential impurities, ultimately guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. By understanding the principles and applying the methodologies outlined in this guide, researchers and drug development professionals can build a robust and scientifically sound purity validation package that meets stringent regulatory expectations.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.com [phenomenex.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 14. emerypharma.com [emerypharma.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. resolvemass.ca [resolvemass.ca]
- 20. govst.edu [govst.edu]
- 21. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eurofins.it [eurofins.it]
- 23. hpst.cz [hpst.cz]
- 24. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 25. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mt.com [mt.com]
A Senior Application Scientist's Guide to Alternatives for 4-(4-Ethylpiperazin-1-YL)benzoic Acid in Modern Chemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Challenges of a Privileged Scaffold
The 4-(piperazin-1-yl)benzoic acid scaffold, and its derivatives like 4-(4-Ethylpiperazin-1-YL)benzoic acid, represent a cornerstone in medicinal chemistry. The piperazine ring is a highly valued structural motif, present in over 100 drugs approved by the U.S. Food and Drug Administration, prized for its favorable physicochemical properties.[1][2][3] Its two basic nitrogen atoms provide convenient handles for functionalization, allowing chemists to finely tune a molecule's potency, selectivity, and pharmacokinetic profile.[1][4] Specifically, the distal basic nitrogen often serves as a critical solubilizing element, particularly in the development of kinase inhibitors where it can form key interactions in the solvent-exposed region of the ATP-binding pocket.[4]
However, the very properties that make the piperazine moiety attractive can also introduce significant liabilities. The most common challenge is metabolic instability, often involving N-dealkylation or oxidation at the carbons alpha to the nitrogen atoms.[1] Furthermore, the basicity of the piperazine can lead to off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), or undesirable physicochemical properties like high hERG inhibition potential. These challenges necessitate the exploration of alternative compounds and bioisosteric replacements that can retain the desirable features of the parent scaffold while mitigating its drawbacks. This guide provides a comparative analysis of viable alternatives, supported by experimental data and detailed protocols for their evaluation.
The Rationale for Bioisosteric Replacement: A Strategic Overview
The decision to replace the this compound moiety is driven by a need to optimize a drug candidate's profile. The primary goals are typically to enhance metabolic stability, improve target selectivity, modulate physicochemical properties, and explore novel chemical space for intellectual property advantages. A bioisostere—a substituent or group with similar physical or chemical properties that confers broadly similar biological properties to the parent compound—is often the most logical starting point.[1]
The following diagram illustrates a typical decision-making workflow when considering alternatives.
Caption: Workflow for selecting and evaluating alternatives.
Comparative Analysis of Alternative Compounds
The selection of an alternative is a multi-parameter optimization problem. Below, we compare several classes of compounds against the parent scaffold, focusing on key attributes for drug development.
Piperazine Bioisosteres: Modulating the Core
These alternatives maintain the core diamine structure but alter ring size, rigidity, or geometry to address specific liabilities.
Caption: Structural comparison of the parent scaffold and key bioisosteres.
Data Summary Table: Physicochemical Properties of Piperazine and Bioisosteres
| Compound Class | Structure Example | Key Physicochemical Features & Rationale for Use |
| Piperazine | This compound | Baseline. pKa1 ~5.5, pKa2 ~9.7.[1] High aqueous solubility. Well-understood chemistry but prone to N-dealkylation. |
| Homopiperazine | 4-(4-Ethyl-1,4-diazepan-1-yl)benzoic acid | Increased Lipophilicity & Flexibility. The extra methylene group increases clogP and ring flexibility. This can improve permeability but may carry an entropic penalty for binding. The pKa of the distal nitrogen is slightly increased.[1] |
| Spirocyclic Diamines | 4-(2-Ethyl-2,6-diazaspiro[3.3]heptan-6-yl)benzoic acid | Reduced Basicity & Increased Rigidity. The constrained spirocyclic core reduces the pKa of the distal nitrogen, which can decrease off-target aminergic activity. The rigidity can improve selectivity and metabolic stability by locking out conformations susceptible to metabolism. A spirodiamine analog of the drug Olaparib showed improved activity and reduced cytotoxicity.[2][3] |
| Bridged Bicyclic Diamines | (e.g., based on 2,5-Diazabicyclo[2.2.1]heptane) | Conformational Constraint & Novel Vectors. Offers a rigid scaffold with well-defined exit vectors for substituents. This rigidity can pre-organize the molecule for binding, enhancing potency. The unique 3D shape provides access to novel chemical space.[4] |
Alternative Scaffolds for Kinase Inhibition
In the context of kinase inhibitors, the piperazine-benzoic acid moiety often serves to occupy the solvent-front region of the ATP pocket. Alternatives are designed to replicate this function with different chemical genetics.
-
Aminopyrimidine Derivatives: The aminopyrimidine motif is found in approximately 20% of all ATP-competitive kinase inhibitors.[5] It is an excellent hydrogen bond donor and acceptor, capable of forming key interactions with the kinase hinge region, a role sometimes played by the amide bond formed from the benzoic acid.[5]
-
Other Substituted Benzoic Acids: Structure-activity relationship (SAR) studies have shown that different substitutions on the benzoic acid ring can yield potent inhibitors for various targets. For example, 4-(thiazol-5-yl)benzoic acid derivatives are potent inhibitors of protein kinase CK2, and other para-substituted benzoic acids have been identified as inhibitors of the protein phosphatase Slingshot.[6][7] This highlights that the core benzoic acid can be retained while the distal heterocyclic portion is varied significantly.
Experimental Protocols for Comparative Evaluation
To ensure a valid, side-by-side comparison, standardized experimental protocols are critical. The following methodologies describe self-validating systems for assessing key drug-like properties.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.
Causality: The choice of HLM is based on it being a primary source of cytochrome P450 enzymes, the major drivers of oxidative metabolism for most drugs. Including control compounds with known metabolic fates (high and low turnover) validates the activity of the enzymatic system and the analytical method in each run.
-
Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound and controls (e.g., Verapamil for high turnover, Warfarin for low turnover) at 10 mM in DMSO.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A shorter half-life indicates lower metabolic stability.
-
Caption: Experimental workflow for HLM metabolic stability assay.
Protocol 2: Representative Synthesis via Amide Coupling
This protocol details the coupling of an alternative amine building block to a carboxylic acid, a common final step in the synthesis of many targeted therapies.
Causality: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is based on its high efficiency and low rate of epimerization for chiral substrates. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HCl formed during the reaction without competing in the coupling.
-
Reactant Preparation:
-
Dissolve the carboxylic acid core (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Add the alternative amine building block (e.g., an ethyl-substituted spirodiamine, 1.1 eq).
-
-
Coupling Reaction:
-
To the stirred solution, add HATU (1.2 eq).
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Conclusion
While this compound is a valuable and well-established building block, its inherent liabilities, particularly concerning metabolic stability, often necessitate the exploration of alternatives. Bioisosteric replacements such as homopiperazines, spirocyclic diamines, and bridged bicyclic systems offer rational strategies to mitigate these risks.[1][4] The choice of an alternative is context-dependent and requires a thorough evaluation of its impact on the overall molecular properties, including potency, selectivity, and pharmacokinetics. By employing standardized, self-validating protocols for synthesis and analysis, drug development professionals can efficiently compare these alternatives and select the optimal scaffold to advance their lead candidates. The continued innovation in designing and synthesizing novel bioisosteres will undoubtedly expand the toolkit available to medicinal chemists, enabling the creation of safer and more effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-(4-Ethylpiperazin-1-YL)benzoic Acid: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-Ethylpiperazin-1-YL)benzoic acid. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound and its analogs are classified as irritants to the skin and respiratory tract and can cause serious eye damage.[1][3][4][5][6][7] The hydrochloride salt is also noted as harmful if swallowed.[3] Therefore, the primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[6] This containment strategy is crucial to prevent the inhalation of airborne particles and minimize systemic exposure.
Local exhaust ventilation should be employed to keep airborne concentrations as low as possible.[1] All operations that may generate dust, such as weighing and transferring, must be conducted within the fume hood. Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory to prevent contact with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are required at all times.[1][5][6][7] A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[1][5] This is to protect against the risk of serious eye damage.[1][2][7] |
| Hand Protection | Chemically resistant, impervious gloves must be worn.[1] Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of contamination, consider a chemically resistant apron or suit.[7] |
| Respiratory Protection | When handling the compound outside of a fume hood or when dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[1][4] |
Step-by-Step Safe Handling Protocol
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to waste disposal.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent the spread of the dust. For small spills, carefully sweep up the material and place it in a sealed container for disposal.[4] Avoid generating dust during this process. For larger spills, contact your institution's environmental health and safety department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Storage and Disposal: Ensuring Long-Term Safety
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.
Disposal: All waste containing this compound should be considered hazardous. Dispose of the waste in a designated and properly labeled container.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]
By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with handling this compound and maintain a secure research environment.
References
- 1. 940284-81-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. 895519-97-8 CAS MSDS (4-(4-ETHYLPIPERAZIN-1-YLMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.se [fishersci.se]
- 7. sds.chemicalsafety.com [sds.chemicalsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
